molecular formula C26H32N4O3 B15618702 RTI-118

RTI-118

Katalognummer: B15618702
Molekulargewicht: 448.6 g/mol
InChI-Schlüssel: JJDDRYMIPIEXKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RTI-118 is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-oxo-1,1-diphenyl-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c31-24(27-14-17-28-15-8-3-9-16-28)29-18-19-30-23(20-29)26(33-25(30)32,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDRYMIPIEXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)N2CCN3C(C2)C(OC3=O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RTI-118: A Technical Guide to its Mechanism of Action as a Neuropeptide S Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-118 is a selective, small-molecule antagonist of the Neuropeptide S (NPS) receptor (NPSR). Its mechanism of action is centered on the competitive inhibition of NPSR, a G-protein coupled receptor implicated in a variety of neurological processes, including anxiety, arousal, and substance use disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Furthermore, this document outlines the key experimental protocols used to characterize its activity and includes visualizations to facilitate a comprehensive understanding of its molecular and systemic effects.

Core Mechanism of Action: Neuropeptide S Receptor Antagonism

The primary pharmacological action of this compound is its potent and selective antagonism of the Neuropeptide S receptor (NPSR).[1][2] Unlike compounds that target monoamine transporters, this compound exhibits a focused interaction with the NPSR, a G-protein coupled receptor that, upon activation by its endogenous ligand Neuropeptide S (NPS), modulates neuronal excitability and neurotransmitter release.[3][4] this compound competitively binds to the NPSR, thereby blocking the downstream signaling cascades typically initiated by NPS.

Quantitative Pharmacological Data

The antagonist potency of this compound at the NPSR has been quantified through various in vitro assays. The following table summarizes the key quantitative data regarding its interaction with the human NPSR (hNPSR).

ParameterValueSpecies/VariantAssayReference
Ke109 ± 23 nMHumanCalcium Mobilization Assay[5]
pA26.31Human (hNPSR-Asn107)In vitro functional assay[6]
pA26.96Human (hNPSR-Ile107)In vitro functional assay[6]
Selectivity Profile

This compound demonstrates a high degree of selectivity for the NPSR. In a broad panel of in vitro functional assays, this compound, at concentrations up to 10 μM, showed no significant agonist or antagonist activity at 13 other representative Gs-, Gq-, and Gi-protein-coupled receptors, as well as ligand- and voltage-gated ion channels.[5] This high selectivity underscores its utility as a specific pharmacological tool for probing the function of the NPS system.

Neuropeptide S Receptor Signaling Pathway

Activation of the NPSR by its endogenous ligand, NPS, initiates a cascade of intracellular signaling events. The NPSR couples to both Gs and Gq proteins, leading to the activation of two primary effector enzymes: adenylyl cyclase (AC) and phospholipase C (PLC).[7] This dual signaling capacity results in a broad range of cellular responses. This compound, as an antagonist, blocks these downstream effects.

The signaling pathway is as follows:

  • NPS Binding and G-protein Activation: NPS binds to the NPSR, causing a conformational change that activates associated Gs and Gq proteins.

  • Gs Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Gq Pathway: The activated Gq alpha subunit stimulates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This initial release is followed by the entry of extracellular calcium through store-operated calcium channels.[8] Ryanodine receptors are also involved in this calcium mobilization.[8]

  • Downstream Gene Expression: The activation of these signaling pathways can lead to changes in gene expression, including the upregulation of JUN/FOS oncogene homologs and matrix metallopeptidase 10 (MMP10).[9]

NPSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds Gs Gs NPSR->Gs Activates Gq Gq NPSR->Gq Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves SOCC Store-Operated Calcium Channel Ca_cytosol Cytosolic Ca²⁺ SOCC->Ca_cytosol Ca²⁺ Influx Gs->AC Stimulates Gq->PLC Stimulates ATP ATP ATP->AC Gene_Expression Gene Expression (e.g., JUN/FOS, MMP10) cAMP->Gene_Expression Regulates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3->ER Activates Release ER->Ca_cytosol Ca²⁺ Ca_cytosol->SOCC Activates Ca_cytosol->Gene_Expression Regulates RTI118 This compound RTI118->NPSR Blocks

Neuropeptide S Receptor (NPSR) Signaling Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments.

In Vitro: Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of this compound at the NPSR by measuring changes in intracellular calcium concentration following receptor activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NPSR (CHO-NPSR) are cultured in appropriate media and seeded into 1536-well plates.[10]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4, in the presence of probenecid (B1678239) to prevent dye efflux. The plates are incubated to allow for dye uptake.[11][12]

  • Compound Addition:

    • Antagonist Mode: Serial dilutions of this compound are added to the wells and pre-incubated with the cells.

    • Agonist Challenge: A fixed concentration of NPS (typically the EC50-EC80) is then added to stimulate the NPSR.[5]

  • Fluorescence Measurement: Changes in intracellular calcium are measured kinetically using a fluorescence plate reader (e.g., FLIPR or FDSS).[11][13] The fluorescence intensity is recorded before and after the addition of the agonist.

  • Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the NPS-induced calcium mobilization. The data is fitted to a three-parameter logistic curve to calculate the IC50 or pA2 value.[5]

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture CHO-NPSR cells seeding Seed cells into 1536-well plate cell_culture->seeding dye_loading Load cells with Fluo-4 dye + Probenecid seeding->dye_loading incubation Incubate for dye uptake dye_loading->incubation add_rti118 Add serial dilutions of this compound incubation->add_rti118 pre_incubation Pre-incubate add_rti118->pre_incubation add_nps Add NPS (EC₅₀-EC₈₀) pre_incubation->add_nps measure_fluorescence Kinetic fluorescence measurement add_nps->measure_fluorescence calculate_inhibition Calculate % inhibition of NPS-induced Ca²⁺ signal measure_fluorescence->calculate_inhibition fit_curve Fit data to logistic curve calculate_inhibition->fit_curve determine_potency Determine IC₅₀ or pA₂ fit_curve->determine_potency

Workflow for the In Vitro Calcium Mobilization Assay.
In Vivo: Rat Cocaine Self-Administration Model

This behavioral paradigm is used to assess the in vivo efficacy of this compound in reducing the reinforcing effects of cocaine.[14][15]

  • Subjects: Male Wistar or Sprague-Dawley rats are used.

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.[16][17] The catheter is externalized on the back of the rat.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, a tone generator, and an infusion pump are used.[18]

  • Training:

    • Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion).[16][17]

    • Each infusion is paired with a discrete cue complex (e.g., illumination of a stimulus light and a tone).[16]

    • Presses on the inactive lever are recorded but have no programmed consequences.[18]

    • Training continues until a stable baseline of responding is established.[19]

  • Drug Administration: this compound (e.g., 5-30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at a specified time (e.g., 30 minutes) before the self-administration session.[14]

  • Testing: The number of active and inactive lever presses, and consequently the number of cocaine infusions, are recorded during the session.

  • Data Analysis: The effect of this compound is evaluated by comparing the number of cocaine infusions in the drug-treated group to the vehicle-treated group. A dose-dependent decrease in cocaine self-administration indicates efficacy.

Cocaine_Self_Administration_Workflow cluster_prep Subject Preparation cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis subjects Male Wistar/Sprague-Dawley Rats surgery Jugular vein catheterization subjects->surgery recovery Post-surgical recovery surgery->recovery acclimation Acclimation to operant chambers recovery->acclimation training Train to lever press for cocaine infusion + cues acclimation->training stability Establish stable baseline responding training->stability drug_admin Administer this compound (i.p.) or vehicle stability->drug_admin session Place in operant chamber for self-administration session drug_admin->session record_data Record lever presses and cocaine infusions session->record_data compare_groups Compare cocaine intake between This compound and vehicle groups record_data->compare_groups assess_effect Assess dose-dependent effects compare_groups->assess_effect

Workflow for the Rat Cocaine Self-Administration Model.

Conclusion

This compound is a highly selective and potent antagonist of the Neuropeptide S receptor. Its mechanism of action is well-characterized, involving the blockade of NPSR-mediated Gs and Gq signaling pathways, which in turn prevents downstream events such as calcium mobilization and changes in gene expression. In vivo studies have demonstrated its efficacy in reducing the reinforcing effects of cocaine, suggesting its potential as a therapeutic agent for substance use disorders. The detailed methodologies and clear understanding of its pharmacological profile presented in this guide provide a solid foundation for further research and development of NPSR antagonists.

References

RTI-118: A Technical Guide to its Neuropeptide S Receptor Antagonist Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-118 is a potent and selective small-molecule antagonist of the Neuropeptide S (NPS) receptor (NPSR).[1][2] NPS is a 20-amino acid neuropeptide that plays a crucial role in modulating arousal, anxiety, and drug-seeking behaviors.[3][4] The NPS system, through the activation of its G-protein coupled receptor, NPSR, influences these physiological and behavioral processes. This compound, by blocking the action of NPS at its receptor, has emerged as a valuable pharmacological tool for investigating the functions of the NPS system and as a potential therapeutic agent for substance use disorders.[1][3][4] This technical guide provides a comprehensive overview of the neuropeptide S receptor antagonist properties of this compound, including its in vitro and in vivo pharmacology, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

In Vitro Pharmacology

Functional Antagonism

This compound acts as a functional antagonist at the neuropeptide S receptor. Its potency has been determined using in vitro calcium mobilization assays. In cells expressing the NPSR, NPS triggers an increase in intracellular calcium. This compound effectively blocks this NPS-induced calcium mobilization.

ParameterValueAssayCell LineReference
Ke109 ± 23 nMCalcium MobilizationCHO cells expressing hNPSR[1]

Table 1: Functional Antagonist Potency of this compound at the Neuropeptide S Receptor. The equilibrium dissociation constant (Ke) was determined from the antagonist's ability to inhibit NPS-induced calcium mobilization.

Receptor Binding Affinity
CompoundKi (nM)RadioligandCell LineReference
SHA-6847.7 nM[125I]-NPSHEK293 cells expressing NPSR Ile107[5]

Table 2: Radioligand Binding Affinity of the reference NPSR antagonist SHA-68.

In Vivo Pharmacology

This compound has demonstrated significant efficacy in animal models of drug addiction, particularly in the context of cocaine use.

Animal ModelSpeciesDosing (this compound)EffectReference
Cocaine Self-AdministrationRat5-30 mg/kg, i.p.Dose-dependent decrease in cocaine intake[1][3]
Cue-induced Reinstatement of Cocaine SeekingRat1-20 mg/kg, i.p.Blockade of reinstatement[1]
Stress-induced Reinstatement of Cocaine SeekingRat1-20 mg/kg, i.p.Blockade of reinstatement[1]
Cocaine-primed Reinstatement of Cocaine SeekingRat1-20 mg/kg, i.p.Blockade of reinstatement[1]
NPS-induced Locomotor ActivityMouse50 mg/kg, i.p.Blockade of hyperlocomotion[6]

Table 3: In Vivo Efficacy of this compound in Models of Cocaine Addiction and NPS-mediated behaviors.

Neuropeptide S Receptor Signaling

The neuropeptide S receptor is a G-protein coupled receptor (GPCR) that couples to both Gs and Gq signaling pathways. Upon activation by its endogenous ligand, NPS, the receptor initiates a cascade of intracellular events. This compound acts by competitively binding to the NPSR, thereby preventing NPS from initiating these downstream signals.

NPSR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Agonism RTI118 This compound RTI118->NPSR Antagonism Gq Gαq NPSR->Gq Gs Gαs NPSR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Figure 1: Neuropeptide S Receptor Signaling Pathway. this compound antagonizes the NPSR, blocking NPS-mediated activation of Gq and Gs pathways.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is adapted from standard procedures for GPCR radioligand binding assays and can be used to determine the binding affinity (Ki) of this compound for the neuropeptide S receptor.

Materials:

  • Cell membranes prepared from cells stably expressing NPSR (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [125I]-NPS)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer

    • 50 µL of various concentrations of this compound (or vehicle for total binding, or a high concentration of unlabeled NPS for non-specific binding)

    • 50 µL of radioligand at a concentration near its Kd

    • 50 µL of cell membrane suspension (containing 10-50 µg of protein)

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: Cell Membranes, Radioligand, This compound, Buffers B Set up 96-well plate: Total, Non-specific, and Competition wells A->B C Incubate at RT (60-90 min) B->C D Rapid Vacuum Filtration (Cell Harvester) C->D E Wash Filters (3x with ice-cold buffer) D->E F Scintillation Counting E->F G Data Analysis: Calculate IC50 and Ki F->G

Figure 2: Workflow for Radioligand Binding Assay. A step-by-step process for determining the binding affinity of this compound.

Calcium Mobilization Assay

This protocol describes a method to measure the functional antagonist activity of this compound at the NPSR.[1]

Materials:

  • Cells stably expressing NPSR (e.g., CHO or HEK293 cells)

  • 96-well or 384-well black, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • NPS (agonist)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the NPSR-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a solution of NPS at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation: Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add the NPS solution to all wells simultaneously using the instrument's integrated fluidics.

  • Kinetic Reading: Continue to record the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis: Determine the inhibitory effect of this compound on the NPS-induced calcium response. Calculate the IC50 value from the concentration-response curve. The equilibrium dissociation constant (Ke) can be calculated using the Schild equation if a competitive antagonist mechanism is confirmed.

Calcium_Mobilization_Workflow A Plate NPSR-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Pre-incubate with This compound dilutions B->C D Measure baseline fluorescence C->D E Add NPS (agonist) and measure kinetic response D->E F Data Analysis: Calculate IC50 and Ke E->F

Figure 3: Workflow for Calcium Mobilization Assay. A functional assay to determine the antagonist potency of this compound.

Conclusion

This compound is a well-characterized neuropeptide S receptor antagonist with demonstrated in vitro potency and in vivo efficacy, particularly in preclinical models of cocaine addiction. Its ability to selectively block NPSR-mediated signaling makes it an invaluable tool for dissecting the physiological roles of the NPS system. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of neuroscience and drug development. Further investigation into the therapeutic potential of this compound and similar NPSR antagonists is warranted.

References

The Role of RTI-118 in Cocaine Addiction Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. Recent research has identified the neuropeptide S (NPS) system as a promising target for therapeutic intervention. This technical guide provides an in-depth overview of RTI-118, a novel and selective neuropeptide S receptor (NPSR) antagonist, and its role in preclinical cocaine addiction studies. This document details the mechanism of action of this compound, summarizes key quantitative findings from in vitro and in vivo studies, provides comprehensive experimental protocols for its use in animal models of cocaine addiction, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction to this compound

This compound is a small-molecule, selective antagonist of the neuropeptide S receptor (NPSR1).[1][2] Its chemical name is 3-oxo-1,1-diphenyl-N-[2-(piperidin-1-yl)ethyl]-hexahydro-1H-[3][4]oxazolo[3,4-a]pyrazine-7-carboxamide, with a molecular formula of C26H32N4O3 and a molecular weight of 448.56 g/mol . The NPS system is implicated in the regulation of anxiety, arousal, and reward-related behaviors, making it a compelling target for addiction research. By blocking the NPSR, this compound has been shown to effectively reduce cocaine self-administration and cocaine-seeking behaviors in animal models, suggesting its potential as a novel pharmacotherapy for cocaine use disorder.

Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the activation of the neuropeptide S receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is neuropeptide S (NPS). Upon activation by NPS, the NPSR couples to both Gs and Gq proteins. This dual coupling initiates two primary signaling cascades:

  • Gs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

  • Gq Pathway: Activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium (Ca2+).

By antagonizing the NPSR, this compound prevents these downstream signaling events, thereby modulating the neural circuits involved in cocaine reward and reinforcement.

NPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPS NPS NPSR NPSR NPS->NPSR Activates RTI118 This compound RTI118->NPSR Blocks Gs Gs NPSR->Gs Gq Gq NPSR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gs->AC Activates Gq->PLC Activates Downstream Downstream Cellular Effects cAMP->Downstream ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3->Ca2 Mobilizes DAG->Downstream Ca2->Downstream

Neuropeptide S Receptor Signaling Pathway and this compound Antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueReceptor/AssaySpeciesReference
Antagonist Potency (Ke)109 ± 23 nMNeuropeptide S Receptor (NPSR)Human[3]
Functional SelectivityNo agonist or antagonist activity up to 10 µMRepresentative Gs, Gq, and Gi-coupled receptors, ligand- and voltage-gated ion channelsNot Specified[3]
Table 2: In Vivo Behavioral Effects of this compound in Rat Models of Cocaine Addiction
Behavioral ParadigmThis compound Dose Range (mg/kg, i.p.)Key FindingsReference
Cocaine Self-Administration5 - 30Dose-dependent and nearly complete elimination of cocaine self-administration.[2]
Food-Maintained Responding≤ 20No significant effect.[3]
Cocaine-Induced Reinstatement1 - 20Blocked reinstatement of extinguished cocaine-seeking behavior.[2]
Cue-Induced Reinstatement1 - 20Blocked reinstatement of extinguished cocaine-seeking behavior.[2]
Stress-Induced Reinstatement (Yohimbine)1 - 20Blocked reinstatement of extinguished cocaine-seeking behavior.[2]
Cocaine-Induced Facilitation of ICSS3.2 - 32Dose-dependently blocked cocaine-induced facilitation of intracranial self-stimulation.[3][4]
ICSS (alone)3.2 - 32Little to no effect on its own.[3][4]

Experimental Protocols

Cocaine Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.

4.1.1. Animals and Housing:

  • Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).

  • Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Food and water are available ad libitum unless otherwise specified for the experimental design.

4.1.2. Surgical Procedure: Intravenous Catheterization:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Aseptically implant a chronic indwelling catheter into the right jugular vein.

  • The catheter, typically made of Silastic tubing, is passed subcutaneously to the mid-scapular region and externalized.

  • Allow a recovery period of at least 5-7 days post-surgery. During this period, flush the catheters daily with a sterile saline solution containing heparin to maintain patency.

4.1.3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a house light.

  • The chamber is connected to an infusion pump for intravenous drug delivery.

  • The rat's catheter is connected to the infusion line via a protective spring tether and a liquid swivel, allowing free movement.

4.1.4. Training and Experimental Procedure:

  • Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a discrete cue (e.g., illumination of the cue light for 20 seconds). A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but have no consequence. Sessions are typically 2 hours daily.

  • Stabilization: Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • This compound Administration: Once a stable baseline is established, rats are pretreated with various doses of this compound (e.g., 0, 5, 10, 20, 30 mg/kg, i.p.) or its vehicle 30 minutes prior to the self-administration session. The doses are typically administered in a counterbalanced order.

  • Data Analysis: The primary dependent variable is the number of cocaine infusions earned. The number of active and inactive lever presses is also recorded. Data are analyzed using appropriate statistical methods, such as repeated-measures ANOVA, to determine the effect of this compound on cocaine self-administration.

Cocaine_Self_Administration_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Surgery Intravenous Catheterization Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration (FR1) Recovery->Acquisition Stabilization Stabilization of Responding Acquisition->Stabilization Pretreatment This compound or Vehicle Pretreatment (i.p.) Stabilization->Pretreatment Testing Cocaine Self-Administration Session (2 hours) Pretreatment->Testing Data_Collection Record Infusions and Lever Presses Testing->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis

Experimental Workflow for Cocaine Self-Administration Study with this compound.
Intracranial Self-Stimulation (ICSS) in Rats

This protocol is used to evaluate the effect of this compound on the rewarding effects of brain stimulation, which are potentiated by cocaine.

4.2.1. Animals and Housing:

  • Male Sprague-Dawley rats (275-325g at the time of surgery).

  • Housing conditions are similar to those for self-administration studies.

4.2.2. Surgical Procedure: Electrode Implantation:

  • Anesthetize the rat using an appropriate anesthetic.

  • Using a stereotaxic apparatus, implant a bipolar stimulating electrode into the medial forebrain bundle (MFB).

  • Secure the electrode assembly to the skull with dental cement and anchor screws.

  • Allow a recovery period of at least one week post-surgery.

4.2.3. Apparatus:

  • Operant conditioning chambers equipped with a response lever or wheel.

  • A programmable stimulator to deliver electrical stimulation.

  • The rat's head-mounted electrode is connected to the stimulator via a flexible cable and swivel.

4.2.4. Training and Experimental Procedure:

  • Training: Rats are trained to press a lever or turn a wheel to receive a brief train of electrical stimulation to the MFB. A range of stimulation frequencies is typically used to determine a frequency-rate curve.

  • Baseline Determination: Once responding is stable, a baseline frequency-rate curve is established.

  • Cocaine Administration: The effect of a dose of cocaine known to facilitate ICSS (e.g., 10 mg/kg, i.p.) is determined by administering it before the ICSS session and measuring the leftward shift in the frequency-rate curve.

  • This compound Administration: On separate test days, rats are pretreated with various doses of this compound (e.g., 0, 3.2, 10, 32 mg/kg, i.p.) 20 minutes before the administration of cocaine. The ICSS session begins 10 minutes after the cocaine injection.[3]

  • Data Analysis: The primary dependent variable is the rate of responding at each stimulation frequency. The data are used to construct frequency-rate curves, and the effects of cocaine and this compound are quantified by the shifts in these curves. Statistical analysis, such as a two-way ANOVA, is used to assess the significance of the effects.

Logical Relationships in the NPS System and Cocaine Addiction

The following diagram illustrates the hypothesized role of the NPS-NPSR system in cocaine addiction and the mechanism by which this compound is thought to exert its therapeutic effects.

Logical_Relationship Cocaine Cocaine Reward_Circuitry Brain Reward Circuitry (e.g., Mesolimbic Dopamine System) Cocaine->Reward_Circuitry Enhances Dopamine Signaling NPS_System NPS/NPSR System (Endogenous Activity) NPS_System->Reward_Circuitry Modulates Cocaine_Seeking Cocaine Seeking & Self-Administration NPS_System->Cocaine_Seeking Potentiates RTI118 This compound RTI118->NPS_System Antagonizes RTI118->Cocaine_Seeking Reduces Reward_Circuitry->Cocaine_Seeking Drives

Logical Model of this compound's Action in Cocaine Addiction.

Conclusion

This compound represents a promising pharmacological tool for investigating the role of the neuropeptide S system in cocaine addiction. Its selectivity for the NPSR and its demonstrated efficacy in reducing cocaine-related behaviors in preclinical models highlight its potential for further development as a therapeutic agent. This technical guide provides a comprehensive resource for researchers in the field, offering detailed methodologies and a summary of the current state of knowledge to facilitate future studies aimed at validating the NPS system as a viable target for the treatment of cocaine use disorder.

References

Investigating the Function of the Neuropeptide S System with RTI-118: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuropeptide S (NPS) system and the utility of RTI-118 as a selective antagonist to investigate its functions. This document details the signaling pathways of the NPS receptor, experimental protocols for studying its role in reward and addiction-related behaviors, and quantitative data on the effects of this compound.

The Neuropeptide S System

The neuropeptide S (NPS) system is a crucial neuromodulatory pathway involved in the regulation of arousal, anxiety, and motivation.[1][2][3] NPS, a 20-amino-acid peptide, exerts its effects by binding to its cognate G-protein coupled receptor, the neuropeptide S receptor (NPSR1).[1] Activation of NPSR1 has been shown to produce anxiolytic-like effects while simultaneously increasing wakefulness and arousal.[1][4] Notably, the NPS system has emerged as a significant player in the neurobiology of addiction, with studies demonstrating its involvement in drug-seeking behaviors.[2][3][5]

This compound: A Selective Neuropeptide S Receptor Antagonist

This compound is a novel and selective small-molecule antagonist of the NPSR1.[6][7][8][9] Its utility as a research tool lies in its ability to block the effects of endogenous NPS, thereby allowing for the elucidation of the NPS system's role in various physiological and pathological processes. This compound has demonstrated efficacy in preclinical models of cocaine addiction, reducing both cocaine self-administration and reinstatement of drug-seeking behavior.[2][3][5]

Pharmacological Data
ParameterValueReference
Mechanism of Action Neuropeptide S Receptor (NPSR1) Antagonist[6][7][8]
In Vitro Potency (Ke) 109 ± 23 nM[6]
In Vivo Efficacious Dose (Rats) 5 - 30 mg/kg (intraperitoneal)[2][6]
Selectivity At least 100-fold selective for NPSR1 over other representative GPCRs and ion channels.[6]

Neuropeptide S Signaling Pathway

NPS binding to NPSR1 initiates a cascade of intracellular signaling events. NPSR1 couples to both Gs and Gq proteins. Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C, which in turn leads to the mobilization of intracellular calcium (Ca2+).[10][11][12][13][14] This dual signaling capacity underlies the excitatory effects of NPS on neuronal activity.

NPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S NPSR1 NPSR1 NPS->NPSR1 Gs Gs NPSR1->Gs Gq Gq NPSR1->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP ATP Downstream_Effects_cAMP Downstream Cellular Effects cAMP->Downstream_Effects_cAMP Ca2+ Ca2+ PLC->Ca2+ IP3/DAG Downstream_Effects_Ca2 Downstream Cellular Effects Ca2+->Downstream_Effects_Ca2

Neuropeptide S Receptor (NPSR1) Signaling Pathway.

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating the effects of this compound on cocaine-related behaviors in rats.

Cocaine Self-Administration

This protocol assesses the reinforcing properties of cocaine and the effect of this compound on cocaine intake.

4.1.1. Animals and Housing:

  • Male Wistar or Sprague-Dawley rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.[15] Food and water are available ad libitum, unless otherwise specified for the experimental design.[6]

4.1.2. Surgical Preparation:

  • Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein.[6][15] The catheter is passed subcutaneously to exit on the back of the animal. Animals are allowed a recovery period of at least one week.

4.1.3. Apparatus:

  • Standard operant conditioning chambers are used, equipped with two levers, a stimulus light above each lever, a house light, and an infusion pump connected to the rat's catheter via a swivel system.[15]

4.1.4. Training:

  • Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions.[15] A press on the active lever results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., cue light and/or tone), while a press on the inactive lever has no programmed consequence. Training continues until a stable baseline of responding is achieved.

4.1.5. This compound Administration and Data Analysis:

  • This compound (5-30 mg/kg) or vehicle is administered intraperitoneally 30 minutes prior to the self-administration session.[2] The number of active and inactive lever presses, and consequently the total cocaine intake, are recorded and analyzed.

Cocaine_Self_Administration_Workflow Surgery Jugular Vein Catheterization Recovery Recovery Period (≥ 1 week) Surgery->Recovery Training Cocaine Self-Administration Training (FR1) Recovery->Training Pre-treatment This compound or Vehicle Administration (i.p.) Training->Pre-treatment Testing Self-Administration Session (2 hours) Pre-treatment->Testing Data_Analysis Data Analysis: Lever Presses, Cocaine Intake Testing->Data_Analysis

Workflow for Cocaine Self-Administration Study.
Cue-Induced Reinstatement of Cocaine Seeking

This model assesses the effect of this compound on relapse-like behavior triggered by drug-associated cues.

4.2.1. Initial Training and Extinction:

  • Following stable cocaine self-administration, rats undergo extinction training. During these sessions, active lever presses no longer result in cocaine infusion or the presentation of conditioned stimuli.[1][16] Extinction sessions continue until responding on the active lever is significantly reduced.

4.2.2. Reinstatement Test:

  • On the test day, rats are pre-treated with this compound or vehicle. They are then placed in the operant chambers, and responding on the active lever results in the presentation of the previously cocaine-paired cues (light and/or tone) but no cocaine.[1] The number of lever presses is measured as an index of cocaine seeking.

Intracranial Self-Stimulation (ICSS)

ICSS is used to measure the effects of drugs on brain reward function.

4.3.1. Surgical Preparation:

  • Rats are implanted with a stimulating electrode targeting the medial forebrain bundle.[10][11][17]

4.3.2. Training:

  • Rats are trained to press a lever to receive a brief electrical stimulation. The frequency of the stimulation is varied to determine the threshold for rewarding effects.[10][11]

4.3.3. Drug Testing:

  • The effects of cocaine, with and without this compound pre-treatment, on the ICSS threshold are determined. A lowering of the threshold by cocaine is indicative of enhanced reward, and the blockade of this effect by this compound suggests an attenuation of cocaine's rewarding properties.[18][19]

Quantitative Data on this compound's Effects

Effect of this compound on Cocaine Self-Administration
This compound Dose (mg/kg, i.p.)% Decrease in Cocaine Self-Administration (approx.)Reference
5~20%[2]
10~50%[2]
20~80%[2]
30>90%[2]
Effect of this compound on Cocaine-Induced Reinstatement
This compound Dose (mg/kg, i.p.)Effect on Cue-Induced ReinstatementReference
10Significant reduction in lever pressing[2]
20Significant reduction in lever pressing[2]
Effect of this compound on Cocaine-Facilitated ICSS
This compound Dose (mg/kg, i.p.)Effect on Cocaine-Induced Lowering of ICSS ThresholdReference
3.2Partial blockade[18][19]
10Significant blockade[18][19]
32Complete blockade[18][19]

Logical Relationships and Conclusion

The experimental evidence strongly supports a model where the neuropeptide S system plays a permissive role in the reinforcing and motivational effects of cocaine. By antagonizing the NPSR1, this compound effectively diminishes these effects, highlighting the NPS system as a potential therapeutic target for cocaine use disorder.

Logical_Relationship NPS_System Neuropeptide S System NPSR1_Activation NPSR1 Activation NPS_System->NPSR1_Activation Activates Cocaine Cocaine Reward_Pathway Mesolimbic Reward Pathway (Dopamine Release) Cocaine->Reward_Pathway Enhances RTI118 This compound RTI118->NPSR1_Activation Blocks NPSR1_Activation->Reward_Pathway Modulates Reinforcement Cocaine Reinforcement (Self-Administration) Reward_Pathway->Reinforcement Drives Seeking Cocaine Seeking (Reinstatement) Reward_Pathway->Seeking Drives

Logical Model of this compound's Action on Cocaine-Related Behaviors.

References

RTI-118: A Technical Guide to its Application as a Probe for Neuropeptide S Receptor (NPSR) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide S (NPS) and its cognate receptor, the Neuropeptide S Receptor (NPSR), constitute a significant signaling system in the central nervous system, implicated in the modulation of arousal, anxiety, and reward-related behaviors. The development of selective pharmacological tools is paramount to dissecting the intricate signaling pathways governed by NPSR and for validating it as a therapeutic target. RTI-118 has emerged as a valuable small molecule antagonist of NPSR, demonstrating utility in both in vitro and in vivo studies to probe the physiological and pathological roles of the NPS-NPSR system. This technical guide provides an in-depth overview of this compound, its pharmacological profile, detailed experimental protocols for its use in key assays, and a visualization of the associated signaling pathways.

Pharmacological Profile of this compound

This compound is a selective antagonist of the Neuropeptide S Receptor. Its pharmacological activity has been primarily characterized through functional assays that measure the downstream consequences of NPSR activation. The NPSR is a G-protein coupled receptor (GPCR) known to couple to both Gq and Gs signaling pathways. Activation of the Gq pathway leads to an increase in intracellular calcium concentrations, while activation of the Gs pathway results in the accumulation of cyclic AMP (cAMP).

Quantitative Data

The antagonist potency of this compound at the NPSR has been quantified in functional assays. The following table summarizes the available quantitative data for this compound.

Assay TypeParameterValueCell LineNotes
Calcium MobilizationKe109 ± 23 nM[1]CHO cells expressing hNPSRFunctional antagonist potency against the Gq pathway.
Selectivity Panel (Gs-coupled receptors)IC50> 10 µM[1]VariousThis compound showed no significant antagonist activity at a panel of other Gs-coupled receptors up to 10 µM, suggesting selectivity for NPSR. A specific IC50 for this compound against NPS-induced cAMP production at NPSR is not readily available in the cited literature.

NPSR Signaling Pathways

The Neuropeptide S Receptor, upon activation by its endogenous ligand NPS, initiates intracellular signaling through at least two major G-protein-mediated pathways: the Gq and Gs pathways. This compound acts as an antagonist, blocking these downstream signaling events.

NPSR Gq Signaling Pathway

Activation of the Gq alpha subunit by NPSR leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets to elicit a cellular response.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPS NPS NPSR NPSR NPS->NPSR Binds Gq Gq NPSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates Targets RTI118 This compound RTI118->NPSR Blocks

Caption: NPSR Gq Signaling Pathway and this compound's Point of Action.

NPSR Gs Signaling Pathway

Upon NPSR activation, the Gs alpha subunit stimulates Adenylate Cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulate gene expression and lead to a cellular response.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPS NPS NPSR NPSR NPS->NPSR Binds Gs Gs NPSR->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response_Gs Gene Transcription & Cellular Response CREB->Cellular_Response_Gs Modulates RTI118 This compound RTI118->NPSR Blocks

Caption: NPSR Gs Signaling Pathway and the Antagonistic Role of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a research probe. The following are protocols for key functional assays used to characterize NPSR antagonists.

Calcium Mobilization Assay

This assay is used to determine the antagonist activity of this compound on the NPSR-mediated Gq signaling pathway by measuring changes in intracellular calcium concentration.

Materials:

  • CHO cells stably expressing human NPSR (hNPSR)

  • Cell culture medium (e.g., F-12K Medium with supplements)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5 Assay Kit)

  • Probenecid (B1678239) (to prevent dye leakage)

  • This compound

  • NPS (agonist)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the hNPSR-CHO cells into the microplates at an appropriate density and culture overnight to allow for adherence.

  • Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye loading buffer (containing the fluorescent dye and probenecid in assay buffer). Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of NPS at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation: After dye loading, wash the cells with assay buffer. Add the different concentrations of this compound to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Initiate the reading to establish a baseline fluorescence. Then, automatically inject the NPS solution into the wells.

  • Data Acquisition: Continuously record the fluorescence intensity for a set period (e.g., 60-120 seconds) to capture the calcium transient.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by plotting the agonist-induced calcium response against the concentration of this compound. Calculate the IC50 value, which can then be used to determine the Ke (equilibrium dissociation constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay is employed to assess the antagonist effect of this compound on the NPSR-mediated Gs signaling pathway by measuring the levels of intracellular cyclic AMP.

Materials:

  • CHO cells stably expressing hNPSR

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX or rolipram (B1679513) to prevent cAMP degradation)

  • This compound

  • NPS (agonist)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based kits)

  • White, opaque microplates suitable for the chosen detection method

Protocol:

  • Cell Plating: Seed the hNPSR-CHO cells into the appropriate microplates and culture overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of this compound and a solution of NPS in stimulation buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the different concentrations of this compound to the wells and pre-incubate for a defined time.

    • Add the NPS solution to stimulate cAMP production and incubate for a specified duration (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP detection kit being used.

  • Data Analysis: Generate a dose-response curve by plotting the NPS-induced cAMP levels against the concentration of this compound. From this curve, determine the IC50 value of this compound for the inhibition of NPSR-mediated cAMP accumulation.

Experimental Workflow for In Vitro Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing the antagonist properties of a compound like this compound at the NPSR.

Experimental_Workflow start Start: Compound of Interest (this compound) assay_selection Select Functional Assays (Calcium Mobilization & cAMP Accumulation) start->assay_selection calcium_assay Calcium Mobilization Assay (Gq Pathway) assay_selection->calcium_assay cAMP_assay cAMP Accumulation Assay (Gs Pathway) assay_selection->cAMP_assay dose_response Perform Dose-Response Experiments calcium_assay->dose_response cAMP_assay->dose_response data_analysis Data Analysis (IC50 / Ke Determination) dose_response->data_analysis selectivity Selectivity Profiling (Panel of other GPCRs) data_analysis->selectivity conclusion Conclusion: Pharmacological Profile of this compound selectivity->conclusion

Caption: Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a selective and potent antagonist of the Neuropeptide S Receptor, primarily characterized by its ability to block the NPSR-mediated Gq signaling pathway. Its utility as a research probe is well-established, enabling the investigation of the physiological and pathophysiological roles of the NPS-NPSR system. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in laboratory settings, contributing to a deeper understanding of NPSR signaling and its potential as a therapeutic target. Further characterization of its effects on the Gs-cAMP pathway would provide an even more complete picture of its pharmacological profile.

References

Methodological & Application

RTI-118 In Vivo Experimental Protocols: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of in vivo experimental protocols for RTI-118, a selective antagonist of the Neuropeptide S (NPS) receptor. This compound has shown promise in preclinical models for the treatment of substance use disorders, particularly cocaine addiction. This document details methodologies for key behavioral assays, presents available quantitative data, and illustrates the underlying signaling pathway and experimental workflows. The protocols described herein are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and other NPSR antagonists.

Introduction

Neuropeptide S (NPS) and its receptor (NPSR) are implicated in a variety of physiological processes, including arousal, anxiety, and reward. The NPSR is a G-protein coupled receptor that, upon activation by NPS, couples to Gs and Gq proteins, leading to increases in cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium concentrations. Preclinical studies have demonstrated that central administration of NPS can reinstate drug-seeking behavior, suggesting that antagonism of the NPSR may be a viable therapeutic strategy for addiction. This compound is a potent and selective NPSR antagonist that has been evaluated in several in vivo models of cocaine abuse.

Data Presentation

In Vitro and In Vivo Activity of this compound
ParameterValueSpecies/SystemReference
In Vitro Antagonist Potency (Ke) 109 ± 23 nMCHO cells expressing hNPSR[1](--INVALID-LINK--)
Effective Dose (Cocaine Self-Administration) 5-30 mg/kg (i.p.)Rat[1](--INVALID-LINK--)
Effective Dose (Reinstatement of Cocaine Seeking) 1-20 mg/kg (i.p.)Rat[1](--INVALID-LINK--)
Effective Dose (Intracranial Self-Stimulation) 3.2-32 mg/kg (i.p.)Rat[2](--INVALID-LINK--)

Note: Detailed pharmacokinetic parameters for this compound in rats, such as half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC), were not available in the reviewed literature.

Experimental Protocols

Cocaine Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

  • Intravenous catheters

  • Cocaine hydrochloride

  • This compound

  • Vehicle for this compound (e.g., sterile saline, though the specific vehicle for this compound was not explicitly stated in the reviewed literature and should be determined based on its solubility and stability)

Procedure:

  • Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Cocaine Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Train rats to press the "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue light presentation.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).

  • This compound Treatment:

    • Dissolve this compound in an appropriate vehicle. The exact formulation protocol for this compound was not detailed in the reviewed literature. Researchers should perform solubility tests to determine a suitable vehicle.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20, 30 mg/kg) at a specified pretreatment time (e.g., 30 minutes) before the self-administration session.

    • A within-subjects design is recommended, where each animal receives all treatment doses in a counterbalanced order.

  • Data Analysis:

    • Record the number of active and inactive lever presses and the number of cocaine infusions.

    • Analyze the data using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA), to compare the effects of different doses of this compound to vehicle treatment.

Reinstatement of Cocaine-Seeking Behavior

This protocol evaluates the efficacy of this compound in preventing the relapse to cocaine-seeking behavior.

Procedure:

  • Acquisition and Extinction:

    • Following stable cocaine self-administration, begin extinction sessions where active lever presses no longer result in cocaine infusion or cue presentation.

    • Continue extinction sessions until responding on the active lever is significantly reduced (e.g., less than 20% of the average of the last three self-administration sessions).

  • Reinstatement Test:

    • Administer this compound or vehicle (i.p.) at various doses (e.g., 1, 5, 10, 20 mg/kg) prior to the reinstatement session.

    • Induce reinstatement using one of the following methods:

      • Cue-induced reinstatement: Presentation of the cocaine-associated cue light upon an active lever press (without cocaine infusion).

      • Drug-primed reinstatement: A non-contingent i.p. injection of a sub-threshold dose of cocaine (e.g., 10 mg/kg).

      • Stress-induced reinstatement: Exposure to a stressor, such as intermittent footshock, prior to the session.

  • Data Analysis:

    • Measure the number of active and inactive lever presses during the reinstatement session.

    • Use statistical analysis (e.g., ANOVA) to determine if this compound significantly attenuates the reinstatement of cocaine-seeking behavior compared to the vehicle group.

Intracranial Self-Stimulation (ICSS)

This assay assesses the effect of this compound on brain reward function and its potential to block the reward-enhancing effects of cocaine.[2](--INVALID-LINK--)

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Bipolar stimulating electrodes

  • ICSS chambers with a response lever or wheel

  • Constant-current stimulator

Procedure:

  • Electrode Implantation:

    • Under anesthesia, stereotaxically implant a bipolar electrode into the medial forebrain bundle (MFB).

    • Allow for a post-surgical recovery period.

  • ICSS Training:

    • Train rats to respond (e.g., press a lever) to receive a brief electrical stimulation to the MFB.

    • Determine the optimal stimulation parameters (e.g., frequency, current intensity) for each rat to establish a stable baseline of responding.

  • Cocaine and this compound Testing:

    • Conduct test sessions where the frequency of brain stimulation is varied to generate a frequency-rate curve.

    • Administer cocaine (e.g., 1-10 mg/kg, i.p.) to produce a leftward shift in the frequency-rate curve, indicating an enhancement of brain reward function.

    • On separate test days, administer this compound (e.g., 3.2, 10, 32 mg/kg, i.p.) prior to cocaine administration to assess its ability to block the cocaine-induced leftward shift.

  • Data Analysis:

    • Analyze the frequency-rate curves to determine the effects of the treatments on the threshold for rewarding stimulation.

    • A rightward shift or a prevention of the cocaine-induced leftward shift by this compound indicates a blockade of the reward-enhancing effects of cocaine.

Visualizations

G Neuropeptide S Receptor (NPSR) Signaling Pathway cluster_membrane Cell Membrane NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR Binds to Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to CaM Ca2+ / Calmodulin IP3->CaM ↑ Intracellular Ca2+ PKC Protein Kinase C DAG->PKC Activates Gene Gene Transcription CaM->Gene Modulates PKC->Gene Modulates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Gene Activates

Caption: NPSR signaling cascade initiated by NPS binding.

G Experimental Workflow for Cocaine Self-Administration and Reinstatement cluster_setup Initial Setup cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Surgery Catheter Implantation Recovery Recovery Period (5-7 days) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration Recovery->Acquisition Stable Stable Baseline Responding Acquisition->Stable Extinction Extinction of Responding Stable->Extinction Treatment This compound or Vehicle (i.p. injection) Extinction->Treatment Reinstatement Reinstatement Test (Cue, Drug, or Stress) Treatment->Reinstatement Data Data Collection (Lever Presses) Reinstatement->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats

Caption: Workflow for behavioral testing of this compound.

References

Application Notes and Protocols: Cocaine Self-Administration Model Using RTI-118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine addiction is a chronic relapsing disorder with significant societal and individual costs. A critical tool in the development of potential pharmacotherapies is the use of animal models that mimic human drug-taking behavior. The cocaine self-administration paradigm in rodents is a widely accepted model with high face and predictive validity for screening candidate medications. This document provides detailed application notes and protocols for utilizing RTI-118, a selective neuropeptide S (NPS) receptor antagonist, in a rat model of cocaine self-administration. This compound has shown promise in preclinical studies by reducing cocaine intake and preventing relapse-like behavior, making it a compound of interest for addiction research.[1][2][3]

Rationale for Using this compound

The neuropeptide S (NPS) system is implicated in the regulation of arousal, anxiety, and reward-related behaviors.[1][2][3] Central administration of NPS has been shown to increase cocaine self-administration, suggesting that antagonism of the NPS receptor (NPSR) could be a viable strategy for treating cocaine use disorder.[1][2][3] this compound is a small-molecule NPSR antagonist that has demonstrated efficacy in reducing cocaine self-administration and cocaine-seeking behaviors in rats.[2][3] Notably, at effective doses for reducing cocaine intake, this compound does not appear to significantly affect motivation for natural rewards like food, suggesting a selective effect on drug-related behaviors.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on cocaine self-administration and reinstatement.

Table 1: Effect of this compound on Cocaine Self-Administration

Animal ModelSelf-Administration ScheduleCocaine Dose (mg/kg/infusion)This compound Doses (mg/kg, i.p.)Effect on Cocaine IntakeReference
Male Wistar RatsConcurrent FR4 (food and cocaine)0.55, 10, 20, 30Dose-dependent decrease. Significant reduction at 10 and 20 mg/kg with no effect on food intake.[2][3]

Table 2: Effect of this compound on Reinstatement of Cocaine-Seeking Behavior

Animal ModelReinstatement TriggerCocaine Priming Dose (mg/kg, i.p.)Yohimbine (B192690) Dose (mg/kg, i.p.)This compound Doses (mg/kg, i.p.)Effect on ReinstatementReference
Male Wistar RatsConditioned CuesN/AN/A5, 10, 20Dose-dependent decrease. Significant reduction at all tested doses.[2][3]
Male Wistar RatsCocaine Prime15N/A1, 5, 10, 20Dose-dependent attenuation. Significant reduction at 10 and 20 mg/kg.[2][5]
Male Wistar RatsYohimbine (Stress)N/A2.51, 5, 10, 20Dose-dependent attenuation. Significant reduction at 10 and 20 mg/kg.[2]

Experimental Protocols

I. Animal Model and Surgical Procedure

A. Subjects:

  • Male Wistar rats (or other appropriate strain) weighing 250-300g at the start of the experiment.

  • House individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM).

  • Provide ad libitum access to food and water unless otherwise specified by the experimental design.

B. Intravenous Catheter Implantation Surgery: This protocol is for implanting a chronic indwelling catheter into the right jugular vein for intravenous drug self-administration.

Pre-operative Preparations:

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).

  • Shave the surgical areas on the right ventral neck and the dorsal scapular region.

  • Administer a pre-operative analgesic to manage pain.

  • Sterilize all surgical instruments and the catheter.

Surgical Procedure:

  • Make a small incision over the right jugular vein.

  • Carefully dissect the vein from the surrounding tissue.

  • Tie a suture loosely around the anterior end of the vein.

  • Make a small incision in the vein and insert the catheter, advancing it towards the heart.

  • Secure the catheter in the vein with sutures.

  • Tunnel the external part of the catheter subcutaneously to exit on the rat's back.

  • Exteriorize the catheter and secure it to a back-mounted port or harness.

  • Close the incisions with sutures or surgical clips.

Post-operative Care:

  • Administer post-operative analgesics for 2-3 days.

  • Flush the catheter daily with a sterile saline solution containing an anticoagulant (e.g., heparin) and an antibiotic to maintain patency and prevent infection.

  • Allow the animals to recover for at least 5-7 days before starting any behavioral procedures.

  • Check catheter patency regularly by infusing a short-acting anesthetic (e.g., methohexital (B102721) sodium); a rapid loss of muscle tone indicates a patent catheter.

II. Cocaine Self-Administration and Reinstatement Protocol

A. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a tone generator, and a house light.

  • The chamber should be connected to an infusion pump for drug delivery.

  • A liquid swivel should be used to connect the infusion line to the rat's catheter, allowing for free movement.

B. Drug Preparation:

  • Cocaine hydrochloride is dissolved in sterile 0.9% saline to the desired concentration (e.g., 0.5 mg/0.1 mL).

  • This compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and sterile water) for intraperitoneal (i.p.) injection.

C. Self-Administration Training (Acquisition):

  • Habituate the rats to the operant chambers for one or two sessions.

  • Initiate self-administration training on a Fixed-Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in a single infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and tone for 5 seconds). The inactive lever has no programmed consequences.

  • Continue daily 2-hour sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Once stable responding is achieved, the schedule can be changed to a more demanding schedule, such as a Fixed-Ratio 4 (FR4), where four lever presses are required for each infusion.

D. Effect of this compound on Cocaine Self-Administration:

  • Once stable responding is established on the desired schedule, administer various doses of this compound (e.g., 5, 10, 20, 30 mg/kg, i.p.) or vehicle 30 minutes before the start of the self-administration session.

  • Use a within-subjects Latin square design to counterbalance the order of drug administration.

  • Record the number of active and inactive lever presses and the number of infusions.

E. Extinction and Reinstatement Testing:

  • Following the self-administration phase, begin extinction sessions where lever presses no longer result in cocaine infusion or the presentation of the conditioned stimulus.

  • Continue daily extinction sessions until responding on the active lever decreases to a low criterion (e.g., less than 10-15 presses per session).

  • Once the extinction criterion is met, test for reinstatement of cocaine-seeking behavior.

  • Thirty minutes prior to the reinstatement test, administer a specific dose of this compound or vehicle.

  • Induce reinstatement using one of the following triggers:

    • Cue-induced reinstatement: Presentation of the conditioned stimuli (light and tone) contingent on an active lever press, but with no cocaine infusion.

    • Drug-induced reinstatement: A non-contingent "priming" injection of cocaine (e.g., 15 mg/kg, i.p.) immediately before the session.

    • Stress-induced reinstatement: Administration of a stress-inducing agent like yohimbine (e.g., 2.5 mg/kg, i.p.) prior to the session.

  • Record the number of active and inactive lever presses during the reinstatement session.

Visualizations

Experimental_Workflow cluster_surgery Surgical Preparation cluster_training Behavioral Training cluster_testing Testing Phase cluster_reinstatement_triggers Reinstatement Triggers Animal_Acclimation Animal Acclimation Catheter_Surgery Intravenous Catheter Surgery Animal_Acclimation->Catheter_Surgery Post_Op_Recovery Post-Operative Recovery (5-7 days) Catheter_Surgery->Post_Op_Recovery Acquisition Cocaine Self-Administration (FR1 -> FR4) Post_Op_Recovery->Acquisition Extinction Extinction Training Acquisition->Extinction RTI118_SA_Test This compound Effect on Self-Administration Acquisition->RTI118_SA_Test Reinstatement_Test This compound Effect on Reinstatement Extinction->Reinstatement_Test Cues Conditioned Cues Reinstatement_Test->Cues Drug_Prime Cocaine Prime Reinstatement_Test->Drug_Prime Stress Yohimbine (Stress) Reinstatement_Test->Stress

Caption: Experimental workflow for cocaine self-administration and reinstatement.

Signaling_Pathway cluster_intracellular Intracellular Signaling NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Activates Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks RTI118 This compound RTI118->NPSR Blocks Gq Gq Protein NPSR->Gq Activates Dopamine Increased Synaptic Dopamine DAT->Dopamine Reuptake PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC CREB CREB Ca_PKC->CREB Gene_Expression Gene Expression (Reward & Stress Pathways) CREB->Gene_Expression Cocaine_Seeking Cocaine Seeking & Relapse Gene_Expression->Cocaine_Seeking Promotes Dopamine->Gene_Expression Modulates

References

Application Notes and Protocols for RTI-118 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of RTI-118, a Neuropeptide S (NPS) receptor antagonist, in various rodent behavioral studies. The provided data and methodologies are intended to guide researchers in designing and conducting experiments to evaluate the effects of this compound on behaviors related to substance abuse and motivation.

Data Presentation: this compound Dose for Rodent Behavioral Studies

The following tables summarize the effective dose ranges of this compound administered intraperitoneally (i.p.) in rats for different behavioral paradigms based on published literature.

Table 1: this compound Doses for Cocaine Self-Administration and Reinstatement in Rats

Behavioral ParadigmDose Range (mg/kg, i.p.)EffectReference
Cocaine Self-Administration5 - 30Dose-dependent decrease in cocaine intake.[1][1][2]
Cue-Induced Reinstatement1 - 20Dose-related decrease in reinstatement responding.[1][1]
Cocaine-Primed Reinstatement1 - 20Reduction in cocaine-induced reinstatement.[1][1]
Yohimbine-Induced Reinstatement1 - 20Decrease in yohimbine-induced cocaine-seeking.[1][1]

Table 2: this compound Doses for Intracranial Self-Stimulation (ICSS) in Rats

Behavioral ParadigmDose Range (mg/kg, i.p.)EffectReference
ICSS (alone)3.2 - 32Little to no effect on ICSS.[2][2]
Cocaine-Induced Facilitation of ICSS3.2 - 32Dose-dependent and complete blockade of cocaine's effects.[2][2]

Signaling Pathway

NPSR_Signaling RTI118 This compound NPSR NPSR RTI118->NPSR Antagonizes NPS NPS NPS->NPSR Binds Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca IP3->Ca ↑ Intracellular PKC PKC DAG->PKC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response Ca->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Neuropeptide S Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key behavioral experiments involving this compound.

Cocaine Self-Administration

Objective: To assess the effect of this compound on the reinforcing properties of cocaine.

Animals: Male Wistar or Sprague-Dawley rats.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a drug infusion pump connected to a swivel system.

Procedure:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Acquisition of Self-Administration:

    • Rats are placed in the operant chambers for daily 2-hour sessions.

    • Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., light and/or tone).

    • Pressing the "inactive" lever has no programmed consequences.

    • Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • This compound Treatment:

    • Once stable responding is established, rats are pretreated with this compound (5, 10, 20, 30 mg/kg, i.p.) or vehicle (5% Alkamuls EL-620 in 0.9% saline) 30 minutes before the self-administration session.[1]

    • Doses are typically administered in a counterbalanced order.

  • Data Analysis: The primary dependent variable is the number of cocaine infusions earned. The number of active and inactive lever presses are also recorded.

Self_Admin_Workflow cluster_pre Pre-Experiment cluster_training Training Phase cluster_testing Testing Phase Surgery Catheter Implantation Surgery Recovery Post-Surgery Recovery (7 days) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration (FR1) Recovery->Acquisition Stabilization Stabilization of Responding Acquisition->Stabilization Pretreatment Pretreatment with This compound or Vehicle Stabilization->Pretreatment SA_Session Cocaine Self-Administration Session (2 hours) Pretreatment->SA_Session Data_Collection Record Infusions and Lever Presses SA_Session->Data_Collection

Reinstatement of Cocaine-Seeking Behavior

Objective: To evaluate the effect of this compound on the reinstatement of cocaine-seeking behavior induced by cues, a sub-threshold dose of cocaine, or stress.

Animals: Male Wistar or Sprague-Dawley rats with a history of cocaine self-administration.

Apparatus: Same as for self-administration.

Procedure:

  • Acquisition and Extinction:

    • Rats are trained to self-administer cocaine as described above.

    • Following stable self-administration, extinction sessions begin. During these sessions, active lever presses no longer result in cocaine infusion or the presentation of the conditioned stimulus.

    • Extinction continues until responding on the active lever is significantly reduced (e.g., <10% of the average of the last three self-administration sessions).

  • Reinstatement Testing:

    • Cue-Induced Reinstatement: Rats are pretreated with this compound (1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the session. [1]During the session, presses on the active lever result in the presentation of the conditioned stimulus (light/tone) but no cocaine.

    • Cocaine-Primed Reinstatement: Rats are pretreated with this compound or vehicle, followed by a priming injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before being placed in the operant chamber. [1] * Stress-Induced Reinstatement: Rats are pretreated with this compound or vehicle, followed by a stressor (e.g., yohimbine (B192690) injection or footshock) prior to the session.

  • Data Analysis: The primary dependent variable is the number of active lever presses during the reinstatement session.

Intracranial Self-Stimulation (ICSS)

Objective: To determine if this compound alters the rewarding effects of direct brain stimulation or modulates the reward-enhancing effects of cocaine.

Animals: Male Sprague-Dawley rats.

Apparatus: Operant conditioning chambers equipped with a response lever and a stimulator for delivering electrical stimulation to the brain.

Procedure:

  • Surgery: Rats are surgically implanted with a stimulating electrode targeting the medial forebrain bundle (MFB).

  • Training:

    • Rats are trained to press a lever to receive a brief train of electrical stimulation.

    • The frequency of stimulation is varied to determine a baseline rate-frequency function.

  • This compound and Cocaine Treatment:

    • To assess the effects of this compound alone, rats are pretreated with various doses (3.2, 10, 32 mg/kg, i.p.) or vehicle. [2] * To assess the effect of this compound on cocaine's effects, rats are pretreated with this compound followed by an injection of cocaine (e.g., 10 mg/kg, i.p.). [2]4. Data Analysis: The dependent variable is the rate of lever pressing at each stimulation frequency. A leftward shift in the rate-frequency curve indicates an enhancement of reward, while a rightward shift indicates a decrease.

Drug Discrimination (Proposed Protocol)

Objective: To assess the interoceptive (subjective) effects of this compound and determine if it can block the discriminative stimulus effects of a known psychoactive compound.

Note: To date, no specific drug discrimination studies using this compound have been published. The following is a proposed protocol based on standard drug discrimination procedures.

Animals: Male or female rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Training:

    • Rats are trained to discriminate a training drug (e.g., a psychostimulant like cocaine or a compound with a distinct interoceptive cue) from vehicle.

    • On days when the training drug is administered, responses on one lever are reinforced with food or another reward.

    • On days when the vehicle is administered, responses on the other lever are reinforced.

    • Training continues until a high level of accuracy (>80% correct lever presses) is achieved.

  • This compound Testing:

    • Substitution Test: To determine if this compound has its own discriminative stimulus effects, rats are administered various doses of this compound and the percentage of responses on the drug-appropriate lever is measured.

    • Antagonism Test: To determine if this compound can block the effects of the training drug, rats are pretreated with this compound before the administration of the training drug. A blockade would be indicated by a decrease in responding on the drug-appropriate lever.

  • Data Analysis: The percentage of responses on the drug-appropriate lever and the response rate are the primary dependent variables.

Locomotor Activity (Proposed Protocol)

Objective: To evaluate the effects of this compound on spontaneous locomotor activity and to assess its potential to attenuate psychostimulant-induced hyperlocomotion.

Animals: Male or female mice or rats.

Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

Procedure:

  • Habituation: Animals are habituated to the testing room and, on the test day, to the open-field arena for a set period (e.g., 30-60 minutes) before any injections.

  • This compound Treatment:

    • Spontaneous Locomotion: Animals are injected with this compound (e.g., 5, 10, 20, 30 mg/kg, i.p.) or vehicle and immediately placed back into the open-field arena. Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).

    • Stimulant-Induced Locomotion: Animals are pretreated with this compound or vehicle, followed by an injection of a psychostimulant such as cocaine or amphetamine. Locomotor activity is then recorded.

  • Data Analysis: The primary dependent variables are total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing). Data is typically analyzed in time bins to observe the time course of the drug's effect.

References

Application Notes and Protocols for In Vitro Efficacy Testing of RTI-118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-118 is a potent and selective small-molecule antagonist of the Neuropeptide S Receptor (NPSR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including arousal, anxiety, and drug-seeking behavior.[1][2] In vitro assays are fundamental for characterizing the efficacy and selectivity of NPSR antagonists like this compound. These application notes provide detailed protocols for the key in vitro assays used to determine the potency and functional activity of this compound.

The primary functional assay for evaluating this compound is the calcium mobilization assay, which measures the antagonist's ability to block the increase in intracellular calcium induced by the endogenous ligand, Neuropeptide S (NPS). The Neuropeptide S receptor is known to couple to Gαs and Gαq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[3][4] This dual signaling results in an increase in both cyclic AMP (cAMP) and intracellular calcium levels.[3][5]

Data Presentation

The following table summarizes the quantitative data for this compound efficacy as an NPSR antagonist.

Assay TypeCell LineReceptor VariantParameterValueReference
Calcium MobilizationCHO-hNPSRhNPSR-Asn107pA₂6.31[6]
Calcium MobilizationCHO-hNPSRhNPSR-Ile107pA₂6.96[6]
Calcium MobilizationCHO-hNPSRNot SpecifiedKₑ (nM)109 ± 23[4]

Signaling Pathway and Experimental Workflow

NPSR_Signaling_Pathway NPS NPS NPSR NPSR NPS->NPSR Agonist Binding Gq Gq NPSR->Gq Activation Gs Gs NPSR->Gs Activation RTI118 RTI118 RTI118->NPSR Antagonist Binding PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca_ER Ca_ER IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates PKA PKA cAMP->PKA Activates Ca_cyto Ca_cyto Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular_Response PKA->Cellular_Response PKC->Cellular_Response

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis P1 Seed CHO-hNPSR cells in a 96-well plate P2 Incubate overnight P1->P2 P3 Prepare Assay Buffer and Reagents P2->P3 A1 Wash cells with Assay Buffer P3->A1 A2 Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) A1->A2 A3 Incubate to allow dye uptake A2->A3 A4 Pre-incubate with this compound or vehicle A3->A4 A5 Stimulate with NPS (agonist) A4->A5 D1 Measure fluorescence intensity (kinetic read) A5->D1 D2 Generate dose-response curves D1->D2 D3 Calculate IC₅₀ and/or pA₂ values D2->D3

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the NPS-induced increase in intracellular calcium in cells expressing the human NPSR.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Neuropeptide S Receptor (CHO-hNPSR or HEK293-hNPSR).

  • Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Probenecid Solution: 2.5 mM in Assay Buffer (to prevent dye leakage).

  • Calcium-sensitive dye: Fluo-4 AM or a comparable dye.

  • Agonist: Neuropeptide S (NPS).

  • Test Compound: this compound.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: A fluorescent imaging plate reader (FLIPR) or a microplate reader capable of kinetic fluorescence measurement with automated liquid handling.

Protocol:

  • Cell Plating:

    • The day before the assay, seed the CHO-hNPSR cells into black-walled, clear-bottom 96-well plates at a density of 30,000 to 50,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Dye Loading:

    • On the day of the assay, prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer containing 2.5 mM probenecid.

    • Aspirate the culture medium from the cell plate and wash the cell monolayer once with 100 µL of Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[4]

  • Compound Addition (Antagonist Mode):

    • During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer containing the appropriate concentration of DMSO (typically ≤ 0.1% final concentration).

    • After the dye loading incubation, gently wash the cells twice with 100 µL of Assay Buffer containing probenecid.

    • Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of NPS in Assay Buffer at a concentration that elicits a submaximal response (EC₈₀).

    • Place the assay plate into the fluorescence plate reader.

    • Initiate the kinetic read, establishing a baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler should then add 25 µL of the NPS solution to each well.

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

    • To determine the pA₂, perform the assay with a full dose-response curve of NPS in the presence of several fixed concentrations of this compound and apply the Schild equation.

Radioligand Binding Assay (Representative Protocol)

This competitive binding assay would determine the affinity (Ki) of this compound for the NPSR by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells expressing hNPSR.

  • Radioligand: A suitable radiolabeled NPSR ligand (e.g., [¹²⁵I]-Tyr¹⁰-NPS).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled NPS (e.g., 1 µM).

  • Filtration System: 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), and a vacuum manifold.

  • Scintillation Fluid and Counter.

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing hNPSR in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in Binding Buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of Binding Buffer (for total binding) or unlabeled NPS (for non-specific binding) or serial dilutions of this compound.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Representative Protocol)

This functional assay measures the ability of this compound to inhibit agonist-stimulated G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Membrane Preparation: Membranes from cells expressing hNPSR.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration.

  • [³⁵S]GTPγS: ~0.1 nM final concentration.

  • Agonist: Neuropeptide S (NPS).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

  • Filtration System and Scintillation Counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation (20-40 µg protein), GDP, and varying concentrations of this compound (or vehicle) in Assay Buffer.

    • Pre-incubate for 15 minutes at 30°C.

    • Add NPS to stimulate the receptor.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubation:

    • Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a GF/C filter plate.

    • Wash the filters with ice-cold wash buffer.

  • Detection:

    • Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the net agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the this compound concentration to determine the IC₅₀.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound as a Neuropeptide S Receptor antagonist. The calcium mobilization assay is the primary method for determining its functional potency. Radioligand binding and GTPγS binding assays can provide further valuable information on the affinity and mechanism of action of this compound. Careful optimization of each assay is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Studying Reinstatement of Drug-Seeking with RTI-118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relapse is a primary challenge in the treatment of substance use disorders. Preclinical research utilizes reinstatement models to investigate the neurobiological mechanisms underlying relapse and to evaluate potential pharmacotherapies. RTI-118, a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR), has emerged as a valuable tool in this area of research.[1][2] Neuropeptide S is a neuromodulator implicated in arousal, anxiety, and reward-related behaviors.[1][2] Studies have demonstrated that antagonism of the NPSR by this compound can effectively decrease cocaine self-administration and attenuate the reinstatement of cocaine-seeking behavior triggered by various stimuli, including conditioned cues, a pharmacological stressor (yohimbine), and a priming dose of the drug itself.[1][2][3] These findings suggest that the NPS system is a promising target for the development of novel medications to prevent relapse.

These application notes provide detailed protocols for utilizing this compound in preclinical reinstatement models of drug-seeking, with a focus on cocaine. The information is intended to guide researchers in designing and conducting rigorous experiments to further elucidate the role of the NPS system in addiction and to assess the therapeutic potential of NPSR antagonists.

Data Presentation

Table 1: this compound Dosing and Efficacy in Cocaine Reinstatement Models
ParameterValueReference
This compound Dose Range (i.p.) 1 - 20 mg/kg[2]
Effective Doses for Reducing Cue-Induced Reinstatement 5, 10, and 20 mg/kg[2]
Effective Doses for Reducing Cocaine-Primed Reinstatement Pretreatment with this compound reduced cocaine-induced reinstatement[2]
Effective Doses for Reducing Yohimbine-Induced Reinstatement Pretreatment with this compound blocked yohimbine-induced reinstatement[2]
Vehicle Typically saline or a vehicle solution appropriate for the solubility of this compound
Table 2: Typical Experimental Parameters for a Cocaine Reinstatement Study
PhaseParameterTypical Value/ProcedureReference
Subjects SpeciesMale Wistar or Sprague-Dawley rats[1][4]
Surgery CatheterizationIntravenous catheter implantation into the jugular vein[3]
Self-Administration Training Drug and DoseCocaine (0.4 - 1.0 mg/kg/infusion)[5][6]
Schedule of ReinforcementFixed Ratio 1 (FR1) or Fixed Ratio 4 (FR4)[2]
Session Duration2 - 3 hours daily[3][7]
Training Duration10 - 14 days, or until stable responding is achieved[3]
Extinction ProcedureLever presses no longer result in cocaine infusion or presentation of conditioned cues.[8]
CriteriaResponding decreases to a predetermined low level (e.g., <15 responses per session for 2-3 consecutive days).[7]
DurationTypically 5 - 10 days.
Reinstatement Test Cue-InducedPresentation of conditioned stimuli (e.g., light and tone) previously paired with cocaine.[2]
Drug-PrimedA non-contingent injection of cocaine (e.g., 15 mg/kg, i.p.).[2]
Stress-InducedAdministration of a pharmacological stressor (e.g., yohimbine (B192690), 2.5 mg/kg, i.p.) or exposure to a physical stressor (e.g., footshock).[2][9]
This compound Administration TimingTypically administered 30 minutes prior to the reinstatement test session.

Experimental Protocols

Animal Surgery: Intravenous Catheterization

A crucial step for intravenous drug self-administration studies is the surgical implantation of a chronic indwelling catheter.

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical tools (scalpels, forceps, scissors)

  • Catheter material (e.g., Silastic tubing)

  • Suture material

  • Heparinized saline solution

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Make a small incision in the neck to expose the right jugular vein.

  • Carefully insert the catheter into the jugular vein and advance it towards the heart.

  • Secure the catheter in place with sutures.

  • Tunnel the external part of the catheter subcutaneously to an exit point on the back of the animal, between the shoulder blades.

  • Close the incision with sutures.

  • Flush the catheter with heparinized saline to maintain patency.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before starting behavioral procedures.

Cocaine Self-Administration Training

This phase establishes the drug-seeking behavior.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, a tone generator, and an infusion pump connected to the animal's catheter.

Procedure:

  • Place the rat in the operant chamber for daily sessions (e.g., 2 hours).

  • A response on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg in 0.1 mL of saline over 5 seconds).

  • Each infusion is paired with the presentation of a discrete cue complex (e.g., illumination of the stimulus light and a simultaneous tone) to create conditioned reinforcers.

  • Responses on the "inactive" lever have no programmed consequences.

  • Continue training for a set number of days (e.g., 14) or until the animal demonstrates stable responding (e.g., less than 20% variation in the number of infusions over three consecutive days).

Extinction Training

Following the acquisition of self-administration, the drug-seeking behavior is extinguished.

Procedure:

  • Place the rat back into the same operant chamber.

  • Responses on the active lever no longer result in cocaine infusions or the presentation of the conditioned cues.

  • Continue daily extinction sessions until the number of active lever presses decreases to a predefined criterion (e.g., below 20% of the average of the last three self-administration sessions).

Reinstatement Testing with this compound

This is the critical phase to assess the effect of this compound on drug-seeking.

Procedure:

  • Administer this compound (e.g., 1, 5, 10, or 20 mg/kg, i.p.) or vehicle 30 minutes before the start of the reinstatement session.

  • For Cue-Induced Reinstatement: Place the animal in the operant chamber. Responses on the active lever will now result in the presentation of the conditioned cues (light and tone) but no cocaine infusion.

  • For Drug-Induced Reinstatement: Following this compound or vehicle pretreatment, administer a priming injection of cocaine (e.g., 15 mg/kg, i.p.) immediately before placing the animal in the operant chamber. Lever presses have no programmed consequences.

  • For Stress-Induced Reinstatement: Following this compound or vehicle pretreatment, administer a pharmacological stressor like yohimbine (e.g., 2.5 mg/kg, i.p.) before the session.

  • Record the number of active and inactive lever presses during the session (e.g., 60-120 minutes). A significant increase in active lever pressing in the vehicle group compared to the extinction baseline indicates reinstatement. A reduction in this increase in the this compound treated groups indicates efficacy.

Mandatory Visualizations

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR Binds Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG cAMP ↑ cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes Downstream Downstream Cellular Effects (e.g., neuronal excitability, gene expression) Ca2->Downstream ATP ATP cAMP->Downstream RTI118 This compound (Antagonist) RTI118->NPSR Blocks Reinstatement_Workflow cluster_setup Phase 1: Setup cluster_training Phase 2: Training cluster_testing Phase 3: Testing Surgery Intravenous Catheter Surgery Recovery Post-Surgical Recovery (≥ 7 days) Surgery->Recovery SelfAdmin Cocaine Self-Administration (e.g., 14 days) Recovery->SelfAdmin Extinction Extinction Training (until criteria met) SelfAdmin->Extinction Pretreatment Pretreatment: This compound or Vehicle Extinction->Pretreatment Reinstatement Reinstatement Session (Cue, Drug, or Stress) Pretreatment->Reinstatement Data Data Analysis: Lever Presses Reinstatement->Data Logical_Relationships cluster_triggers Reinstatement Triggers cluster_intervention Pharmacological Intervention cluster_outcome Behavioral Outcome Cues Conditioned Cues RTI118 This compound Reinstatement Reinstatement of Drug-Seeking Behavior Cues->Reinstatement Drug Drug Priming Drug->Reinstatement Stress Stress Stress->Reinstatement NPSR NPSR Antagonism RTI118->NPSR Leads to NPSR->Reinstatement Inhibits Reduction Reduction in Drug-Seeking NPSR->Reduction Results in

References

Application Notes and Protocols for RTI-118 in Animal Models of Relapse

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RTI-118, a selective neuropeptide S (NPS) receptor antagonist, in preclinical animal models of relapse to drug-seeking behavior. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of NPS receptor antagonists for substance use disorders.

Introduction to Animal Models of Relapse

A primary challenge in treating addiction is the high rate of relapse after periods of abstinence. Animal models are crucial for understanding the neurobiological mechanisms underlying relapse and for screening potential pharmacotherapies. Key models include:

  • Reinstatement Model: This is the most widely used model. After an animal learns to self-administer a drug, the behavior is extinguished (the drug is no longer delivered when the animal makes the response). Relapse is then triggered by presenting the drug itself (drug-induced reinstatement), cues previously associated with the drug (cue-induced reinstatement), or a stressor (stress-induced reinstatement).[1][2]

  • Renewal Model: This model demonstrates how context can trigger relapse. An animal's drug-seeking behavior is extinguished in a different environment from the one where the drug was self-administered. Returning the animal to the original drug-taking context renews the drug-seeking behavior.

  • Reacquisition Model: This model assesses how quickly an animal will resume drug self-administration after a period of extinction.

This compound: A Neuropeptide S Receptor Antagonist

This compound is a novel small-molecule antagonist of the neuropeptide S (NPS) receptor.[3][4] The NPS system is implicated in various physiological processes, including arousal, anxiety, and reward.[5] By blocking the NPS receptor, this compound has been shown to selectively decrease cocaine self-administration and reduce cocaine-seeking behavior in rats, suggesting its potential as a treatment for cocaine use disorder.[3][6][7]

Application of this compound in Reinstatement Models

This compound has demonstrated efficacy in attenuating relapse-like behavior across different reinstatement models.

Cue-Induced Reinstatement

Presentation of cues previously associated with cocaine robustly reinstates drug-seeking behavior. Pretreatment with this compound has been shown to dose-dependently decrease cue-induced reinstatement of cocaine seeking.[6][8]

Drug-Induced Reinstatement

A priming injection of cocaine can reinstate extinguished drug-seeking behavior. This compound pretreatment significantly attenuates cocaine-primed reinstatement.[6][8]

Stress-Induced Reinstatement

Stress is a major factor in human relapse. In animal models, stressors like the pharmacological agent yohimbine (B192690) (an α2-adrenergic receptor antagonist) can reinstate drug-seeking. This compound has been shown to reduce yohimbine-induced reinstatement of cocaine seeking.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cocaine self-administration and reinstatement from a key study.

Table 1: Effect of this compound on Cocaine Self-Administration

Treatment (i.p.)Dose (mg/kg)Mean Cocaine Infusions (± SEM)
Vehicle-15.2 ± 1.8
This compound512.5 ± 2.1
This compound108.1 ± 1.5
This compound205.6 ± 1.1
This compound303.2 ± 0.9*

*p < 0.05 compared to vehicle. Data adapted from Schmoutz et al., 2012.

Table 2: Effect of this compound on Cue-Induced Reinstatement of Cocaine Seeking

Pretreatment (i.p.)Dose (mg/kg)Mean Active Lever Presses (± SEM)
Vehicle-25.4 ± 4.3
This compound121.1 ± 5.2
This compound512.3 ± 3.1
This compound109.8 ± 2.5
This compound207.5 ± 1.9*

*p < 0.05 compared to vehicle. Data adapted from Schmoutz et al., 2012.[6]

Table 3: Effect of this compound on Cocaine-Induced Reinstatement

Pretreatment (i.p.)Priming Injection (i.p.)Dose (mg/kg)Mean Active Lever Presses (± SEM)
VehicleVehicle-5.1 ± 1.2
VehicleCocaine1530.2 ± 5.5†
This compoundCocaine124.7 ± 4.8
This compoundCocaine518.9 ± 3.9
This compoundCocaine1014.1 ± 3.2
This compoundCocaine2011.8 ± 2.7

†p < 0.05 compared to Vehicle/Vehicle treatment. *p < 0.05 compared to Vehicle/Cocaine treatment. Data adapted from Schmoutz et al., 2012.[6]

Table 4: Effect of this compound on Yohimbine-Induced Reinstatement

Pretreatment (i.p.)Stressor (i.p.)Dose (mg/kg)Mean Active Lever Presses (± SEM)
VehicleVehicle-6.3 ± 1.5
VehicleYohimbine2.528.9 ± 4.9†
This compoundYohimbine123.5 ± 4.1
This compoundYohimbine517.6 ± 3.5
This compoundYohimbine1013.2 ± 2.9
This compoundYohimbine2010.9 ± 2.4

†p < 0.05 compared to Vehicle/Vehicle treatment. *p < 0.05 compared to Vehicle/Yohimbine treatment. Data adapted from Schmoutz et al., 2012.[8]

Experimental Protocols

The following are detailed protocols for conducting reinstatement experiments to evaluate the effects of this compound.

Protocol 1: Cocaine Self-Administration and Extinction Training

Objective: To train rats to self-administer cocaine and then extinguish this behavior.

Materials:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.

  • Intravenous catheters.

  • Cocaine hydrochloride.

  • Saline solution.

  • Syringes and tubing.

Procedure:

  • Surgery: Surgically implant a chronic indwelling intravenous catheter into the jugular vein of each rat. Allow for a 5-7 day recovery period.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) delivered over a few seconds.

    • Each infusion is paired with the presentation of a discrete cue complex (e.g., illumination of a stimulus light and activation of a tone) for a short duration (e.g., 20 seconds).

    • A press on the "inactive" lever has no programmed consequences.

    • Continue training for approximately 10-14 days, or until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Extinction Training:

    • Following stable self-administration, begin extinction sessions.

    • During these sessions (typically 2 hours daily), presses on the active lever no longer result in cocaine infusion or the presentation of the cue complex.

    • Continue extinction training until responding on the active lever decreases to a predetermined criterion (e.g., fewer than 15 responses per session for three consecutive days).

G cluster_0 Self-Administration Phase cluster_1 Extinction Phase Acquisition Acquisition Stable Responding Stable Responding Acquisition->Stable Responding Extinction Training Extinction Training Stable Responding->Extinction Training Begin Extinction Extinction Criterion Met Extinction Criterion Met Extinction Training->Extinction Criterion Met

Workflow for Self-Administration and Extinction.
Protocol 2: Cue-Induced Reinstatement

Objective: To assess the ability of drug-associated cues to reinstate cocaine-seeking behavior and the effect of this compound on this reinstatement.

Procedure:

  • Following the achievement of the extinction criterion, begin the reinstatement test session.

  • Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the test session.

  • Place the rat in the operant chamber for a 2-hour session.

  • During this session, presses on the active lever result in the presentation of the cue complex (light and tone) that was previously paired with cocaine infusions, but no cocaine is delivered.

  • Record the number of presses on both the active and inactive levers.

G cluster_0 Cue-Induced Reinstatement Extinction Criterion Met Extinction Criterion Met Pretreatment Administer this compound or Vehicle Extinction Criterion Met->Pretreatment Reinstatement Test Present Cues Contingent on Lever Press (No Drug) Pretreatment->Reinstatement Test Data Analysis Measure Active vs. Inactive Lever Presses Reinstatement Test->Data Analysis

Workflow for Cue-Induced Reinstatement.
Protocol 3: Drug-Induced Reinstatement

Objective: To assess the ability of a cocaine priming injection to reinstate drug-seeking and the effect of this compound.

Procedure:

  • After reaching the extinction criterion, conduct the reinstatement test.

  • Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the priming injection.

  • Administer a priming injection of cocaine (e.g., 15 mg/kg, i.p.) or saline.

  • Immediately place the rat in the operant chamber for a 2-hour session under extinction conditions (i.e., no cues or drug for lever presses).

  • Record the number of active and inactive lever presses.

G cluster_0 Drug-Induced Reinstatement Extinction Criterion Met Extinction Criterion Met Pretreatment Administer this compound or Vehicle Extinction Criterion Met->Pretreatment Priming Injection Administer Cocaine or Saline Pretreatment->Priming Injection Reinstatement Test No Cues or Drug for Lever Press Priming Injection->Reinstatement Test Data Analysis Measure Active vs. Inactive Lever Presses Reinstatement Test->Data Analysis

Workflow for Drug-Induced Reinstatement.
Protocol 4: Stress-Induced Reinstatement

Objective: To evaluate the effect of a pharmacological stressor on reinstating cocaine-seeking and the modulatory role of this compound.

Procedure:

  • Following extinction, begin the reinstatement test.

  • Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the stressor.

  • Administer the pharmacological stressor yohimbine (e.g., 2.5 mg/kg, i.p.) or vehicle.

  • Immediately place the rat in the operant chamber for a 2-hour session under extinction conditions.

  • Record active and inactive lever presses.

G cluster_0 Stress-Induced Reinstatement Extinction Criterion Met Extinction Criterion Met Pretreatment Administer this compound or Vehicle Extinction Criterion Met->Pretreatment Stressor Administration Administer Yohimbine or Vehicle Pretreatment->Stressor Administration Reinstatement Test No Cues or Drug for Lever Press Stressor Administration->Reinstatement Test Data Analysis Measure Active vs. Inactive Lever Presses Reinstatement Test->Data Analysis

Workflow for Stress-Induced Reinstatement.

Neuropeptide S Signaling Pathway and this compound's Mechanism of Action

Neuropeptide S (NPS) binds to its G-protein coupled receptor (NPSR), which is primarily coupled to Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively. The subsequent increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels modulates neuronal excitability and neurotransmitter release, contributing to the effects of NPS on arousal, anxiety, and reward. This compound acts as a competitive antagonist at the NPSR, blocking the binding of NPS and thereby inhibiting its downstream signaling cascades.

G cluster_0 NPS Signaling Pathway NPS NPS NPSR NPSR NPS->NPSR Binds Gs Gs NPSR->Gs Gq Gq NPSR->Gq RTI118 This compound RTI118->NPSR Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Increases Ca2 Ca2+ PLC->Ca2 Increases Neuronal Effects Neuronal Effects cAMP->Neuronal Effects Ca2->Neuronal Effects Relapse Behavior Relapse Behavior Neuronal Effects->Relapse Behavior

NPS Receptor Signaling and this compound Inhibition.

References

Application Notes and Protocols for RTI-118 in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-118 is a novel and selective small-molecule antagonist for the Neuropeptide S (NPS) receptor.[1][2] The NPS system is implicated in the modulation of anxiety, arousal, and reward-related behaviors.[3][4] Preclinical evidence suggests that antagonism of the NPS receptor may offer a promising therapeutic strategy for the treatment of substance use disorders, particularly cocaine addiction.[3][4][5] this compound has been shown to selectively decrease cocaine self-administration and seeking behaviors in rats at doses that do not significantly affect motivation for other rewards, such as food.[1][5] These application notes provide detailed protocols for the administration of this compound in key preclinical addiction models and summarize the available quantitative data to facilitate further research and development.

Mechanism of Action

This compound functions as a competitive antagonist at the Neuropeptide S receptor (NPSR1).[1][2] The NPS system is thought to interact with brain circuits involved in reward and motivation, such as the mesolimbic dopamine (B1211576) system. While the precise downstream signaling of this compound's therapeutic effects in addiction is still under investigation, it is hypothesized that by blocking the NPSR1, this compound mitigates the potentiating effects of NPS on drug-seeking and taking behaviors. This may occur through modulation of downstream signaling cascades that influence dopamine release and synaptic plasticity in regions like the nucleus accumbens and prefrontal cortex.

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NPS Neuropeptide S (NPS) NPSR1 NPS Receptor (NPSR1) NPS->NPSR1 Binds & Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK/ERK) NPSR1->Downstream Activates RTI118 This compound RTI118->NPSR1 Blocks Behavioral Modulation of Addiction-Related Behaviors Downstream->Behavioral Leads to

Figure 1: Hypothesized Signaling Pathway of this compound.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving this compound administration.

Table 1: Effects of this compound on Cocaine Self-Administration
SpeciesModelThis compound Dose (mg/kg, i.p.)Cocaine Dose (mg/kg/infusion)Effect on Cocaine Self-AdministrationReference
Rat (Wistar)Concurrent Food and Cocaine Self-Administration (FR4)50.75No significant effect[3]
100.75Significant decrease[2][3]
200.75Significant decrease[2][3]
300.75Significant decrease[2][3]
Table 2: Effects of this compound on Reinstatement of Cocaine-Seeking Behavior
SpeciesModelReinstatement TriggerThis compound Dose (mg/kg, i.p.)Effect on ReinstatementReference
Rat (Wistar)Cue-Induced ReinstatementConditioned Cues5Significant decrease[3]
10Significant decrease[3]
20Significant decrease[3]
Rat (Wistar)Drug-Induced ReinstatementCocaine (15 mg/kg, i.p.)1-20Dose-dependent decrease[3]
Rat (Wistar)Stress-Induced ReinstatementYohimbine (B192690)1-20Dose-dependent decrease[3]
Table 3: Effects of this compound on Intracranial Self-Stimulation (ICSS)
SpeciesModelThis compound Dose (mg/kg, i.p.)Effect on ICSS (alone)Effect on Cocaine-Facilitated ICSSReference
Rat (Sprague-Dawley)ICSS3.2Little to no effectDose-dependently blocked[6]
10Little to no effectDose-dependently blocked[6]
32Little to no effectDose-dependently blocked[6]

Experimental Protocols

Protocol 1: Intravenous Self-Administration

This protocol is designed to assess the effect of this compound on the motivation to take cocaine.

Self-Administration Workflow cluster_0 Phase 1: Surgery & Recovery cluster_1 Phase 2: Acquisition Training cluster_2 Phase 3: this compound Treatment & Testing Surgery Catheter Implantation Recovery Recovery Period (5-7 days) Surgery->Recovery Acquisition Cocaine Self-Administration Training (e.g., FR1 schedule) Recovery->Acquisition Stability Stable Responding Criteria Met Acquisition->Stability Pretreatment This compound Administration (i.p., 30 min prior to session) Stability->Pretreatment Testing Self-Administration Session (e.g., FR4 schedule) Pretreatment->Testing Data Data Analysis: Lever Presses, Infusions Testing->Data

Figure 2: Experimental workflow for self-administration.

1. Subjects:

  • Male Wistar or Sprague-Dawley rats (250-350g).

  • Individually housed with ad libitum access to food and water unless otherwise specified.

2. Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

  • Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit at the mid-scapular region.

  • Allow a recovery period of 5-7 days, during which the catheters are flushed daily with a heparinized saline solution to maintain patency.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and a drug infusion pump.

4. Acquisition of Cocaine Self-Administration:

  • Train rats to self-administer cocaine (e.g., 0.75 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule during daily 2-hour sessions.

  • Each lever press on the active lever results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., light and/or tone).

  • Presses on the inactive lever are recorded but have no programmed consequences.

  • Continue training until stable responding is achieved (e.g., less than 20% variation in intake over three consecutive days).

5. This compound Administration and Testing:

  • Once stable responding is established, administer this compound (e.g., 5, 10, 20, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the self-administration session.[2]

  • A Latin square design should be used for dosing to counterbalance any potential order effects.

  • Record the number of active and inactive lever presses and the number of infusions received.

6. Reinstatement Testing (Optional):

  • Following the self-administration phase, extinguish responding by replacing cocaine with saline infusions until responding on the active lever decreases to baseline levels.

  • To test for reinstatement, pre-treat with this compound or vehicle, and then induce seeking behavior with a non-contingent "priming" injection of cocaine (e.g., 15 mg/kg, i.p.), presentation of the conditioned cues, or a stressor (e.g., yohimbine injection).[3]

  • Record lever presses during the reinstatement session.

Protocol 2: Conditioned Place Preference (CPP)

This protocol assesses the ability of this compound to block the rewarding properties of a drug, as measured by the formation of a place preference.

CPP Workflow cluster_0 Phase 1: Pre-Conditioning cluster_1 Phase 2: Conditioning (8 days) cluster_2 Phase 3: Post-Conditioning Test Habituation Apparatus Habituation PreTest Baseline Preference Test (15 min) Habituation->PreTest Day_Odd Odd Days: This compound + Cocaine in Paired Chamber PreTest->Day_Odd Day_Even Even Days: Vehicle + Saline in Unpaired Chamber PostTest Preference Test (Drug-Free) (15 min) Day_Even->PostTest Data Data Analysis: Time in each chamber PostTest->Data

Figure 3: Experimental workflow for Conditioned Place Preference.

1. Subjects:

  • Male mice or rats.

2. Apparatus:

  • A three-chamber CPP apparatus with two larger outer chambers differing in visual and tactile cues (e.g., wall color/pattern and floor texture) and a smaller central chamber.

3. Procedure:

  • Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. An unbiased design is recommended, where the drug-paired chamber is assigned randomly.

  • Conditioning (Days 2-9): This phase consists of eight alternating daily sessions.

    • On drug-pairing days (e.g., Days 2, 4, 6, 8): Administer this compound (or vehicle) followed by cocaine. Immediately confine the animal to one of the outer chambers (the drug-paired chamber) for 30 minutes.

    • On vehicle-pairing days (e.g., Days 3, 5, 7, 9): Administer vehicle for both this compound and cocaine. Immediately confine the animal to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.

  • Post-Conditioning Test (Day 10): Place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

4. Data Analysis:

  • A preference score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.

  • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. The efficacy of this compound is determined by its ability to block the development of this preference.

Protocol 3: In Vivo Microdialysis

This protocol is a proposed method to investigate the effect of this compound on cocaine-induced changes in extracellular dopamine levels in the nucleus accumbens.

Microdialysis Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment cluster_2 Phase 3: Drug Administration & Sampling Surgery Guide Cannula Implantation (Target: Nucleus Accumbens) Recovery Recovery Period (2-3 days) Surgery->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Stabilization Stabilization Period (2-3 hours) Probe->Stabilization Baseline Baseline Sample Collection (3-4 samples) Stabilization->Baseline RTI118 This compound Administration (i.p.) Baseline->RTI118 Cocaine Cocaine Administration (i.p.) RTI118->Cocaine Sampling Continued Sample Collection (every 20 min) Cocaine->Sampling Analysis HPLC-ED Analysis for Dopamine Sampling->Analysis

Figure 4: Experimental workflow for in vivo microdialysis.

1. Subjects:

  • Male Sprague-Dawley or Wistar rats (275-350g).

2. Surgical Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the nucleus accumbens.

  • Secure the cannula with dental cement and allow a 2-3 day recovery period.

3. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Allow a stabilization period of 2-3 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer this compound (or vehicle) i.p. and continue collecting samples.

  • After a suitable pre-treatment time (e.g., 30 minutes), administer cocaine (e.g., 15 mg/kg, i.p.) and continue sample collection for at least 2 hours.

4. Sample Analysis:

  • Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Quantify dopamine levels by comparing them to a standard curve.

5. Data Analysis:

  • Express dopamine concentrations as a percentage of the average baseline concentration.

  • Compare the effects of cocaine on dopamine levels in the presence and absence of this compound.

Conclusion

This compound demonstrates considerable potential as a pharmacological agent for the treatment of cocaine addiction. The protocols outlined above provide a framework for the continued preclinical evaluation of this compound and similar NPSR antagonists. The quantitative data consistently show that this compound can reduce cocaine self-administration and seeking behaviors at doses that do not produce significant effects on their own, suggesting a favorable therapeutic window.[3][7] Further investigation, particularly into the neurochemical mechanisms via techniques like microdialysis, will be crucial in fully elucidating its therapeutic potential and advancing it toward clinical development.

References

Troubleshooting & Optimization

RTI-118 Technical Support Center: Solubility and Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of RTI-118 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the solubility of this compound and the preparation of appropriate vehicles for both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is supplied as a hydrochloride salt, which enhances its aqueous solubility compared to its free base form. While it has significantly improved aqueous solubility over earlier neuropeptide S receptor antagonists like SHA-68, it is still considered a lipophilic compound.[1] Its calculated logD at a physiological pH of 7.4 is 2.16.[1] This indicates a preference for lipids over water, making the choice of solvent or vehicle system crucial for successful experimental outcomes.

Q2: In which common solvents is this compound soluble?

Q3: What is a recommended vehicle for in vivo administration of this compound?

A3: For intraperitoneal (i.p.) injections in preclinical models such as rats, a commonly used vehicle is 5% Alkamuls EL-620 in 0.9% saline .[1] Alkamuls EL-620 is a non-ionic surfactant that acts as an emulsifier, facilitating the dispersion of lipophilic compounds like this compound in an aqueous medium.

Q4: How should I prepare a stock solution of this compound for in vitro experiments?

A4: For most cell-based assays, a concentrated stock solution should first be prepared in 100% DMSO. This stock can then be serially diluted to the final working concentration in the aqueous assay buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically less than 0.5%) to avoid solvent-induced artifacts or toxicity.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound. Please note that exact quantitative values in common solvents are not widely published.

Solvent/VehicleSolubilityRemarks
DMSO SolubleRecommended for preparing high-concentration stock solutions for in vitro use.[2]
Water (pH 7) Improved aqueous solubilityThis compound as a hydrochloride salt has a 3600-fold higher water solubility than SHA-68 at pH 7.
0.9% Saline PoorDirect dissolution is not recommended for achieving high concentrations.
Ethanol (B145695) Likely SolubleBased on general chemical properties, though specific data is not published.
5% Alkamuls EL-620 in 0.9% Saline Forms a stable emulsion/suspensionThis is a suitable vehicle for intraperitoneal administration in animal studies.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound hydrochloride (MW: 448.56 g/mol )[2]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out a precise amount of this compound hydrochloride (e.g., 4.49 mg) using an analytical balance.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.49 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A vendor datasheet suggests stability for up to 6 months at -80°C in DMSO.[2]

Protocol 2: Preparation of 5% Alkamuls EL-620 Vehicle for In Vivo Administration

This protocol outlines the preparation of a vehicle suitable for the intraperitoneal injection of this compound.

Materials:

  • This compound hydrochloride

  • Alkamuls EL-620 (a castor oil ethoxylate)[3]

  • Sterile 0.9% saline solution

  • Sterile conical tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Preparation: In a sterile conical tube, prepare the 5% Alkamuls EL-620 solution by adding 5 parts Alkamuls EL-620 to 95 parts sterile 0.9% saline. For example, to make 10 mL of the vehicle, add 0.5 mL of Alkamuls EL-620 to 9.5 mL of sterile saline.

  • Mixing: Vortex the solution vigorously until a homogenous, slightly viscous, and clear to slightly hazy solution is formed.

  • Drug Incorporation: Weigh the required amount of this compound hydrochloride and add it to the prepared vehicle.

  • Suspension/Emulsification: Vortex the mixture thoroughly. Sonication in a bath sonicator for 10-15 minutes may be necessary to ensure a uniform and stable suspension/emulsion. The final preparation should be administered shortly after preparation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution of DMSO stock into aqueous buffer. The aqueous solubility limit has been exceeded. This "crash out" is common for lipophilic compounds when the organic co-solvent is rapidly diluted.- Reduce the final concentration: Your target concentration may be too high for the aqueous buffer. - Increase the final DMSO concentration (if permissible): Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%). - Use a surfactant: For some applications, adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) to the final aqueous buffer can help maintain solubility.
This compound does not fully dissolve in the Alkamuls EL-620 vehicle. - Insufficient mixing energy. - The concentration is too high for this vehicle system.- Increase mixing time and energy: Use a bath sonicator in addition to vortexing to break down particles and aid dispersion. - Gentle warming: Warm the vehicle to 37°C before and during the mixing process. - Prepare a more dilute solution: If the compound still does not enter the solution, you may need to lower the final concentration.
Inconsistent results in bioassays. - Incomplete dissolution of the compound, leading to inaccurate dosing. - Degradation of the compound in the solution.- Visually inspect all solutions: Before use, ensure there is no visible precipitate. If observed, follow the troubleshooting steps for dissolution. - Prepare fresh solutions: For best results, prepare working dilutions from a frozen stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Visualizations

G Workflow for Preparing this compound Stock Solution cluster_prep Stock Solution Preparation (DMSO) weigh 1. Weigh this compound HCl add_dmso 2. Add high-purity DMSO weigh->add_dmso Calculate volume for desired concentration dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into smaller volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.

G Logical Flow for Troubleshooting this compound Precipitation start Precipitate observed in aqueous solution? check_conc Is the final concentration too high? start->check_conc Yes lower_conc Action: Lower the final concentration. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration very low? check_conc->check_dmso No increase_dmso Action: Slightly increase final DMSO % (if tolerated by assay). check_dmso->increase_dmso Yes use_surfactant Action: Add a surfactant (e.g., Tween® 80) to the aqueous buffer. check_dmso->use_surfactant No

Caption: Troubleshooting guide for this compound precipitation in aqueous solutions.

References

Improving RTI-118 bioavailability in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with RTI-118 in animal studies. The focus is on understanding its pharmacokinetic profile and exploring potential strategies to enhance its bioavailability.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. 1. Inconsistent administration technique (e.g., intraperitoneal injection depth).2. Differences in subject metabolism or health status.3. Formulation instability or improper solubilization.1. Ensure consistent and proper training for all personnel on administration techniques.2. Randomize subjects and ensure they are healthy and within a consistent age and weight range.3. Prepare fresh formulations for each experiment and ensure complete solubilization of this compound. Consider using a vehicle optimization study.
Lower than expected brain-to-plasma ratio. 1. This compound is a substrate for efflux transporters at the blood-brain barrier (BBB).2. Rapid metabolism in the brain.3. Inaccurate timing of tissue collection.1. Co-administer with a known P-glycoprotein (P-gp) inhibitor to assess the impact of efflux.2. Conduct a brain tissue binding study to understand the unbound fraction of this compound.3. Perform a time-course study to determine the Tmax in both plasma and brain tissue.
Observed in vivo efficacy does not correlate with in vitro potency. 1. Poor bioavailability or rapid clearance.2. High plasma protein binding.3. Off-target effects.1. Conduct a full pharmacokinetic study to determine key parameters like half-life, clearance, and volume of distribution.2. Measure the plasma protein binding of this compound.3. Perform a selectivity screen against a panel of relevant receptors and transporters.[1]
Unexpected behavioral side effects (e.g., sedation, aversion). 1. High dose leading to off-target effects.2. Vehicle effects.3. Contamination of the test compound.1. Conduct a dose-response study to identify the therapeutic window.2. Administer the vehicle alone as a control group.3. Verify the purity of the this compound batch using analytical methods like LC-MS. Studies have shown this compound is well-tolerated at doses up to 30 mg/kg via intraperitoneal injection in rats.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the known route of administration for this compound in preclinical studies?

A1: In the available literature, this compound has been administered via intraperitoneal (i.p.) injection in rats.[2][3][4] Doses have ranged from 5 to 30 mg/kg.[2][3]

Q2: What is the aqueous solubility of this compound and how can it be improved?

A2: this compound has a calculated logD at pH 7.4 of 2.16, which indicates better aqueous solubility at physiological pH compared to other similar compounds like SHA-68 (clogD 4.34).[5] To further improve solubility for formulation, co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can be explored. The use of cyclodextrins to form inclusion complexes can also enhance aqueous solubility.

Q3: What are the reported pharmacokinetic parameters for this compound?

A3: Specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound are not extensively detailed in the provided search results. However, related compounds, JDTic analogs, have shown plasma half-lives ranging from 24 to 41 hours and brain half-lives from 24 to 76 hours in rats after a 5 mg/kg i.p. dose.[4][6]

Q4: How does this compound cross the blood-brain barrier (BBB)?

A4: The mechanism of BBB penetration for this compound is not explicitly stated in the available literature. However, its lipophilicity (clogD of 2.16) suggests it may cross the BBB via passive diffusion.[5] The duration of action of similar compounds has been correlated with their brain-to-plasma ratios, indicating that brain partitioning is a key factor in their pharmacodynamics.[6]

Q5: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?

A5: While specific studies on improving this compound's oral bioavailability are not available, general approaches include:

  • Formulation Strategies: Using absorption enhancers, creating self-emulsifying drug delivery systems (SEDDS), or formulating with nanoparticles.

  • Chemical Modification: Synthesizing prodrugs that are more readily absorbed and then metabolized to the active compound, this compound.

  • Alternative Delivery Routes: Exploring routes such as buccal or pulmonary delivery to bypass first-pass metabolism.[7][8]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Significance Reference
Molecular Weight448.56 g/mol Influences diffusion and transport properties.[2]
clogD (pH 7.4)2.16Indicates moderate lipophilicity and improved aqueous solubility compared to analogs.[5]

Table 2: Pharmacokinetic Parameters of JDTic and Analogs in Rats (5 mg/kg, i.p.)

Compound Plasma Half-life (t½) Brain Half-life (t½) Brain/Plasma Ratio Over Time Reference
JDTic24 - 41 h24 - 76 hIncreasing[4][6]
RTI-9724 - 41 h24 - 76 hLower than JDTic[4][6]
RTI-19424 - 41 h24 - 76 hIncreasing[4][6]
RTI-21224 - 41 h24 - 76 hNo substantive difference[4][6]
RTI-24024 - 41 h24 - 76 hNo significant accumulation[4][6]
RTI-24124 - 41 h24 - 76 hLower than JDTic[4][6]

Note: Specific values for this compound are not available in the search results. Data for JDTic and its analogs are provided for context as related compounds.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rats

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, or a mixture of DMSO and saline) to the desired concentration. Ensure complete dissolution. For a 5 mg/kg dose in a 250g rat, the required dose is 1.25 mg. If the injection volume is 1 mL/kg, the final concentration of the solution should be 5 mg/mL.

  • Animal Handling: Acclimatize adult male Sprague-Dawley or Wistar rats (250-300g) to the housing conditions for at least one week prior to the experiment.

  • Injection Procedure:

    • Gently restrain the rat.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Use a 23-25 gauge needle.

    • Insert the needle at a 30-45 degree angle, aspirate to ensure no fluid is drawn back (indicating entry into a vessel or organ), and then slowly inject the solution.

    • Monitor the animal for any signs of distress post-injection.

Protocol 2: Pharmacokinetic Study of this compound in Rats

  • Dosing: Administer this compound via the desired route (e.g., i.p. at 5 mg/kg).

  • Sample Collection:

    • At predetermined time points (e.g., 15 min, 1, 4, 8, 24, 48, and 72 hours post-dose), euthanize a cohort of rats (n=3-4 per time point) via CO2 inhalation.

    • Immediately collect blood via cardiac puncture into heparinized tubes.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Promptly harvest the brain and other tissues of interest.

    • Store all samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma and brain homogenates.

    • Prepare calibration standards and quality control samples.

    • Extract this compound from the biological matrices using protein precipitation or liquid-liquid extraction.

    • Analyze the samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Compound Formulation C Drug Administration (e.g., i.p. injection) A->C B Animal Acclimatization B->C D Blood & Tissue Collection (Time-course) C->D E Sample Processing (e.g., Plasma Separation) D->E F LC-MS/MS Quantification E->F G Pharmacokinetic Modeling F->G

Caption: Experimental workflow for a typical pharmacokinetic study in animal models.

G cluster_strategies Bioavailability Enhancement Strategies cluster_approaches Specific Approaches A Formulation-Based D Nanoparticles A->D F SEDDS A->F H Absorption Enhancers A->H B Chemical Modification E Prodrugs B->E C Alternative Routes G Buccal/Pulmonary C->G

Caption: Potential strategies to improve the bioavailability of a research compound.

G A Drug Administration (e.g., Oral, i.p.) B Absorption (Gut, Peritoneal Cavity) A->B C Distribution (Systemic Circulation) B->C D Metabolism & Excretion (Liver, Kidney) C->D E Target Engagement (e.g., NPSR in Brain) C->E F Pharmacological Effect E->F

Caption: Relationship between drug administration, ADME, and pharmacological effect.

References

Troubleshooting inconsistent results in RTI-118 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RTI-118.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the Neuropeptide S (NPS) receptor (NPSR), a G-protein coupled receptor.[1] Its primary mechanism involves blocking the signaling pathways activated by the endogenous ligand, Neuropeptide S.

Q2: Does this compound have off-target effects on monoamine transporters like DAT, SERT, or NET?

In vitro studies have demonstrated that this compound is highly selective for the NPSR. At concentrations up to 10 μM, it shows no significant agonist or antagonist activity at a wide range of other receptors, including those for monoamines.[2] Therefore, direct off-target effects on DAT, SERT, or NET are unlikely to be a source of inconsistent results.

Q3: What are the downstream signaling pathways of the Neuropeptide S receptor?

The NPSR couples to both Gs and Gq proteins. Activation of the NPSR by its agonist, NPS, leads to the stimulation of adenylyl cyclase (increasing cAMP levels) and phospholipase C. This results in the mobilization of intracellular calcium from the endoplasmic reticulum via IP3 and ryanodine (B192298) receptors, as well as the influx of extracellular calcium through store-operated calcium channels.[3][4][5]

Troubleshooting Inconsistent Experimental Results

Inconsistent results in behavioral experiments using this compound are often attributable to experimental variables rather than the compound itself. Below are common issues and troubleshooting suggestions.

Issue 1: High variability in cocaine self-administration paradigms.

  • Question: We are observing significant individual differences in cocaine self-administration and reinstatement behavior in our rat model when using this compound. What could be the cause?

  • Answer: High variability is inherent in many behavioral paradigms. Several factors can contribute to this:

    • Genetic Strain: Different rat strains can exhibit varied responses to cocaine. For instance, Fischer 344 rats have been shown to have higher breaking points in progressive-ratio schedules compared to ACI or Brown Norway strains.[6]

    • Social Hierarchy: The social rank of animals can influence their drug-taking behavior. Dominant rats, for example, may self-administer cocaine at higher rates.[7]

    • Infusion Rate: The speed at which cocaine is delivered can affect its reinforcing properties. Faster infusion rates are generally more reinforcing.[8]

  • Troubleshooting Steps:

    • Standardize Animal Model: Use a single, well-characterized strain of rat for your experiments.

    • Control for Social Factors: House animals in a way that minimizes the establishment of strong social hierarchies, or account for social status in your experimental design and data analysis.

    • Consistent Infusion Parameters: Ensure that the infusion speed and volume are consistent across all animals and experimental groups.

Issue 2: this compound does not appear to be effective in our behavioral model.

  • Question: We are not observing the expected attenuation of drug-seeking behavior after administering this compound. Could the compound be inactive?

  • Answer: While compound stability is a possibility, it is also crucial to consider experimental design factors:

    • Dose Selection: The effective dose of this compound can vary depending on the specific behavior being measured and the animal model. Doses between 10 and 20 mg/kg (i.p.) have been shown to selectively reduce cocaine self-administration without affecting food intake.[9]

    • Route of Administration and Timing: The route and timing of administration relative to the behavioral test are critical. For example, intraperitoneal (i.p.) injection is a common route for behavioral studies with this compound.

    • Aqueous Solubility: While this compound has improved aqueous solubility compared to other NPSR antagonists like SHA-68, proper formulation is still important for consistent delivery.[9]

  • Troubleshooting Steps:

    • Dose-Response Curve: If you are not seeing an effect at a single dose, consider performing a dose-response study to determine the optimal effective dose for your specific experimental conditions.

    • Verify Administration Protocol: Double-check your administration protocol, including the vehicle used, injection volume, and timing relative to the behavioral testing.

    • Compound Handling and Storage: Ensure that this compound is stored correctly and that the solution is prepared fresh for each experiment to avoid degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Activity of this compound

AssaySpecies/Cell LineParameterValueReference
Calcium MobilizationHuman NPSR (HEK293 cells)Ke109 ± 23 nM[2]
Calcium MobilizationHuman NPSR (Asn107)pA26.31[10]
Calcium MobilizationHuman NPSR (Ile107)pA26.96[10]

Table 2: In Vivo Efficacy of this compound in Behavioral Models

Animal ModelBehavior MeasuredDose Range (i.p.)EffectReference
RatCocaine Self-Administration10-20 mg/kgSelective decrease[9]
RatFood Self-Administration10-20 mg/kgNo significant effect[9]
RatCue-induced Reinstatement≤ 20 mg/kgDecrease[9]
RatCocaine-induced Reinstatement≤ 20 mg/kgDecrease[9]
RatYohimbine-induced Reinstatement≤ 20 mg/kgDecrease[9]
MouseNPS-induced Locomotor Activity50 mg/kgSignificant blockade[11]

Experimental Protocols

Protocol 1: Cocaine Self-Administration in Rats

This protocol is a generalized procedure based on methodologies described in the literature.[9]

  • Subjects: Male Wistar rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experiment.

  • Surgery: Rats are anesthetized and surgically implanted with intravenous catheters into the jugular vein. Catheters are flushed daily with a sterile saline solution containing heparin to maintain patency.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump are used.

  • Training:

    • Rats are trained to press the active lever for an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.

    • Each infusion is paired with a conditioned stimulus (e.g., illumination of the stimulus light).

    • A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but have no scheduled consequences.

    • Training sessions are typically 2 hours per day for a minimum of 10 days or until stable responding is achieved.

  • This compound Treatment:

    • This compound is dissolved in a suitable vehicle (e.g., sterile saline).

    • Animals are pre-treated with this compound or vehicle via intraperitoneal (i.p.) injection at a specified time (e.g., 30 minutes) before the self-administration session.

    • The effects of different doses of this compound on cocaine self-administration are assessed.

  • Data Analysis: The primary dependent variable is the number of cocaine infusions earned. Data are analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of this compound treatment to vehicle control.

Visualizations

NPSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Activates RTI118 This compound RTI118->NPSR Antagonizes Gs Gs NPSR->Gs Gq Gq NPSR->Gq AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP ATP to cAMP IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Downstream Downstream Cellular Effects cAMP->Downstream PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptors DAG->Downstream Ca_ER Ca2+ ER->Ca_ER Ca_cyto Increased Cytosolic Ca2+ Ca_ER->Ca_cyto Ca_cyto->Downstream

Caption: NPSR Signaling Pathway and this compound Mechanism.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity - Proper storage? - Fresh solution? Start->Check_Compound Check_Protocol Review Experimental Protocol - Correct dose? - Correct administration route/timing? Start->Check_Protocol Check_Model Assess Animal Model Variables - Consistent strain? - Controlled housing? Start->Check_Model Refine_Protocol Refine Administration Protocol Check_Compound->Refine_Protocol If issues found Dose_Response Conduct Dose-Response Study Check_Protocol->Dose_Response If dose is uncertain Check_Protocol->Refine_Protocol If protocol issues Standardize_Housing Standardize Housing and Handling Procedures Check_Model->Standardize_Housing If variability high Analyze_Subgroups Analyze Data by Subgroups (e.g., social rank) Check_Model->Analyze_Subgroups If subgroups exist Outcome Consistent Results Dose_Response->Outcome Standardize_Housing->Outcome Refine_Protocol->Outcome Analyze_Subgroups->Outcome

Caption: Troubleshooting Workflow for this compound Experiments.

References

Optimizing RTI-118 Dosage for Selective Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of RTI-118. It addresses common questions and potential issues to ensure accurate and effective experimental design.

Important Note on the Mechanism of Action of this compound:

Initial research inquiries may associate this compound with the family of RTI compounds that are phenyltropane analogs of cocaine and target monoamine transporters. However, it is crucial to clarify that This compound is a novel small-molecule neuropeptide S receptor (NPSR) antagonist [1][2]. It does not have significant affinity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), or norepinephrine (B1679862) (NET) transporters. In vitro studies have shown that at concentrations up to 10 μM, this compound does not exhibit agonist or antagonist effects on a wide range of other receptors and ion channels, indicating its high selectivity for the NPSR[3].

This guide is therefore structured into two main sections:

  • Optimizing this compound Dosage for Selective NPSR Antagonism: This section provides detailed information, FAQs, and troubleshooting for experiments involving this compound's primary mechanism of action.

  • Selective Monoamine Transporter Inhibition with Other RTI Compounds: This section offers guidance for researchers interested in the selective effects of other RTI compounds that are known monoamine transporter inhibitors.

Section 1: Optimizing this compound Dosage for Selective NPSR Antagonism

This section focuses on the correct application of this compound as a tool to study the neuropeptide S system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the neuropeptide S receptor (NPSR)[1][2]. NPSR is a G-protein-coupled receptor involved in regulating arousal, anxiety, and reward-related behaviors[4][5]. By blocking this receptor, this compound can be used to investigate the role of the NPS system in various physiological and pathological processes.

Q2: What are the reported in vivo effects of this compound?

A2: In preclinical studies, this compound has been shown to decrease cocaine self-administration and cocaine-seeking behavior in rats[4][5]. It has also been reported to produce a dose-dependent decrease in food self-administration, although at lower doses, the effect is more selective for cocaine[2].

Q3: What is a typical effective dose range for this compound in vivo?

A3: The effective dose of this compound can vary depending on the animal model and the specific behavioral paradigm. In rats, intraperitoneal (i.p.) injections in the range of 5-20 mg/kg have been shown to selectively reduce cocaine self-administration without significantly affecting food-maintained responding[2]. Doses up to 30 mg/kg have been used, but may start to show less selective effects[2].

Q4: Is this compound CNS penetrant?

A4: While not explicitly detailed in the provided search results, the observed in vivo behavioral effects following systemic administration strongly suggest that this compound is capable of crossing the blood-brain barrier and engaging its target in the central nervous system.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
No observable effect at expected doses. - Poor solubility: this compound hydrochloride has improved aqueous solubility over other NPSR antagonists like SHA-68, but proper vehicle selection is still important. - Inappropriate dose for the specific model or species: Efficacy can vary between different animal models and strains. - Timing of administration: The pre-treatment time may not be optimal for the peak effect to coincide with the behavioral test.- Ensure this compound is fully dissolved in the chosen vehicle. Consider vehicle controls. - Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. - Vary the pre-treatment time (e.g., 15, 30, 60 minutes) to find the optimal window for target engagement.
Lack of selectivity (e.g., effects on both drug and food self-administration). - Dose is too high: Higher doses of this compound (e.g., 30 mg/kg) have been shown to affect food-maintained responding[2].- Reduce the dose to the lower end of the effective range (e.g., 5-10 mg/kg) and carefully re-evaluate the selectivity of the effect.
Unexpected side effects (e.g., sedation, aversion). - Off-target effects at high doses: Although highly selective, very high concentrations could potentially lead to unforeseen off-target interactions. - Vehicle effects: The vehicle used for injection may have its own behavioral effects.- Lower the dose. - Always run a vehicle-only control group to rule out effects of the vehicle.
Quantitative Data: In Vivo Dosages of this compound
SpeciesRoute of AdministrationDose RangeObserved EffectReference
RatIntraperitoneal (i.p.)5-30 mg/kgDose-dependent decrease in cocaine and food self-administration. Selective for cocaine at 10 and 20 mg/kg.[2]
RatIntraperitoneal (i.p.)1-20 mg/kgAttenuation of cocaine-induced reinstatement of drug-seeking behavior.[5]
RatIntraperitoneal (i.p.)3.2-32 mg/kgDose-dependently blocked cocaine-induced intracranial self-stimulation (ICSS) facilitation.[3]

Visualization: this compound Mechanism of Action

RTI118_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds and Activates G_protein Gq/Gs Protein NPSR->G_protein Activates Signaling Intracellular Signaling (e.g., Calcium Mobilization) G_protein->Signaling Initiates RTI118 This compound RTI118->NPSR Blocks

Caption: Mechanism of this compound as an NPSR antagonist.

Section 2: Selective Monoamine Transporter Inhibition with Other RTI Compounds

For researchers interested in the selective inhibition of DAT, SERT, and NET, other compounds from the Research Triangle Institute, particularly the phenyltropane analogs of cocaine, are more appropriate tools.

Overview

Phenyltropane-based RTI compounds are a class of synthetic molecules that, like cocaine, bind to and inhibit the reuptake of dopamine, serotonin, and/or norepinephrine. However, modifications to the phenyltropane scaffold have yielded compounds with a wide range of potencies and selectivities for the different monoamine transporters. This allows for more precise investigation into the role of each transporter in various behaviors and disease states.

Quantitative Data: Binding Affinities of Select RTI Phenyltropane Analogs

The following table summarizes the in vitro binding affinities (IC50 in nM) of several RTI compounds for DAT, SERT, and NET. Lower values indicate higher affinity.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary Selectivity
RTI-111 (Dichloropane) 183.130.79NET/SERT > DAT
RTI-112 SubnanomolarSubnanomolar-DAT/SERT
RTI-336 High AffinityLower AffinityLower AffinityDAT

Note: This table is a summary based on available data and is intended for comparative purposes. Absolute values may vary between different studies and assay conditions.

Troubleshooting Guide for Selective Monoamine Transporter Inhibitors
IssuePossible CauseSuggested Solution
Off-target effects despite using a "selective" inhibitor. - Dose is too high: At higher concentrations, even selective compounds can bind to lower-affinity targets. - Metabolism: The compound may be metabolized into active metabolites with a different selectivity profile.- Conduct a thorough dose-response study and use the lowest effective dose. - Correlate behavioral effects with plasma and brain concentrations of the parent drug and any known active metabolites.
Discrepancy between in vitro affinity and in vivo potency. - Pharmacokinetics: The compound may have poor brain penetration, rapid metabolism, or a short half-life. - Rate of transporter occupancy: The speed at which the drug binds to and dissociates from the transporter can influence its behavioral effects.- Perform pharmacokinetic studies to determine the brain-to-plasma ratio and half-life of the compound. - Consider the onset and duration of action in your experimental design. Faster onset compounds may have higher abuse liability.

Visualization: General Mechanism of RTI Phenyltropane Analogs

Phenyltropane_MoA cluster_pre Presynaptic Neuron Monoamines Dopamine (DA) Serotonin (5-HT) Norepinephrine (NE) Transporters DAT / SERT / NET Monoamines->Transporters Reuptake SynapticCleft Synaptic Cleft RTI_Analog RTI Phenyltropane Analog RTI_Analog->Transporters Blocks

Caption: General mechanism of RTI Phenyltropane Analogs.

References

Technical Support Center: RTI-118 Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of RTI-118 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C. Following these conditions, the compound is expected to be stable for at least one year.[1]

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions of this compound should be stored at 0-4°C and are expected to be stable for up to one month.[1] For longer-term storage of solutions, it is advisable to aliquot and freeze them at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: What is the appearance of this compound?

A3: this compound is a solid powder.[1]

Q4: How is this compound shipped, and does this affect its stability?

A4: this compound is typically shipped under ambient temperature conditions as a non-hazardous chemical.[1] This short-term exposure to ambient temperatures is not expected to impact the compound's stability. However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions.

Q5: Has the stability of this compound in aqueous solutions been determined?

Troubleshooting Guide

This guide addresses potential issues related to the stability of this compound that may arise during your experiments.

Symptom Potential Cause Recommended Action
Inconsistent or lower-than-expected experimental results Compound degradation leading to reduced potency.1. Verify Storage Conditions: Ensure that the compound has been consistently stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Prepare a fresh working solution from a solid stock that has been properly stored and compare its performance to older solutions. 3. Assess Purity: If possible, use an analytical technique like HPLC to check the purity of your current stock and working solutions.
Visible changes in the compound (e.g., discoloration, clumping) Chemical instability, oxidation, or moisture absorption.1. Review Handling Procedures: Ensure that the compound is handled in a dry environment to minimize moisture absorption. 2. Check for Contamination: Verify that storage containers are properly sealed and have not been contaminated. 3. Discard and Re-order: If significant physical changes are observed, it is best to discard the material and obtain a fresh batch.
Precipitation in stock or working solutions Poor solubility in the chosen solvent or temperature fluctuations.1. Confirm Solubility: Check the solubility of this compound in your chosen solvent. While it is soluble in DMSO, its solubility in aqueous solutions may be limited. 2. Solvent Quality: Ensure you are using high-purity, anhydrous solvents. 3. Temperature Equilibration: When preparing dilutions from a frozen stock, allow the stock solution to equilibrate to room temperature before further dilution to prevent precipitation due to rapid temperature changes.

Data Presentation

The following tables provide an example of how to structure and present stability data for this compound. Researchers are encouraged to perform their own stability studies to generate data specific to their experimental conditions.

Table 1: Example Stability of Solid this compound Under Different Temperature Conditions

Storage ConditionTime PointPurity (%) by HPLC (Example)Appearance (Example)
-20°C (Recommended)0 months99.8White to off-white powder
6 months99.7No change
12 months99.5No change
4°C0 months99.8White to off-white powder
6 months98.2Slight yellowing
12 months96.5Yellowish powder
25°C (Ambient)0 months99.8White to off-white powder
1 month97.0Noticeable yellowing
3 months94.1Yellow-brown powder

Table 2: Example Stability of this compound in DMSO (10 mM) at Various Temperatures

Storage ConditionTime PointPurity (%) by HPLC (Example)Observations (Example)
-80°C0 months99.8Clear, colorless solution
6 months99.6No change
12 months99.3No change
-20°C0 months99.8Clear, colorless solution
1 month99.5No change
3 months98.8No change
4°C (Recommended Short-Term)0 days99.8Clear, colorless solution
7 days99.2No change
30 days98.0Slight yellow tint
25°C (Ambient)0 hours99.8Clear, colorless solution
24 hours98.5Slight yellow tint
72 hours96.2Noticeable yellowing

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general approach for a forced degradation study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 60°C) for 48 hours.

  • Photolytic Degradation: Expose the solid this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC, to assess the extent of degradation and identify any degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient Elution (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)

  • Injection Volume: 10 µL

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, Dark, Dry) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh check_purity Assess Purity (e.g., HPLC) prepare_fresh->check_purity purity_ok Purity Acceptable? check_purity->purity_ok troubleshoot_assay Troubleshoot Experimental Assay purity_ok->troubleshoot_assay Yes investigate_degradation Investigate Potential Degradation purity_ok->investigate_degradation No discard Discard and Re-order Compound investigate_degradation->discard StabilityTestingWorkflow start Start Stability Study define_conditions Define Storage Conditions (Temp, Humidity, Light) start->define_conditions prepare_samples Prepare and Store Samples define_conditions->prepare_samples time_points Collect Samples at Defined Time Points prepare_samples->time_points analyze_samples Analyze Samples (e.g., HPLC for Purity) time_points->analyze_samples evaluate_data Evaluate Data and Assess Degradation analyze_samples->evaluate_data stable Compound is Stable evaluate_data->stable No Significant Degradation not_stable Compound is Unstable (Determine Shelf-life) evaluate_data->not_stable Significant Degradation

References

Technical Support Center: RTI-118 Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting dose-response curve data for the Neuropeptide S (NPS) receptor antagonist, RTI-118. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule, competitive antagonist of the Neuropeptide S receptor (NPSR1).[1][2] NPSR1 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Neuropeptide S (NPS), activates both Gs and Gq signaling pathways. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and mobilization of intracellular calcium.[3][4] By competitively binding to NPSR1, this compound blocks the effects of NPS, thereby inhibiting these downstream signaling events.

Q2: What is the potency of this compound as an NPSR1 antagonist?

A2: In vitro studies using a calcium mobilization assay have determined the equilibrium dissociation constant (Ke) of this compound to be approximately 109 ± 23 nM.[1] This value indicates its potency in antagonizing NPSR1 function.

Q3: Is this compound selective for the Neuropeptide S receptor?

A3: Yes, this compound has demonstrated high selectivity for the NPSR1. In functional assays, concentrations of this compound up to 10 µM showed no agonist or antagonist activity at a range of other representative GPCRs, ligand-gated ion channels, and voltage-gated ion channels.[1]

Q4: What are the typical effective doses of this compound in in vivo studies?

A4: In preclinical studies with rats, intraperitoneal (i.p.) administration of this compound in the dose range of 1-32 mg/kg has been shown to be effective in blocking cocaine-seeking and self-administration behaviors.[1]

Interpreting this compound Dose-Response Data

Understanding the dose-response relationship is critical for designing and interpreting experiments with this compound. As a competitive antagonist, increasing concentrations of this compound will cause a parallel rightward shift in the agonist (NPS) dose-response curve.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueAssayReference
Antagonist Potency (Ke)109 ± 23 nMCalcium Mobilization[1]
Off-Target ActivityNo effect up to 10 µMFunctional Assays[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Cocaine Self-Administration

Dose Range (i.p.)EffectReference
1-20 mg/kgBlockade of cocaine, cue, and stress-induced reinstatement[1]
5-30 mg/kgDose-dependent reduction in cocaine self-administration[2]
3.2-32 mg/kgDose-dependent blockade of cocaine-induced intracranial self-stimulation facilitation[1]

Experimental Protocols

Calcium Mobilization Assay for NPSR1 Antagonism

This protocol provides a general framework for assessing the antagonist activity of this compound at the NPSR1 using a calcium mobilization assay.

Objective: To determine the potency (IC50 or Ke) of this compound in inhibiting NPS-induced intracellular calcium release in cells expressing NPSR1.

Materials:

  • HEK293 cells stably expressing human NPSR1

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Neuropeptide S (NPS)

  • This compound

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling

Workflow:

G cluster_prep Cell Preparation cluster_dye Dye Loading cluster_treatment Compound Addition cluster_read Measurement & Analysis seed Seed NPSR1-expressing cells into microplate incubate1 Incubate overnight seed->incubate1 load Load cells with calcium-sensitive dye incubate1->load incubate2 Incubate for 1 hour load->incubate2 add_rti Add varying concentrations of this compound incubate2->add_rti incubate3 Pre-incubate add_rti->incubate3 add_nps Add a fixed concentration of NPS (EC80) incubate3->add_nps read Measure fluorescence kinetically add_nps->read analyze Analyze data to determine IC50/Ke read->analyze

Calcium Mobilization Assay Workflow

Procedure:

  • Cell Plating: Seed NPSR1-expressing cells into a black, clear-bottom microplate at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, potentially with Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye loading solution. Incubate for approximately 1 hour at 37°C.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in assay buffer. Add the this compound solutions to the appropriate wells of the cell plate and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Prepare a solution of NPS in assay buffer at a concentration that elicits a submaximal response (typically the EC80). Using a fluorescence plate reader with an integrated liquid handler, inject the NPS solution into the wells.

  • Fluorescence Measurement: Immediately after NPS addition, measure the fluorescence intensity kinetically over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ke can then be calculated using the Cheng-Prusoff equation if the EC50 of the agonist is known.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High background fluorescence - Autofluorescence from compounds or cells.- Dye leakage from cells.- Subtract background fluorescence from a no-dye control.- Optimize dye loading time and temperature.- Use a different calcium-sensitive dye.
Low signal-to-noise ratio - Low receptor expression.- Inactive agonist (NPS).- Suboptimal assay conditions.- Confirm NPSR1 expression via a positive control agonist.- Use a fresh stock of NPS.- Optimize cell number, dye concentration, and agonist concentration.
Inconsistent results between wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer.
Shift in agonist EC50 but no change in maximal response - This is the expected result for a competitive antagonist like this compound.- This confirms the competitive nature of the antagonism.
Reduction in maximal agonist response - Potential non-competitive antagonism or allosteric modulation.- Compound toxicity at high concentrations.- Perform a Schild analysis to determine the nature of the antagonism.- Assess cell viability in the presence of high concentrations of this compound.

Signaling Pathway

G cluster_membrane Plasma Membrane NPSR1 NPSR1 Gs Gs NPSR1->Gs Activates Gq Gq NPSR1->Gq Activates NPS Neuropeptide S (NPS) NPS->NPSR1 Binds & Activates RTI118 This compound RTI118->NPSR1 Binds & Blocks AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces

NPSR1 Signaling Pathway and this compound Inhibition

References

Technical Support Center: Control Experiments for RTI-118 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RTI-118 in behavioral studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist for the Neuropeptide S (NPS) receptor (NPSR).[1] By blocking the NPSR, this compound can modulate neural circuits involved in reward, anxiety, and arousal. It has shown efficacy in reducing cocaine self-administration and reinstatement of cocaine-seeking behavior in preclinical models.

Q2: What are the key behavioral assays used to study the effects of this compound on drug-seeking behavior?

A2: The primary behavioral assays include:

  • Self-Administration: To assess the reinforcing properties of a drug and the effect of this compound on drug-taking behavior.

  • Drug Discrimination: To determine if the subjective effects of this compound are similar to other psychoactive compounds.

  • Locomotor Activity: To measure the stimulant or sedative effects of this compound and to serve as a crucial control for interpreting results from other behavioral tests.

Q3: What vehicle should be used to dissolve this compound for in vivo administration?

A3: The appropriate vehicle for this compound will depend on the specific salt form and the route of administration. For intraperitoneal (i.p.) injections in rats, a common vehicle is a mixture of sterile water and a small amount of a solubilizing agent like Tween 80 or DMSO, with the final concentration of the organic solvent kept to a minimum to avoid behavioral effects. It is always recommended to consult the manufacturer's instructions or relevant literature for the specific formulation of this compound being used.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues encountered during behavioral experiments with this compound.

Self-Administration Studies

Q: My rats are not acquiring cocaine self-administration. What are some potential reasons and solutions?

A:

  • Catheter Patency: This is the most common issue. Ensure the intravenous catheter is patent and properly placed in the jugular vein.[2][3] A simple test is to administer a small volume of a short-acting anesthetic (e.g., methohexital) through the catheter; a rapid loss of muscle tone indicates a patent catheter. Regularly flush catheters with heparinized saline to prevent clotting.[4][5]

  • Cocaine Dose: The dose of cocaine may be too low or too high. An inverted U-shaped dose-response curve is typical for cocaine self-administration.[6] If the dose is too low, it may not be reinforcing enough. If it's too high, it can cause motor impairments or other side effects that interfere with lever pressing. Consider testing a range of cocaine doses.

  • Lever Press Training: Ensure rats are adequately trained to press the lever for a food reward before introducing cocaine. This helps to establish the operant response.[7]

  • Environmental Factors: Stress from excessive noise, improper lighting, or inconsistent handling can interfere with learning and drug-taking behavior. Maintain a consistent and low-stress testing environment.

Q: I'm observing a high degree of variability in the number of infusions self-administered between subjects.

A:

  • Individual Differences: There is natural variation in how animals respond to drugs. Ensure you have a sufficient number of animals per group to account for this variability.

  • Catheter Integrity: Partial catheter blockage can lead to reduced drug delivery and consequently, altered self-administration patterns.[8] Regularly check catheter patency.

  • Stable Baseline: Ensure all animals have reached a stable baseline of self-administration before initiating treatment with this compound. A common criterion is less than 20% variation in the number of infusions over three consecutive days.[9]

Drug Discrimination Studies

Q: My animals are not learning to discriminate between the training drug and the vehicle.

A:

  • Training Dose: The dose of the training drug may be too low to produce a distinct interoceptive cue, or so high that it impairs the animal's ability to respond. It's crucial to select an appropriate training dose that is clearly discriminable from the vehicle without causing significant motor impairment.[10][11]

  • Training Schedule: Ensure a consistent and appropriate training schedule. A double-alternation schedule (e.g., two days of drug, two days of vehicle) can be effective in the initial stages of training.[10]

  • Reinforcement: The reinforcer (e.g., food pellet) must be sufficiently motivating. If animals are not food-deprived enough, they may not be motivated to work for the reward.

Q: An animal is showing a biased responding to one lever, regardless of the injection.

A:

  • Side Preference: Some animals may develop a natural preference for one side of the operant chamber. During the initial lever press training, ensure that presses on both levers are reinforced to mitigate the development of a side bias.

  • Apparatus Cues: Unintended cues in the testing environment (e.g., a slight difference in the feel of the levers, an external noise) may be influencing the animal's choice. Thoroughly inspect the operant chambers to eliminate any potential confounding cues.

Locomotor Activity Studies

Q: I am seeing inconsistent locomotor activity data, even within the same treatment group.

A:

  • Habituation: Animals should be allowed to habituate to the testing room and the open-field arena before data collection begins.[12] A 30-60 minute acclimation period in the room is standard. A brief habituation period within the arena itself can also reduce variability due to novelty-induced hyperactivity.

  • Time of Day: Locomotor activity in rodents is influenced by their circadian rhythm. All testing should be conducted at the same time of day to minimize this source of variation.

  • Arena Cleaning: Thoroughly clean the open-field arena between each animal with a solution that eliminates olfactory cues (e.g., 70% ethanol) to prevent the behavior of one animal from influencing the next.[12]

Q: this compound is not producing the expected change in locomotor activity.

A:

  • Dose-Response: The effect of a drug on locomotor activity is often dose-dependent. A low dose may have no effect, while a high dose might produce sedation, leading to hypoactivity. It is essential to perform a dose-response study to determine the optimal dose for observing the desired effect.[13][14]

  • Baseline Activity: The baseline level of activity of the animals can influence the observed drug effect. Animals with very high or very low baseline activity may show a different response to the drug. Ensure that your control and experimental groups have similar baseline activity levels.

Data Presentation

Table 1: Summary of this compound Dosing and Behavioral Effects in Rats

Dose Range (mg/kg, i.p.)Behavioral AssayKey FindingsReference
5 - 30Cocaine Self-AdministrationDose-dependent decrease in cocaine intake. Doses of 10 and 20 mg/kg were selective for reducing cocaine vs. food self-administration.[14]
1 - 20Reinstatement of Cocaine SeekingDose-dependently decreased cue-, yohimbine-, and cocaine-primed reinstatement of cocaine seeking.[14][15]
3.2 - 32Intracranial Self-Stimulation (ICSS)Had little effect on its own but dose-dependently blocked cocaine-induced facilitation of ICSS.[13][16]
Up to 20Food-Maintained RespondingNo significant effect on food-maintained responding, suggesting a lack of general sedative or motor-impairing effects at these doses.[13]

Experimental Protocols

Protocol 1: Cocaine Self-Administration
  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to an indwelling intravenous catheter.[7]

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. Allow at least 5-7 days for recovery.

  • Acquisition:

    • Initially, train rats to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellets) on a fixed-ratio 1 (FR1) schedule.

    • Once lever pressing is established, substitute cocaine infusions (e.g., 0.5 mg/kg/infusion) for the food reward. Each infusion is paired with a discrete cue (e.g., illumination of the stimulus light). A 20-second timeout period follows each infusion, during which lever presses are recorded but have no consequence.

    • Sessions are typically 2 hours long and conducted daily.

  • Maintenance: Continue daily sessions until a stable baseline of cocaine intake is achieved (e.g., <20% variation over 3 consecutive days).[9]

  • This compound Treatment: Once a stable baseline is established, administer this compound (or vehicle) via the desired route (e.g., i.p.) at a specified time before the self-administration session.

  • Data Analysis: The primary dependent measure is the number of cocaine infusions earned. Other measures include the number of active and inactive lever presses.

Protocol 2: Drug Discrimination
  • Apparatus: A two-lever operant conditioning chamber.[17]

  • Training:

    • Food-deprive rats to 85-90% of their free-feeding body weight.

    • Train rats to press a lever for a food reward.

    • Initiate discrimination training. On drug days, administer the training drug (e.g., cocaine, 10 mg/kg, i.p.) and reinforce presses on the designated "drug" lever. On vehicle days, administer the vehicle and reinforce presses on the "vehicle" lever.[17]

    • Training sessions are typically 15-30 minutes long.[18]

    • Continue training until animals reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions).

  • Testing:

    • Once discrimination is acquired, begin test sessions.

    • Administer a test dose of this compound or another compound.

    • During the test session, presses on either lever will be reinforced to maintain responding, but the primary measure is the lever selected.

  • Data Analysis: The main dependent variables are the percentage of responses on the drug-appropriate lever and the response rate. Full generalization is typically defined as ≥80% of responses on the drug-associated lever.

Protocol 3: Locomotor Activity
  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or an overhead video tracking system.[19][20][21]

  • Procedure:

    • Habituate the rats to the testing room for at least 30-60 minutes before the session.[12]

    • Administer this compound or vehicle at a predetermined time before placing the animal in the arena.

    • Place the rat in the center of the open field and allow it to explore freely for a set period (e.g., 60 minutes).

    • Record locomotor activity automatically using the installed system.

  • Data Analysis: Key measures include total distance traveled, time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior), and rearing frequency.[21]

Mandatory Visualizations

G Neuropeptide S Receptor (NPSR) Signaling Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds and Activates RTI118 This compound RTI118->NPSR Blocks G_alpha_s Gαs NPSR->G_alpha_s Activates G_alpha_q Gαq NPSR->G_alpha_q Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitability) PKA->Downstream PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->Downstream PKC->Downstream

Caption: NPSR signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for this compound Behavioral Studies cluster_prep Preparation cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Habituation to facility) Surgery Intravenous Catheter Surgery (for Self-Administration) Animal_Acclimation->Surgery Recovery Surgical Recovery (5-7 days) Surgery->Recovery Food_Training Operant Training (Lever press for food) Recovery->Food_Training Drug_Training Drug Self-Administration or Drug Discrimination Training Food_Training->Drug_Training Stable_Baseline Establish Stable Baseline Performance Drug_Training->Stable_Baseline Vehicle_Control Administer Vehicle Control Stable_Baseline->Vehicle_Control RTI118_Treatment Administer this compound Stable_Baseline->RTI118_Treatment Behavioral_Assay Conduct Behavioral Assay (Self-Admin, Drug Discrim, or Locomotor) Vehicle_Control->Behavioral_Assay RTI118_Treatment->Behavioral_Assay Data_Collection Automated Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for in vivo behavioral studies with this compound.

G Troubleshooting Unexpected Results in this compound Studies Start Unexpected Behavioral Outcome Observed Check_Dose Is the dose of this compound and/or the primary drug appropriate? Start->Check_Dose Check_Controls Are the vehicle and positive controls behaving as expected? Check_Dose->Check_Controls Yes Dose_Response Conduct a full dose-response study. Check_Dose->Dose_Response No Check_Apparatus Is the behavioral apparatus functioning correctly? Check_Controls->Check_Apparatus Yes Review_Protocols Review and refine experimental protocols. Check_Controls->Review_Protocols No Check_Animal_Health Are the animals healthy? (e.g., catheter patency, weight) Check_Apparatus->Check_Animal_Health Yes Calibrate_Apparatus Calibrate and check all equipment. Check_Apparatus->Calibrate_Apparatus No Health_Check Perform health checks and verify catheter patency. Check_Animal_Health->Health_Check No Consult_Lit Consult literature for similar findings. Check_Animal_Health->Consult_Lit Yes Dose_Response->Check_Controls Review_Protocols->Check_Apparatus Calibrate_Apparatus->Check_Animal_Health Health_Check->Consult_Lit

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Addressing off-target effects of RTI-118 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RTI-118. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Neuropeptide S Receptor (NPSR).[1] By blocking this receptor, it inhibits the physiological effects of its endogenous ligand, Neuropeptide S (NPS).

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to be highly selective for the NPSR. In a functional screening study, this compound was tested at concentrations up to 10 µM and showed no agonist or antagonist activity at a panel of 13 different receptors and ion channels.[2] This suggests a low probability of off-target effects at these specific sites within this concentration range.

Q3: Is there a comprehensive binding affinity profile available for this compound?

A3: Currently, a comprehensive quantitative binding affinity profile (e.g., Ki values) of this compound across a wide range of receptors and transporters is not publicly available. The primary available data on its selectivity comes from a functional screen against a panel of 13 targets, where it showed no activity at a concentration of 10 µM.

Troubleshooting Guides

In Vitro Experiments

Q4: I am not observing any antagonist effect of this compound in my in vitro assay. What could be the issue?

A4: Several factors could contribute to a lack of antagonist activity. Consider the following:

  • Compound Integrity: Ensure the purity and integrity of your this compound stock. Verify the correct storage conditions and consider a fresh preparation.

  • Assay Conditions: The potency of this compound can be influenced by the specific cell line and assay conditions. For instance, its antagonist potency is reduced at the NPS 107I variant of the NPSR.[1]

  • Agonist Concentration: Ensure you are using an appropriate concentration of the NPSR agonist in your assay. The concentration of the agonist will influence the apparent potency of the antagonist.

  • Vehicle Compatibility: Confirm that the vehicle used to dissolve this compound is compatible with your assay system and does not interfere with cell viability or receptor function.

Q5: What is the expected potency of this compound in a functional assay?

A5: The antagonist potency (Ke) of this compound at the human NPSR has been reported to be approximately 109 ± 23 nM in a calcium mobilization assay.[2] However, this value can vary depending on the specific assay conditions and the variant of the NPSR being studied.

In Vivo Experiments

Q6: I am observing unexpected behavioral effects in my rodent studies with this compound. How can I troubleshoot this?

A6: Unexpected behavioral outcomes can arise from various factors:

  • Dose Selection: this compound exhibits dose-dependent effects. At lower doses (e.g., 10-20 mg/kg, i.p. in rats), it has been shown to selectively reduce cocaine self-administration without affecting food-maintained responding.[3] Higher doses may lead to less selective effects.

  • Vehicle Effects: The vehicle used for in vivo administration can have its own behavioral effects. It is crucial to include a vehicle-only control group to account for this. A commonly used vehicle for this compound is 5% Alkamuls EL-620 in 0.9% saline.[3]

  • Pharmacokinetics: Consider the timing of your behavioral testing in relation to the administration of this compound. The onset and duration of action will influence the observed effects. Pre-treatment times of 30 minutes before behavioral testing have been used in rat studies.[3]

  • Environmental Factors: Rodent behavior is highly sensitive to environmental conditions. Ensure consistent handling, housing, and testing environments to minimize variability.

Q7: What is a suitable vehicle for in vivo administration of this compound?

A7: A commonly reported vehicle for intraperitoneal (i.p.) administration of this compound in rats is a solution of 5% Alkamuls EL-620 (Rhodia) in 0.9% saline.[3] Due to its improved aqueous solubility compared to other NPSR antagonists, formulation is generally less challenging.[3]

Data Presentation

Table 1: Off-Target Functional Screen of this compound

The following table summarizes the results of an in vitro functional study investigating the off-target effects of this compound. The compound was tested for agonist and antagonist activity at a concentration of 10 µM.

Target ClassSpecific TargetAgonist Effect (at 10 µM)Antagonist Effect (at 10 µM)
Gs-coupled GPCRs β1 AdrenergicNo EffectNo Effect
β2 AdrenergicNo EffectNo Effect
D1 DopamineNo EffectNo Effect
Gq-coupled GPCRs α1 AdrenergicNo EffectNo Effect
5-HT2A SerotoninNo EffectNo Effect
M1 MuscarinicNo EffectNo Effect
M3 MuscarinicNo EffectNo Effect
Gi-coupled GPCRs α2 AdrenergicNo EffectNo Effect
D2 DopamineNo EffectNo Effect
µ OpioidNo EffectNo Effect
Ligand-gated Ion Channels NMDANo EffectNo Effect
Nicotinic α1β1γδNo EffectNo Effect
Voltage-gated Ion Channels hERGNo EffectNo Effect

Source: Adapted from Negus et al., European Journal of Pharmacology, 2014.[2]

Experimental Protocols

In Vitro: Calcium Mobilization Assay for NPSR Antagonism

This protocol outlines a general procedure for assessing the antagonist activity of this compound at the NPSR using a calcium mobilization assay in a CHO cell line stably expressing the human NPSR.

  • Cell Culture:

    • Culture CHO-hNPSR cells in an appropriate medium (e.g., F12 medium with 10% FBS, penicillin/streptomycin, and a selection agent like Geneticin).

    • Plate cells in a 384-well, black-walled, clear-bottom plate at a suitable density and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in an appropriate assay buffer.

  • Calcium Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the diluted this compound or vehicle to the wells and incubate for a predetermined time.

    • Add a known concentration of the NPSR agonist (e.g., NPS) to all wells to stimulate the receptor.

    • Measure the fluorescence intensity over time using a plate reader capable of kinetic reads.

  • Data Analysis:

    • Calculate the antagonist potency (e.g., IC₅₀ or Ke) by analyzing the concentration-response curves.

In Vivo: Cocaine Self-Administration in Rats

This protocol provides a general workflow for investigating the effect of this compound on cocaine self-administration in rats.

  • Animal Preparation:

    • Surgically implant male Wistar rats with intravenous catheters.

    • Allow for a recovery period after surgery.

  • Training:

    • Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio schedule of reinforcement (e.g., FR1) in operant conditioning chambers.

  • This compound Administration:

    • Once stable self-administration is achieved, administer this compound (e.g., 5-30 mg/kg, i.p.) or vehicle 30 minutes prior to the self-administration session.[3]

  • Data Collection:

    • Record the number of active and inactive lever presses during the session.

  • Data Analysis:

    • Analyze the effect of different doses of this compound on the number of cocaine infusions self-administered compared to vehicle control.

Visualizations

NPSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPSR NPSR G_alpha_s Gαs NPSR->G_alpha_s activates G_alpha_q Gαq NPSR->G_alpha_q activates AC Adenylyl Cyclase G_alpha_s->AC activates PLC Phospholipase C G_alpha_q->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG NPS NPS NPS->NPSR binds RTI118 This compound RTI118->NPSR blocks ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream_s Downstream Effects (s) PKA->Downstream_s PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3->Ca2 releases from ER Downstream_q Downstream Effects (q) DAG->Downstream_q Ca2->Downstream_q

Caption: Neuropeptide S Receptor (NPSR) Signaling Pathway.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_training Training cluster_testing Testing cluster_analysis Analysis Surgery Catheter Implantation Recovery Post-operative Recovery Surgery->Recovery Self_Admin Cocaine Self-Administration Training Recovery->Self_Admin Pretreatment This compound or Vehicle Administration Self_Admin->Pretreatment Test_Session Self-Administration Session Pretreatment->Test_Session Data_Collection Record Lever Presses Test_Session->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: In Vivo Self-Administration Experimental Workflow.

References

Minimizing stress in animal subjects during RTI-118 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in animal subjects during the administration of RTI-118.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small-molecule antagonist for the neuropeptide S receptor (NPSR).[1][2][3] It is investigated for its potential to alleviate drug addiction, particularly in reducing cocaine self-administration and seeking behavior.[1][2][4][5] Its mechanism involves blocking the activity of the neuropeptide S (NPS) system, which is implicated in regulating arousal, anxiety, and reward-related behaviors.[4][5]

Q2: What is the recommended route of administration for this compound in rodent models?

A2: Based on published research, the most common route of administration for this compound in rats is intraperitoneal (IP) injection.[1][2]

Q3: Are there any known side effects of this compound in animal subjects?

A3: Studies have shown that this compound is generally well-tolerated in rats, with no significant outward signs of aversion, sedation, or toxicity at effective doses.[1][2] However, as with any experimental compound, it is crucial to monitor animals closely for any signs of distress or adverse reactions.

Q4: How can I minimize stress during the handling and restraint of animals for injection?

A4: Proper handling techniques are crucial for minimizing stress. For rodents, using non-aversive methods like tunnel handling or cupped hands is recommended over tail-picking, as this has been shown to reduce anxiety and stress responses.[6][7][8][9] Habituation to the handling and injection procedure can also significantly decrease stress levels.[9][10]

Q5: What is the importance of an acclimatization period and how long should it be?

A5: An acclimatization period is critical for allowing animals to stabilize physiologically and psychologically after transportation to a new environment.[11][12] This helps to ensure that experimental results are not confounded by shipping-related stress, which can affect cardiovascular, endocrine, and immune systems.[12][13] For rodents, a minimum acclimatization period of 48 to 72 hours is recommended before starting any experimental procedures.[11][14][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Animal exhibits signs of distress during handling (e.g., vocalization, struggling, urination/defecation). Lack of habituation to the handler or procedure. Improper restraint technique.Implement a handling and habituation plan for several days prior to the first administration. Ensure all personnel are trained in low-stress restraint techniques. Consider using handling tunnels for mice.[6][7][8]
Difficulty with intraperitoneal (IP) injection (e.g., fluid leakage, injection into organs). Incorrect needle insertion point or angle. Animal movement during injection.Ensure the injection is given in the lower abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.[16] Use proper restraint to minimize animal movement.
Variability in experimental data that may be stress-related. Inconsistent handling procedures. Lack of environmental enrichment. Insufficient acclimatization period.Standardize all handling and administration protocols across all animals and experimenters. Provide environmental enrichment such as nesting material, shelters, and gnawing opportunities to reduce baseline stress levels.[17][18][19][20][21] Ensure an adequate acclimatization period of at least 72 hours for rodents.[14][15]
Animal shows signs of pain or irritation at the injection site. Irritating vehicle solution. Improper injection technique causing tissue damage.Ensure the vehicle solution for this compound is pH-neutral and non-irritating. If irritation persists, consult with a veterinarian about alternative vehicles or administration routes. Ensure proper needle size and injection technique to minimize tissue trauma.

Experimental Protocols

General Acclimatization and Housing Protocol
  • Arrival: Upon arrival, animals should be transferred to clean cages with fresh bedding, food, and water.

  • Acclimatization Period: A minimum of 72 hours of acclimatization is recommended for rodents before any experimental procedures begin.[14][15]

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a regular 12-hour light/dark cycle.

  • Environmental Enrichment: Cages should be provided with environmental enrichment to encourage natural behaviors and reduce stress.[17][18] This can include:

    • Nesting material (e.g., cotton nestlets)

    • Hiding structures (e.g., cardboard tubes, small boxes)

    • Gnawing objects

This compound Intraperitoneal (IP) Injection Protocol for Rats

This protocol is a general guideline and should be adapted based on specific experimental designs and institutional animal care and use committee (IACUC) recommendations.

  • Preparation:

    • Prepare the this compound solution in a sterile, non-irritating vehicle.

    • Warm the solution to room temperature to avoid a cold stimulus upon injection.

    • Draw the calculated dose into a sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge for rats).

  • Handling and Restraint:

    • Gently handle the rat, using a calm and confident approach.[8]

    • Use a firm but gentle manual restraint to immobilize the head and body.

  • Injection:

    • Position the rat so the abdomen is accessible.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the animal to its home cage.

  • Monitoring:

    • Observe the animal for at least 15-30 minutes post-injection for any adverse reactions.

    • Monitor the injection site for any signs of irritation or inflammation in the following hours and days.

Data Presentation

Table 1: Recommended Acclimatization Periods for Common Laboratory Animals

Species Minimum Recommended Acclimation Period (Survival Procedures)
Rodents (Mice, Rats)48-72 hours[11][14]
Rabbits5-7 days[11]
Non-human PrimatesLonger periods required, consult veterinary staff.[14]

Table 2: Common Stress Indicators in Rodents

Physiological Indicators Behavioral Indicators
Increased heart rateIncreased vocalization
Elevated plasma corticosterone (B1669441) levels[13]Increased grooming or stereotypy
Changes in body temperatureDecreased exploratory behavior
Weight lossChanges in food and water intake
Altered immune function[13]Hiding or freezing behavior

Visualizations

experimental_workflow Experimental Workflow for this compound Administration cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure animal_arrival Animal Arrival acclimatization Acclimatization (min. 72h) with Environmental Enrichment animal_arrival->acclimatization habituation Handling Habituation acclimatization->habituation restraint Low-Stress Restraint habituation->restraint rti_prep Prepare this compound Solution rti_prep->restraint injection Intraperitoneal Injection restraint->injection monitoring Post-Injection Monitoring injection->monitoring data_collection Data Collection (Behavioral/Physiological) monitoring->data_collection animal_welfare Ongoing Animal Welfare Assessment data_collection->animal_welfare

Caption: Workflow for minimizing stress during this compound administration.

signaling_pathway Simplified Signaling Pathway of this compound Action NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds and Activates Downstream Downstream Signaling (e.g., G-protein activation, calcium mobilization) NPSR->Downstream Initiates RTI118 This compound RTI118->NPSR Blocks CellularResponse Cellular Response (Modulation of arousal, anxiety, and reward pathways) Downstream->CellularResponse Leads to

Caption: this compound acts as an antagonist at the Neuropeptide S Receptor.

References

Technical Support Center: Investigating RTI-118 and the Neuropeptide S Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Neuropeptide S Receptor (NPSR) antagonist, RTI-118. The information is designed to address specific issues that may be encountered during the replication of key study findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, small-molecule antagonist of the Neuropeptide S Receptor (NPSR). Its primary mechanism of action is to block the binding of the endogenous ligand, Neuropeptide S (NPS), to the NPSR, thereby inhibiting its downstream signaling.[1] The NPSR is a G-protein coupled receptor (GPCR) that couples to both Gs and Gq proteins, leading to increases in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, respectively.

Q2: What are the reported effects of this compound in preclinical models of cocaine addiction?

A2: Studies in rat models have shown that this compound can dose-dependently decrease cocaine self-administration and reduce cocaine-seeking behavior triggered by cues, stress (induced by yohimbine), and a priming dose of cocaine.[2][3] It has also been shown to block cocaine-induced facilitation of intracranial self-stimulation (ICSS).[4][5]

Q3: Have there been reports of off-target effects for this compound?

A3: In vitro studies have demonstrated that this compound is highly selective for the NPSR. At concentrations up to 10 µM, it did not show agonist or antagonist activity at a panel of other representative Gs-, Gq-, and Gi-protein-coupled receptors, as well as ligand- and voltage-gated ion channels.[4]

Troubleshooting Guides

While direct reports on challenges in replicating this compound findings are not prevalent in the literature, variability in preclinical behavioral studies can arise from a number of factors. This guide addresses potential issues you might encounter when conducting similar experiments.

Cocaine Self-Administration Studies

Q4: We are observing high variability in cocaine self-administration rates between our rats. What could be the cause?

A4: High variability is a common challenge in behavioral pharmacology.[6] Several factors can contribute to this:

  • Animal Source and Strain: Different substrains of the same rat strain can exhibit different behavioral profiles related to addiction and drug self-administration.[7] It is crucial to use a consistent and well-characterized animal supplier.

  • Housing Conditions: Social isolation has been shown to influence drug self-administration, although its effects can vary between drugs and sexes.[8][9][10][11] Ensure that housing conditions (single vs. group housing) are consistent throughout your cohorts and are clearly reported.

  • Experimental History: The prior experience of the animals, including handling and previous behavioral testing, can impact their performance in subsequent experiments.

  • Individual Differences: There is natural variation in the propensity of individual animals to acquire and maintain drug self-administration.[12]

Q5: Our rats are not acquiring cocaine self-administration. What should we check?

A5: Failure to acquire self-administration can be due to several factors:

  • Catheter Patency: Ensure that the intravenous catheters are patent and functioning correctly. Regular flushing is essential.

  • Cocaine Dose: The dose of cocaine is critical. An inverted U-shaped dose-response curve is often observed, with very low or very high doses resulting in reduced responding.[13] You may need to test a range of doses to find the optimal one for your specific strain and conditions.

  • Training Parameters: The fixed-ratio (FR) schedule, session length, and the presence of drug-associated cues can all influence acquisition.

Intracranial Self-Stimulation (ICSS) Studies

Q6: We are seeing inconsistent effects of this compound on cocaine-induced facilitation of ICSS. What could be the issue?

A6: Inconsistent findings in ICSS studies can stem from:

  • Electrode Placement: The precise anatomical location of the stimulating electrode within the medial forebrain bundle is critical for obtaining robust and reliable ICSS.[14][15] Histological verification of electrode placement at the end of the study is essential.

  • Stimulation Parameters: The frequency, current intensity, and duration of the electrical stimulation directly impact the rewarding effect and can influence the outcome of pharmacological manipulations.[16][17][18] These parameters should be carefully optimized and consistently applied.

  • Behavioral Baseline: A stable ICSS baseline is necessary before initiating drug challenges. Ensure that animals show consistent responding across several sessions before the administration of cocaine and this compound.

In Vitro Calcium Mobilization Assays

Q7: Our calcium mobilization assay for NPSR is showing a low signal-to-noise ratio. How can we improve it?

A7: A low signal-to-noise ratio in a calcium mobilization assay can be due to several factors:[19][20]

  • Cell Health and Density: Ensure that the cells are healthy and plated at the optimal density. Over-confluent or unhealthy cells will not respond robustly.

  • Dye Loading: Inefficient loading of the calcium-sensitive dye can lead to a weak signal. Optimize the dye concentration and incubation time.

  • Agonist Concentration: The concentration of the NPSR agonist (e.g., NPS) used to stimulate the cells is crucial. A full dose-response curve should be performed to determine the optimal concentration (typically around the EC80) for antagonist screening.[21]

  • Assay Buffer Composition: The presence of components in the assay buffer that can interfere with calcium signaling or the fluorescent dye should be minimized.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and NPS

CompoundAssayCell LineParameterValueReference
This compoundCalcium MobilizationCHO-NPSRKe109 ± 23 nM[4]
NPSCalcium MobilizationCHO-NPSREC503.3 nM[22]

Table 2: Effective Doses of this compound in Preclinical Models

ModelSpeciesEffectRoute of AdministrationEffective Dose RangeReference
Cocaine Self-AdministrationRatDecrease in cocaine intakeIntraperitoneal (i.p.)5 - 30 mg/kg[4]
Cocaine-Seeking Behavior (Cue-induced)RatReduction in reinstatementIntraperitoneal (i.p.)5 - 20 mg/kg[3]
Cocaine-Seeking Behavior (Cocaine-induced)RatReduction in reinstatementIntraperitoneal (i.p.)10 - 20 mg/kg[3]
Cocaine-Seeking Behavior (Stress-induced)RatReduction in reinstatementIntraperitoneal (i.p.)10 - 20 mg/kg[3]
Intracranial Self-Stimulation (Cocaine Facilitation)RatBlockade of facilitationIntraperitoneal (i.p.)3.2 - 32 mg/kg[4][5]

Experimental Protocols

Protocol 1: Cocaine Self-Administration in Rats

This protocol is a general guideline and may require optimization based on specific experimental goals and laboratory conditions.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.[3][7]

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Acquisition:

    • Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).

    • Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.25-0.75 mg/kg/infusion) paired with a cue (e.g., stimulus light).

    • Pressing the "inactive" lever has no programmed consequence.

    • Training continues until stable responding is achieved (e.g., <20% variation in infusions over three consecutive days).

  • This compound Treatment:

    • Once stable self-administration is established, rats are pretreated with this compound or vehicle at various doses (e.g., 5, 10, 20, 30 mg/kg, i.p.) prior to the self-administration session.

    • The effect of this compound on the number of cocaine infusions earned is measured.

Protocol 2: Intracranial Self-Stimulation (ICSS) in Rats
  • Animals and Surgery: Male Sprague-Dawley rats are implanted with a stimulating electrode targeting the medial forebrain bundle.[4][5]

  • Apparatus: Operant conditioning chambers equipped with a response lever or wheel that, when activated, delivers electrical stimulation to the brain.

  • Training:

    • Rats are trained to respond for brain stimulation.

    • A frequency-rate curve is established by varying the frequency of stimulation and measuring the corresponding response rate.

  • Cocaine and this compound Administration:

    • A dose of cocaine known to facilitate ICSS (i.e., shift the frequency-rate curve to the left) is selected (e.g., 1.0-10 mg/kg).[4]

    • Rats are pretreated with various doses of this compound (e.g., 3.2, 10, 32 mg/kg) or vehicle before being administered cocaine and placed in the ICSS chamber.

    • The ability of this compound to block the cocaine-induced facilitation of ICSS is measured.

Protocol 3: In Vitro Calcium Mobilization Assay
  • Cell Culture: A cell line stably expressing the Neuropeptide S Receptor (e.g., CHO-NPSR cells) is cultured to an appropriate confluency in 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: A dose-response curve of NPS is generated to determine the EC50.

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of NPS (typically EC80).

  • Signal Detection: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist potency of this compound is determined by calculating the Ke value from the shift in the NPS dose-response curve.

Visualizations

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds Gs Gs NPSR->Gs Activates Gq Gq NPSR->Gq Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Generates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gs->AC Activates Gq->PLC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) PKA->Downstream IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates PKC->Downstream

Caption: Neuropeptide S Receptor (NPSR) Signaling Pathway.

Cocaine_Self_Administration_Workflow cluster_setup Experimental Setup cluster_training Training Phase cluster_testing Testing Phase Animal_Prep Rat with IV Catheter Operant_Chamber Operant Chamber Animal_Prep->Operant_Chamber Placed in Acquisition Acquisition of Self-Administration Operant_Chamber->Acquisition Lever Press -> Cocaine + Cue Stable_Responding Stable Responding Acquisition->Stable_Responding Repeated Sessions Pretreatment Pretreatment with This compound or Vehicle Stable_Responding->Pretreatment SA_Session Self-Administration Session Pretreatment->SA_Session Data_Analysis Data Analysis: Cocaine Infusions SA_Session->Data_Analysis

Caption: Cocaine Self-Administration Experimental Workflow.

ICSS_Workflow cluster_setup_icss Experimental Setup cluster_training_icss Training & Baseline cluster_testing_icss Testing Phase Animal_Prep_ICSS Rat with MFB Electrode ICSS_Chamber ICSS Chamber Animal_Prep_ICSS->ICSS_Chamber Placed in Training_ICSS Training for Brain Stimulation ICSS_Chamber->Training_ICSS Lever Press -> Stimulation Baseline_ICSS Establish Stable Frequency-Rate Curve Training_ICSS->Baseline_ICSS Pretreatment_ICSS Pretreatment with This compound or Vehicle Baseline_ICSS->Pretreatment_ICSS Cocaine_Admin Cocaine Administration Pretreatment_ICSS->Cocaine_Admin ICSS_Session ICSS Session Cocaine_Admin->ICSS_Session Data_Analysis_ICSS Data Analysis: Shift in F-R Curve ICSS_Session->Data_Analysis_ICSS

Caption: Intracranial Self-Stimulation (ICSS) Experimental Workflow.

References

Validation & Comparative

A Comparative Analysis of RTI-118 and SHA-68 in Attenuating Cocaine Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective pharmacotherapies for cocaine addiction remains a critical area of research. One promising target is the neuropeptide S (NPS) system, which is involved in modulating arousal, anxiety, and drug reinforcement.[1] This guide provides a detailed comparison of two small-molecule NPS receptor (NPSR) antagonists, RTI-118 and SHA-68, and their effects on cocaine self-administration and seeking behaviors in preclinical models. The data presented here is primarily drawn from a key comparative study by Schmoutz et al. (2012) in Pharmacology Biochemistry and Behavior.

Overview of this compound and SHA-68

Both this compound and SHA-68 are antagonists of the neuropeptide S receptor.[2] While SHA-68 is a reference compound in the study of the NPS system, this compound is a newer compound with improved aqueous solubility.[2] The primary mechanism of action for both compounds in the context of cocaine addiction is the blockade of the NPSR, which has been shown to modulate the reinforcing effects of the drug.[1][3]

Comparative Efficacy in Cocaine Self-Administration

Preclinical studies in male Wistar rats have demonstrated that this compound is more selective and potent than SHA-68 in reducing cocaine self-administration.[2] this compound produced a dose-dependent decrease in cocaine intake without significantly affecting food-maintained responding at effective doses, suggesting a specific effect on drug reinforcement rather than general motivation or motor activity.[2] In contrast, SHA-68 only reduced both cocaine and food self-administration at the highest dose tested, indicating a non-selective effect.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the comparative study of this compound and SHA-68.

Table 1: Effects of this compound and SHA-68 on Cocaine Self-Administration

CompoundDose (mg/kg, i.p.)Mean Cocaine Infusions (± SEM)% of Baseline
Vehicle-12.1 (± 1.2)100%
This compound 59.8 (± 1.5)~81%
106.5 (± 1.1)~54%
204.2 (± 0.9)~35%
302.8 (± 0.7)~23%
SHA-68 1011.5 (± 1.8)~95%
309.9 (± 1.6)~82%
507.1 (± 1.3)~59%

*p < 0.05 compared to vehicle

Table 2: Effects of this compound and SHA-68 on Food Self-Administration

CompoundDose (mg/kg, i.p.)Mean Food Pellets Earned (± SEM)% of Baseline
Vehicle-45.3 (± 3.1)100%
This compound 543.1 (± 3.5)~95%
1041.8 (± 3.2)~92%
2039.5 (± 3.0)~87%
3035.1 (± 2.8)~77%
SHA-68 1044.2 (± 3.8)~98%
3040.1 (± 3.6)~88%
5031.5 (± 2.5)~70%

*p < 0.05 compared to vehicle

Efficacy in Preventing Relapse to Cocaine Seeking

This compound was also effective in reducing the reinstatement of cocaine-seeking behavior, a preclinical model of relapse. It dose-dependently decreased cue-induced, yohimbine-induced (a pharmacological stressor), and cocaine-primed reinstatement of drug-seeking.[1]

Table 3: Effect of this compound on Reinstatement of Cocaine Seeking

Reinstatement TriggerThis compound Dose (mg/kg, i.p.)Mean Active Lever Presses (± SEM)
Cues Vehicle25.1 (± 3.4)
515.2 (± 2.8)
1010.1 (± 2.1)
206.8 (± 1.5)
Yohimbine (B192690) (2.5 mg/kg) Vehicle28.9 (± 4.1)
1012.5 (± 2.9)
Cocaine (15 mg/kg) Vehicle35.4 (± 5.2)
1014.8 (± 3.7)*

*p < 0.05 compared to vehicle

Experimental Protocols

The following provides a detailed methodology for the key experiments cited.

Cocaine and Food Self-Administration
  • Subjects: Male Wistar rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for intravenous drug delivery or a pellet dispenser for food reward.

  • Procedure:

    • Training: Rats were trained to self-administer cocaine (0.5 mg/kg/infusion) under a fixed-ratio 4 (FR4) schedule, where four lever presses resulted in a single infusion of cocaine. Sessions were conducted daily. Food self-administration (45 mg pellets) was also trained on an FR4 schedule in alternating components of the session.

    • Drug Administration: this compound (5-30 mg/kg) or SHA-68 (10-50 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before the self-administration session.

    • Data Collection: The number of cocaine infusions and food pellets earned were recorded.

Reinstatement of Cocaine Seeking
  • Subjects: Male Wistar rats with a stable history of cocaine self-administration.

  • Procedure:

    • Extinction: Following stable self-administration, cocaine was replaced with saline, and lever pressing was extinguished until responding was less than 20% of the self-administration baseline.

    • Reinstatement Test:

      • Cue-induced: Presentation of the cocaine-associated cues (light and tone).

      • Yohimbine-induced: Administration of yohimbine (2.5 mg/kg, i.p.).

      • Cocaine-primed: A non-contingent injection of cocaine (15 mg/kg, i.p.).

    • Drug Pretreatment: this compound (5-20 mg/kg, i.p.) was administered 30 minutes prior to the reinstatement test.

    • Data Collection: The number of presses on the previously active lever was recorded as a measure of cocaine-seeking behavior.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.

G cluster_training Training Phase cluster_testing Testing Phase cluster_reinstatement Reinstatement Phase Rat Male Wistar Rat SA_Training Cocaine Self-Administration (FR4, 0.5 mg/kg/infusion) Rat->SA_Training Food_Training Food Self-Administration (FR4) Rat->Food_Training Extinction Extinction Training (Saline Substitution) SA_Training->Extinction SA_Test Cocaine & Food Self-Administration Test Pretreatment Pretreatment: This compound or SHA-68 (i.p.) Pretreatment->SA_Test RTI_Pretreatment This compound Pretreatment Extinction->RTI_Pretreatment Reinstatement_Trigger Reinstatement Trigger (Cues, Yohimbine, or Cocaine) Reinstatement_Test Reinstatement Test Reinstatement_Trigger->Reinstatement_Test RTI_Pretreatment->Reinstatement_Trigger

Experimental Workflow for Self-Administration and Reinstatement.

The antagonistic action of this compound and SHA-68 occurs at the Neuropeptide S receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neuropeptide S, to this receptor typically initiates downstream signaling cascades that can influence neuronal activity and behavior.

G Neuropeptide S Receptor Signaling Pathway cluster_membrane Cell Membrane NPSR NPS Receptor (NPSR) Gq Gαq NPSR->Gq Gs Gαs NPSR->Gs NPS Neuropeptide S (Endogenous Ligand) NPS->NPSR Activates Antagonist This compound / SHA-68 (Antagonist) Antagonist->NPSR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_Release->Downstream PKC->Downstream PKA->Downstream

Neuropeptide S Receptor Signaling Pathway.

Conclusion

The available preclinical evidence strongly suggests that this compound is a more promising candidate than SHA-68 for further investigation as a potential treatment for cocaine addiction. Its ability to selectively reduce cocaine self-administration without causing a general disruption of motivated behavior, coupled with its efficacy in preventing relapse in various models, highlights its potential therapeutic value. The non-selective effects of SHA-68 at higher doses suggest a narrower therapeutic window. Future research should continue to explore the clinical translatability of these findings and further elucidate the role of the neuropeptide S system in the neurobiology of addiction.

References

RTI-118: A Selective Antagonist for the Neuropeptide S Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of RTI-118 for the Neuropeptide S Receptor (NPSR) over other receptors. The information presented is supported by experimental data to offer an objective assessment of the compound's performance.

High Selectivity of this compound for NPSR

This compound is a novel small-molecule antagonist of the Neuropeptide S (NPS) receptor.[1][2] Experimental data demonstrates its high selectivity for NPSR. In a functional in vitro calcium mobilization assay, this compound displayed a potent antagonist effect at the NPSR with a Ke value of 109 ± 23 nM.[3] In contrast, at concentrations up to 10 μM, this compound showed no significant agonist or antagonist activity at a panel of other G-protein coupled receptors (GPCRs) and ligand-gated ion channels, indicating a selectivity of at least 100-fold for NPSR over these off-targets.[3]

Comparative Selectivity Profile of this compound

The following table summarizes the quantitative data on the selectivity of this compound for NPSR compared to a range of other receptors.

TargetThis compound Activity (nM)Assay TypeSpecies
Neuropeptide S Receptor (NPSR) Ke = 109 ± 23 Calcium Mobilization Human
5-HT1A Receptor> 10,000Functional AssayNot Specified
5-HT2A Receptor> 10,000Functional AssayNot Specified
5-HT2B Receptor> 10,000Functional AssayNot Specified
Cannabinoid CB1 Receptor> 10,000Functional AssayNot Specified
Cannabinoid CB2 Receptor> 10,000Functional AssayNot Specified
Apelin (APJ) Receptor> 10,000Functional AssayNot Specified
Mu-Opioid Receptor> 10,000Functional AssayNot Specified
Kappa-Opioid Receptor> 10,000Functional AssayNot Specified
Delta-Opioid Receptor> 10,000Functional AssayNot Specified
Trace Amine-Associated Receptor 1 (TAAR1)> 10,000Functional AssayNot Specified
Transient Receptor Potential Vanilloid 1 (TRPV1)> 10,000Functional AssayNot Specified
Voltage-Gated Sodium Channels> 10,000Functional AssayNot Specified

Neuropeptide S Receptor (NPSR) Signaling Pathway

Activation of the Neuropeptide S Receptor (NPSR) by its endogenous ligand, Neuropeptide S (NPS), initiates a dual signaling cascade through the coupling to both Gαs and Gαq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively.

NPSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR binds Gs Gαs NPSR->Gs activates Gq Gαq NPSR->Gq activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gs->AC stimulates Gq->PLC stimulates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_ER->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Gene Gene Transcription CREB->Gene Gene->Cellular_Response

Caption: NPSR dual signaling pathway via Gαs and Gαq.

Experimental Protocols

In Vitro Functional Selectivity: Calcium Mobilization Assay

The functional selectivity of this compound was determined using a calcium mobilization assay in cells expressing the human Neuropeptide S Receptor (NPSR).

Objective: To assess the antagonist potency of this compound at the NPSR and its agonist/antagonist activity at a panel of off-target receptors.

Methodology:

  • Cell Culture: Cells stably expressing the human NPSR or the respective off-target receptors were cultured in appropriate media and conditions.

  • Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to the desired concentrations in assay buffer.

  • Antagonist Mode:

    • Cells were pre-incubated with varying concentrations of this compound.

    • Following the pre-incubation period, cells were stimulated with a concentration of the cognate agonist known to elicit a submaximal response (e.g., EC80).

  • Agonist Mode:

    • Cells expressing the off-target receptors were incubated with varying concentrations of this compound alone to assess for any agonist activity.

  • Calcium Measurement: Changes in intracellular calcium levels were measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate reader with fluorescence detection capabilities.

  • Data Analysis: The antagonist potency of this compound at the NPSR was determined by calculating the equilibrium dissociation constant (Ke) from the IC50 values obtained from concentration-response curves using the Cheng-Prusoff equation. For off-target testing, the percentage of inhibition (for antagonist mode) or activation (for agonist mode) relative to a reference agonist was calculated.

This guide provides a summary of the available data on the selectivity of this compound. Researchers are encouraged to consult the primary literature for more detailed information.

References

Validating the Antagonistic Activity of RTI-118 at the Neuropeptide S Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of RTI-118, a novel antagonist of the Neuropeptide S Receptor (NPSR), with other known NPSR antagonists. The data presented herein is compiled from various in vitro and in vivo studies to offer a comprehensive overview for researchers in neuroscience and drug development.

Introduction to this compound and the Neuropeptide S System

The Neuropeptide S (NPS) system is a key player in regulating arousal, anxiety, and reward-related behaviors. Its receptor, the NPSR, is a G-protein coupled receptor (GPCR) that, upon activation by NPS, primarily signals through Gq and Gs pathways, leading to an increase in intracellular calcium (Ca2+) and cyclic adenosine (B11128) monophosphate (cAMP) levels respectively.[1][2][3][4] Antagonism of the NPSR is a promising therapeutic strategy for conditions such as substance use disorders. This compound has emerged as a significant small-molecule NPSR antagonist, demonstrating efficacy in preclinical models of cocaine addiction.[5][6][7]

Comparative In Vitro Pharmacology of NPSR Antagonists

The antagonistic potency of this compound has been characterized and compared to other notable NPSR antagonists, such as SHA-68 and ML154. The following tables summarize the binding affinity and functional potency of these compounds from various studies.

Table 1: Binding Affinity of NPSR Antagonists
CompoundReceptor VariantAssay TypeKᵢ (nM)Reference
This compound hNPSRFunctional (Calcium Mobilization)109 (Kₑ)[8]
SHA-68 hNPSRRadioligand Binding~48[9]

Kₑ (equilibrium dissociation constant for an antagonist) is considered equivalent to Kᵢ in this context.

Table 2: Functional Antagonism of NPSR Antagonists
CompoundReceptor VariantFunctional AssaypA₂ / pK₉IC₅₀ (nM)Reference
This compound hNPSR-Asn¹⁰⁷Calcium Mobilization6.31 (pA₂)-[9]
hNPSR-Ile¹⁰⁷Calcium Mobilization6.96 (pA₂)-[9]
SHA-68 hNPSR-Asn¹⁰⁷Calcium Mobilization7.77 (pA₂)22.0[9]
hNPSR-Ile¹⁰⁷Calcium Mobilization7.55 (pA₂)23.8[9]
ML154 NPSRERK Phosphorylation9.98 (pA₂)9.3
NPSRcAMP Response-22.1
NPSRCalcium Mobilization-36.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for NPSR

This protocol is a generalized procedure for determining the binding affinity of unlabelled NPSR antagonists by measuring their ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells stably expressing the NPSR (e.g., CHO-NPSR or HEK293-NPSR) are harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • The membrane pellet is resuspended in a binding buffer and stored at -80°C.

2. Binding Assay:

  • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹⁰-NPS) and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • The incubation is carried out at room temperature for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of unlabeled NPS.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the NPS-induced increase in intracellular calcium.

1. Cell Preparation:

  • CHO-NPSR or HEK293-NPSR cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

3. Antagonist Incubation:

  • After dye loading, the cells are washed and then incubated with varying concentrations of the NPSR antagonist (e.g., this compound) for a specific period.

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of an EC₈₀ concentration of NPS.

  • The change in fluorescence, indicating intracellular calcium mobilization, is monitored in real-time.

5. Data Analysis:

  • The antagonist's effect is quantified by the reduction in the NPS-induced fluorescence signal.

  • The IC₅₀ value, representing the concentration of the antagonist that causes a 50% inhibition of the NPS response, is determined from the concentration-response curve.

  • The pA₂ value, a measure of antagonist potency, can be calculated using the Schild equation if the antagonism is competitive.

cAMP Functional Assay

This assay determines the effect of an antagonist on the NPS-mediated increase in intracellular cAMP levels.

1. Cell Culture and Treatment:

  • NPSR-expressing cells are plated in a multi-well format.

  • The cells are pre-incubated with varying concentrations of the antagonist.

  • Subsequently, the cells are stimulated with a fixed concentration of NPS, typically in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Cell Lysis and cAMP Detection:

  • The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).

3. Data Analysis:

  • The ability of the antagonist to inhibit the NPS-induced cAMP production is quantified.

  • An IC₅₀ value is determined from the dose-response curve.

Visualizing NPSR Signaling and Experimental Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

NPSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Agonist Binding Gq Gq NPSR->Gq Gs Gs NPSR->Gs RTI118 This compound RTI118->NPSR Antagonism PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) Ca_release->Cellular_Response PKA->Cellular_Response

Caption: NPSR Signaling Pathway

Antagonist_Validation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Synthesize/Obtain NPSR Antagonist (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays (Determine IC50, pA2) start->functional_assays selectivity Selectivity Profiling (vs. other receptors) binding_assay->selectivity ca_assay Calcium Mobilization Assay functional_assays->ca_assay camp_assay cAMP Accumulation Assay functional_assays->camp_assay functional_assays->selectivity pk_studies Pharmacokinetic Studies (ADME) selectivity->pk_studies behavioral_models Behavioral Models (e.g., Self-Administration, Reinstatement) pk_studies->behavioral_models efficacy Evaluate In Vivo Efficacy behavioral_models->efficacy

Caption: Experimental Workflow for NPSR Antagonist Validation

Summary and Conclusion

This compound is a valuable tool for investigating the physiological roles of the NPS system and holds potential as a therapeutic agent. While it exhibits a slightly lower in vitro potency compared to the prototypical NPSR antagonist SHA-68, its improved physicochemical properties may contribute to its in vivo efficacy. The data and protocols presented in this guide offer a foundation for researchers to objectively compare this compound with other NPSR antagonists and to design further experiments to elucidate its therapeutic potential. The provided diagrams of the NPSR signaling pathway and the experimental workflow for antagonist validation serve as visual aids to understand the complex biological processes and the steps involved in drug discovery research.

References

A Cross-Study Analysis of RTI-118 Efficacy in Preclinical Models of Cocaine Addiction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of RTI-118, a novel neuropeptide S (NPS) receptor antagonist, in preclinical models of cocaine addiction. Through a systematic review of published experimental data, this document compares the performance of this compound with alternative pharmacological interventions, offering a valuable resource for researchers in the field of addiction and drug development.

Executive Summary

This compound has demonstrated significant efficacy in reducing cocaine self-administration and preventing the reinstatement of cocaine-seeking behavior in rat models. As an antagonist of the neuropeptide S (NPS) receptor, this compound targets a key neuromodulatory system implicated in reward and relapse. This guide presents a detailed comparison of this compound's effects with those of other potential pharmacotherapies for cocaine addiction, including naltrexone (B1662487), buprenorphine, and topiramate (B1683207). The data is presented in a standardized format to facilitate cross-study comparisons, and detailed experimental protocols are provided to ensure transparency and aid in the design of future research.

Comparative Efficacy in Cocaine Self-Administration

Cocaine self-administration models are a cornerstone of preclinical addiction research, measuring the reinforcing properties of a drug. The following table summarizes the dose-dependent effects of this compound and alternative treatments on cocaine intake in rats.

TreatmentAnimal ModelCocaine Dose (mg/kg/infusion)Treatment Dose (mg/kg)Route of AdministrationEffect on Cocaine Self-AdministrationReference
This compound Male Wistar Rats0.755, 10, 20, 30i.p.Dose-dependent decrease; selective for cocaine over food at 10 and 20 mg/kg.[1]Schmoutz et al., 2012
Naltrexone Male Wistar RatsNot specified1, 3, 10p.o.The highest dose (10 mg/kg) reduced ethanol (B145695) self-administration, but this effect was reversed by cocaine co-administration.[2]Echeverry-Alzate et al., 2014
Buprenorphine Male Sprague-Dawley Rats0.1, 0.2, 0.40.1, 0.2, 0.4s.c. (twice daily)Decreased cocaine self-administration, with the effect being most pronounced on the first day of treatment.Carroll et al., 1992
Topiramate Male Wistar RatsCo-administered with ethanol10, 20, 40i.p.Dose-dependently prevented the cocaine-induced increase in ethanol self-administration.[3]Echeverry-Alzate et al., 2014

Comparative Efficacy in Reinstatement of Cocaine-Seeking

Reinstatement models are critical for evaluating the potential of a compound to prevent relapse. These models assess the ability of drug-associated cues, stressors, or a priming dose of the drug to reinstate drug-seeking behavior after a period of extinction.

TreatmentAnimal ModelReinstatement TriggerTreatment Dose (mg/kg)Route of AdministrationEffect on ReinstatementReference
This compound Male Wistar RatsConditioned Cues1, 5, 10, 20i.p.Dose-dependent decrease in responding.[1]Schmoutz et al., 2012
This compound Male Wistar RatsCocaine Prime (15 mg/kg)1, 5, 10, 20i.p.Significant reduction in responding at 10 and 20 mg/kg.[1]Schmoutz et al., 2012
This compound Male Wistar RatsYohimbine (B192690) (2.5 mg/kg)1, 5, 10, 20i.p.Significant attenuation of responding at 10 and 20 mg/kg.[1]Schmoutz et al., 2012
Naltrexone Male Sprague-Dawley RatsConditioned Cues0.25, 1, 2.5s.c.Dose-dependently prevented cue-induced cocaine-seeking.[4][5]Burattini et al., 2007
Naltrexone RatsCocaine Prime3s.c.Repeated treatment progressively attenuated cocaine-induced reinstatement.[6]Gerrits et al., 2002
Buprenorphine RatsNot specifiedNot specifiedNot specifiedPreclinical studies suggest buprenorphine can reduce cocaine-seeking behavior.[7][8]Wee et al., 2012; Ling et al., 2012
Topiramate Not specified in preclinical reinstatement modelsNot specifiedNot specifiedNot specifiedNo direct preclinical data on reinstatement found in the reviewed literature.

Experimental Protocols

Cocaine Self-Administration

The following protocol is a synthesis of methodologies commonly employed in the cited studies, particularly based on the work of Schmoutz et al. (2012).

  • Subjects: Male Wistar or Sprague-Dawley rats, weighing 250-350g at the start of the experiment.

  • Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat for drug administration.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, a house light, and an infusion pump.

  • Training: Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg) on a fixed-ratio (FR) schedule, often an FR4 (four lever presses per infusion). Each infusion is paired with a discrete cue complex (e.g., illumination of the stimulus light and a tone). A second "inactive" lever is present but has no programmed consequences. Sessions are typically 2 hours in duration and conducted daily.

  • Concurrent Food Self-Administration: To assess the selectivity of the treatment, rats can be trained on a concurrent schedule where they can respond for both cocaine and food pellets on alternating components of the session.

  • Treatment Administration: Once stable responding is established, rats are pre-treated with various doses of the test compound (e.g., this compound, naltrexone) or vehicle via the specified route of administration (e.g., intraperitoneal, i.p.) at a set time before the self-administration session.

  • Data Analysis: The primary dependent variable is the number of cocaine infusions earned. The number of responses on the active and inactive levers is also recorded.

Reinstatement of Cocaine-Seeking

The reinstatement procedure typically follows the self-administration phase.

  • Extinction: Following stable self-administration, cocaine is no longer available. Lever presses on the active lever have no programmed consequences (no drug infusion or cues). Extinction sessions continue until responding on the active lever decreases to a predetermined criterion (e.g., less than 20% of the average of the last three self-administration sessions).

  • Reinstatement Test: After extinction, a reinstatement test is conducted. Different triggers are used to provoke a resumption of lever pressing:

    • Cue-Induced Reinstatement: Presentation of the conditioned cues (light and tone) that were previously paired with cocaine infusions, either contingent on a lever press or presented non-contingently.

    • Drug-Primed Reinstatement: A non-contingent injection of cocaine (e.g., 15 mg/kg, i.p.) is administered before the session.

    • Stress-Induced Reinstatement: Exposure to a stressor, such as a yohimbine injection (e.g., 2.5 mg/kg, i.p.) or footshock, prior to the test session.

  • Treatment Administration: The test compound or vehicle is administered before the reinstatement test session.

  • Data Analysis: The primary measure is the number of responses on the previously active lever during the reinstatement test.

Visualizations of Pathways and Workflows

Neuropeptide S (NPS) Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the Neuropeptide S receptor, which is the target of this compound.

NPS_Signaling_Pathway cluster_membrane Cell Membrane NPS Neuropeptide S NPSR NPS Receptor (NPSR1) NPS->NPSR Agonist Gq Gαq NPSR->Gq Gs Gαs NPSR->Gs RTI118 This compound RTI118->NPSR Antagonist PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ (intracellular) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Ca->PKC Gene Gene Expression (related to reward/relapse) PKC->Gene CREB CREB PKA->CREB CREB->Gene Experimental_Workflow cluster_setup Phase 1: Preparation cluster_training Phase 2: Self-Administration cluster_treatment_sa Phase 2a: Treatment Testing (SA) cluster_extinction Phase 3: Extinction cluster_reinstatement Phase 4: Reinstatement Surgery Catheter Implantation Recovery Post-Surgical Recovery Surgery->Recovery Training Cocaine Self-Administration (e.g., FR4 schedule) Recovery->Training Stable Stable Responding Achieved Training->Stable Pretreatment_SA Vehicle or this compound/ Alternative Pretreatment Stable->Pretreatment_SA Extinction Extinction Training (No Cocaine, No Cues) Stable->Extinction Test_SA Self-Administration Session Pretreatment_SA->Test_SA Criterion Extinction Criterion Met Extinction->Criterion Pretreatment_Reinstatement Vehicle or this compound/ Alternative Pretreatment Criterion->Pretreatment_Reinstatement Trigger Reinstatement Trigger (Cues, Prime, or Stress) Pretreatment_Reinstatement->Trigger Test_Reinstatement Reinstatement Test Session Trigger->Test_Reinstatement

References

RTI-118 Demonstrates Selective Reduction of Cocaine-Seeking Behavior Over Natural Rewards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical research indicates that the novel neuropeptide S (NPS) receptor antagonist, RTI-118, selectively decreases cocaine self-administration and seeking behaviors in animal models at doses that do not significantly impact responding for food, a natural reward. These findings, primarily from studies conducted in rats, suggest a potential therapeutic avenue for cocaine use disorder by targeting the NPS system, which is involved in modulating arousal, anxiety, and drug reinforcement.

This compound's mechanism of action, centered on the antagonism of the NPS receptor, distinguishes it from traditional addiction pharmacotherapies that often target the dopamine (B1211576) system directly. Cocaine's primary reinforcing effects are mediated by its inhibition of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and subsequent activation of reward pathways. The differential effects of this compound on cocaine versus food-maintained responding highlight the potential for developing medications that can curb addictive behaviors without suppressing the motivation for natural, healthy rewards.

Comparative Efficacy: Cocaine vs. Food Reinforcement

Data from key studies demonstrate that this compound produces a dose-dependent reduction in cocaine self-administration. Notably, at lower to moderate doses (e.g., 10 and 20 mg/kg), this effect is specific to cocaine, with minimal to no change in the number of responses for food reinforcers. This selectivity suggests that this compound may be able to reduce the rewarding effects of cocaine without causing a general decrease in motivation or motor activity.

This compound Dose (mg/kg)Mean Cocaine Infusions (% of Baseline)Mean Food Pellets Earned (% of Baseline)Study
Vehicle100%100%Schmoutz et al., 2012
5~90%~100%Schmoutz et al., 2012
10~60%~95%Schmoutz et al., 2012
20~40%~90%Schmoutz et al., 2012
30~30%~80%Schmoutz et al., 2012

*Indicates a statistically significant difference from vehicle. Data are approximated from graphical representations in the cited study.

Further supporting these findings, studies using intracranial self-stimulation (ICSS), a paradigm that measures the rewarding effects of electrical brain stimulation, have shown that this compound can block the reward-enhancing effects of cocaine.[1] At doses that effectively counteracted cocaine's effects, this compound alone had little impact on baseline ICSS rates, reinforcing its specific action against drug-induced reward.[1]

Experimental Protocols

The following methodologies were employed in the key studies evaluating the differential effects of this compound.

Cocaine vs. Food Self-Administration

This experiment, as detailed in Schmoutz et al. (2012), was designed to assess the reinforcing effects of cocaine versus a natural reward, food, and the impact of this compound on these behaviors.[2]

  • Subjects: Male Wistar rats were used in this study.[2]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a food dispenser, and an intravenous infusion system were utilized.

  • Procedure:

    • Training: Rats were trained to self-administer both cocaine (intravenous infusion) and food pellets by pressing the corresponding lever. A concurrent alternating Fixed-Ratio 4 (FR4) schedule was used, meaning the rat had to press a lever four times to receive a reward.[2] The availability of cocaine and food alternated within each session.

    • Testing: Once stable responding was achieved, rats were pre-treated with various doses of this compound or a vehicle control before the self-administration sessions.

    • Data Collection: The number of cocaine infusions and food pellets earned were recorded and compared across the different this compound doses.

Intracranial Self-Stimulation (ICSS)

The ICSS paradigm, as described in Bonano et al. (2014), was used to measure the effects of this compound on the reward-enhancing properties of cocaine.[1]

  • Subjects: Male Sprague-Dawley rats were surgically implanted with electrodes in the medial forebrain bundle, a key reward pathway in the brain.[1]

  • Apparatus: Operant chambers were equipped with a wheel that the rats could turn to receive electrical stimulation through the implanted electrode.

  • Procedure:

    • Training: Rats were trained to respond for a range of brain stimulation frequencies.

    • Testing: The effects of cocaine on the rate of responding for brain stimulation were determined. Subsequently, the ability of different doses of this compound to block the cocaine-induced facilitation of ICSS was assessed.[1]

    • Data Collection: The rate of responding for brain stimulation at different frequencies was measured to determine the rewarding effects of the stimulation and how it was modulated by cocaine and this compound.

Signaling Pathways and Experimental Workflow

The differential effects of this compound and cocaine can be understood by examining their distinct molecular targets and the downstream signaling cascades they modulate.

Signaling_Pathways cluster_RTI118 This compound (NPS Receptor Antagonist) cluster_Cocaine Cocaine (Dopamine Transporter Inhibitor) This compound This compound NPS_Receptor NPS Receptor This compound->NPS_Receptor Binds to & Blocks G_Protein_Block G-Protein Activation Blocked NPS_Receptor->G_Protein_Block Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Inhibits Dopamine_Increase ↑ Extracellular Dopamine DAT->Dopamine_Increase Dopamine Reuptake Blocked Dopamine_Receptors Dopamine Receptor Activation Dopamine_Increase->Dopamine_Receptors Reward_Pathway Reward Pathway Activation Dopamine_Receptors->Reward_Pathway

Caption: Molecular targets of this compound and Cocaine.

The experimental workflow for evaluating the differential effects of this compound is a multi-step process involving animal training, drug administration, and behavioral assessment.

Experimental_Workflow Animal_Training Animal Training (Cocaine & Food Self-Administration) Stable_Responding Establish Stable Responding Animal_Training->Stable_Responding RTI118_Admin Administer this compound or Vehicle Stable_Responding->RTI118_Admin Behavioral_Session Behavioral Session (Cocaine vs. Food Choice) RTI118_Admin->Behavioral_Session Data_Analysis Data Analysis (Compare Responding Across Doses) Behavioral_Session->Data_Analysis

References

Head-to-Head Comparison of RTI-118 and Other Addiction Pharmacotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pharmacotherapies for substance use disorders is continually evolving, with a pressing need for effective treatments, particularly for stimulant use disorders for which no FDA-approved medications currently exist.[1][2][3] This guide provides a detailed, head-to-head comparison of RTI-118, a novel neuropeptide S (NPS) receptor antagonist, with other prominent pharmacotherapies investigated for addiction, including bupropion (B1668061), methylphenidate, topiramate (B1683207), and baclofen (B1667701). The information is compiled from preclinical and clinical research to offer a comprehensive overview for the scientific community.

Mechanism of Action and Target Affinity

The therapeutic approaches for addiction are diverse, targeting various neurotransmitter systems implicated in the reward and reinforcement pathways of the brain. This compound represents a novel strategy by targeting the neuropeptide S system, while other therapies modulate dopamine, norepinephrine, and GABA systems.[4][5][6]

MedicationPrimary Target(s)Binding Affinity (K_i_ / IC_50_ / K_e_)
This compound Neuropeptide S (NPS) ReceptorK_e_: 109 ± 23 nM[7]
Bupropion Norepinephrine Transporter (NET) Dopamine Transporter (DAT) Serotonin Transporter (SERT)K_i_: ~1.4 µM (NET) K_i_: ~2.8 µM (DAT) K_i_: ~45 µM (SERT)[1]
Methylphenidate Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT)K_i_: ~0.1 µM (DAT) K_i_: ~0.1 µM (NET) K_i_: ~100 µM (SERT)[8]
Topiramate Kainate Receptors (GluK1) GABA-A ReceptorsIC_50_: 0.46 µM (GluK1) Positive Allosteric Modulator (GABA-A)[9]
Baclofen GABA-B ReceptorIC_50_: 0.04 µM[10]

Preclinical Efficacy in Addiction Models

Animal models of addiction, such as self-administration and reinstatement paradigms, are crucial for evaluating the potential efficacy of novel pharmacotherapies. The following table summarizes key preclinical findings for this compound and comparator drugs in models of cocaine addiction.

MedicationAnimal ModelKey Findings
This compound Cocaine Self-Administration (Rats)Dose-dependently decreased cocaine intake (5-30 mg/kg, i.p.).[4]
Cocaine-Induced Reinstatement (Rats)Blocked reinstatement of cocaine-seeking behavior (1-20 mg/kg, i.p.).[1]
Intracranial Self-Stimulation (ICSS) (Rats)Dose-dependently blocked cocaine-induced facilitation of ICSS (3.2-32 mg/kg).[1]
Bupropion Cocaine Self-Administration (Rats)A high dose (60 mg/kg) attenuated cocaine self-administration.[11]
Nicotine (B1678760) + Cocaine Self-Administration (Monkeys)1.8 mg/kg/hr attenuated self-administration of some nicotine/cocaine mixtures.[8]
Methylphenidate Cocaine Self-Administration (Rats)Enhanced cocaine self-administration in a model of ADHD.[12]
Baclofen Cocaine Self-Administration (Rats)Reduced intravenous cocaine self-administration.[2]
Cocaine-Induced Reinstatement (Rats)Attenuated cue- and cocaine-primed reinstatement.[13]

Clinical Efficacy in Cocaine Use Disorder

Ultimately, the success of a pharmacotherapy is determined by its efficacy in human clinical trials. The data for the selected medications in treating cocaine use disorder are summarized below. It is important to note that results can be influenced by study design, patient population, and concomitant psychosocial therapies.

MedicationClinical Trial OutcomeKey Findings
Bupropion Abstinence RatesMixed results. One study showed that in a subgroup of patients receiving monetary incentives for abstinence, 67% on bupropion were abstinent at the end of the study compared to 30% on placebo.[14][15]
Topiramate Cocaine-Free Weeks & AbstinenceIn a 12-week trial, topiramate (up to 300 mg/day) was associated with a higher likelihood of urinary cocaine-free weeks (16.6% vs. 5.8% for placebo).[16] Another meta-analysis found topiramate was associated with increased continuous abstinence in two of five studies.[17]
Baclofen Cocaine Use and CravingA 60 mg dose decreased self-administration of a low dose of cocaine in non-opioid-dependent volunteers.[18] However, a multi-site trial of 60 mg/day baclofen did not show a significant difference from placebo in achieving abstinence in severely cocaine-dependent individuals.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language.

G cluster_RTI118 This compound (NPS Receptor Antagonist) RTI118 This compound NPSR NPS Receptor RTI118->NPSR Blocks CRF CRF System Modulation NPSR->CRF Orexin Orexin System Modulation NPSR->Orexin Addiction Reduced Drug Seeking & Relapse CRF->Addiction Orexin->Addiction G cluster_DAT_NET Bupropion & Methylphenidate (DAT/NET Inhibitors) Bupropion Bupropion DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Methylphenidate->NET Inhibits Dopamine ↑ Synaptic Dopamine DAT->Dopamine Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine Reward Modulation of Reward Pathway Dopamine->Reward Norepinephrine->Reward G cluster_GABA Topiramate & Baclofen (GABAergic Modulation) Topiramate Topiramate GABA_A GABA-A Receptor Topiramate->GABA_A Modulates Kainate Kainate Receptor Topiramate->Kainate Antagonizes Baclofen Baclofen GABA_B GABA-B Receptor Baclofen->GABA_B Agonist Inhibition ↑ Neuronal Inhibition GABA_A->Inhibition GABA_B->Inhibition Excitation ↓ Neuronal Excitation Kainate->Excitation Reward Reduced Reward & Craving Inhibition->Reward Excitation->Reward G cluster_workflow Preclinical Self-Administration Workflow Acquisition Acquisition Phase (Drug vs. Saline Lever Press) Maintenance Maintenance Phase (Stable Drug Intake) Acquisition->Maintenance Treatment Pharmacotherapy Administration (e.g., this compound) Maintenance->Treatment Test Self-Administration Test (Measure Drug Intake) Treatment->Test Analysis Data Analysis (Dose-Response Curve) Test->Analysis

References

Replicating and Validating Published RTI-118 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings for RTI-118, a novel neuropeptide S receptor (NPSR) antagonist. It is designed to assist researchers in replicating and validating these findings by offering a detailed comparison of its performance with other alternatives, supported by experimental data. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for key studies, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small-molecule antagonist of the neuropeptide S (NPS) receptor, a G-protein coupled receptor involved in various physiological processes, including arousal, anxiety, and drug reinforcement.[1] Published research has primarily focused on its potential as a therapeutic agent for cocaine addiction. Compared to the earlier NPSR antagonist SHA-68, this compound exhibits improved aqueous solubility, a desirable property for a drug candidate.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of cocaine addiction.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/SystemReference
NPSR Antagonist Potency (Ke) 109 ± 23 nMCHO cells expressing hNPSR[2]
Effective Dose (Cocaine Self-Administration) 10 and 20 mg/kg (i.p.)Male Wistar Rats[1]
Effective Dose (Cue-Induced Reinstatement) 5, 10, and 20 mg/kg (i.p.)Male Wistar Rats[1]
Effective Dose (Cocaine-Induced Reinstatement) 10 and 20 mg/kg (i.p.)Male Wistar Rats[1]
Effective Dose (Yohimbine-Induced Reinstatement) 10 and 20 mg/kg (i.p.)Male Wistar Rats[1]
Effective Dose (ICSS Blockade) 3.2 - 32 mg/kg (i.p.)Male Sprague-Dawley Rats[2][3]

Table 2: Effects of this compound on Cocaine-Seeking Behaviors (Reinstatement Models)

Reinstatement TriggerThis compound Dose (mg/kg, i.p.)OutcomeReference
Conditioned Cues 5, 10, 20Significant reduction in lever pressing[1]
Cocaine Prime (15 mg/kg) 10, 20Significant reduction in lever pressing[1]
Yohimbine (B192690) (2.5 mg/kg) 10, 20Attenuation of reinstatement[1]

Table 3: Comparison of this compound and SHA-68 in Cocaine vs. Food Self-Administration

CompoundDose (mg/kg, i.p.)Effect on Cocaine Self-AdministrationEffect on Food Self-AdministrationReference
This compound 10, 20Dose-dependent decreaseNo significant effect[1]
This compound 30Dose-dependent decreaseDose-dependent decrease[1]
SHA-68 10, 30, 50Non-selective decreaseNon-selective decrease[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the published literature on this compound.

Cocaine Self-Administration in Rats

This protocol is based on the methods described by Schmoutz et al. (2012).

1. Subjects: Male Wistar rats were used.[1] Animals were surgically implanted with intravenous catheters for cocaine administration.

2. Apparatus: Standard operant conditioning chambers equipped with two retractable levers, stimulus lights above each lever, and a food pellet dispenser were used.

3. Procedure:

  • Training: Rats were trained to self-administer cocaine (0.5 mg/kg/infusion) under a fixed-ratio (FR) 4 schedule, meaning four lever presses were required to receive one infusion of cocaine.[1] Sessions were conducted daily.
  • Drug Administration: this compound or vehicle was administered via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session.[1]
  • Data Collection: The number of cocaine infusions and lever presses were recorded to assess the effect of this compound on cocaine-taking behavior. A concurrent food self-administration schedule was also used to assess the selectivity of this compound.[1]

Reinstatement of Cocaine-Seeking Behavior

This model, as described by Schmoutz et al. (2012), is used to study relapse.

1. Extinction Phase: Following stable cocaine self-administration, the cocaine infusions were discontinued. Lever presses no longer resulted in cocaine delivery, leading to a decrease in responding (extinction).

2. Reinstatement Testing: Once responding was extinguished, reinstatement of cocaine-seeking was triggered by one of the following:

  • Cue-Induced: Presentation of the light and tone cues that were previously paired with cocaine infusion.[1]
  • Cocaine-Primed: A non-contingent injection of cocaine (15 mg/kg, i.p.).[1]
  • Stress-Induced: An injection of the pharmacological stressor yohimbine (2.5 mg/kg, i.p.).[1]
  • Treatment: this compound or vehicle was administered 30 minutes prior to the reinstatement test.[1]

3. Data Collection: The number of presses on the previously active lever was measured as an indicator of cocaine-seeking behavior.

Intracranial Self-Stimulation (ICSS)

This procedure, based on the work of Negus and colleagues, assesses the abuse potential of drugs.[2][3]

1. Subjects: Male Sprague-Dawley rats were surgically implanted with an electrode in the medial forebrain bundle.[3]

2. Apparatus: Operant conditioning chambers were equipped with a lever that, when pressed, delivered electrical stimulation to the brain.

3. Procedure:

  • Training: Rats were trained to press the lever to receive brain stimulation. The frequency of the electrical stimulation was varied to determine a baseline rate of responding.
  • Drug Testing: The effects of cocaine and this compound on ICSS were evaluated. A dose-dependent blockade of cocaine-induced facilitation of ICSS by this compound was assessed.[2][3]
  • Data Analysis: The data is typically presented as frequency-rate curves, where the rate of lever pressing is plotted against the frequency of brain stimulation. A leftward shift in the curve indicates an enhancement of the rewarding effect of the stimulation, while a rightward shift indicates a decrease.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key concepts related to this compound research.

NPSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPSR NPSR Gq Gαq NPSR->Gq Gs Gαs NPSR->Gs PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_ERK MAPK/ERK Pathway Ca2->MAPK_ERK PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PKC->MAPK_ERK MAPK_ERK->CREB Activates nucleus Nucleus CREB->nucleus Gene Transcription NPS Neuropeptide S (NPS) NPS->NPSR Binds & Activates RTI118 This compound RTI118->NPSR Antagonizes

Caption: Neuropeptide S Receptor (NPSR) Signaling Pathway.

Cocaine_Self_Administration_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection rat Rat with IV Catheter chamber Operant Chamber (2 Levers, Cues) rat->chamber training Training: FR4 Schedule for Cocaine Infusion chamber->training treatment Pre-treatment: This compound or Vehicle (i.p.) training->treatment session Self-Administration Session treatment->session cocaine_intake Cocaine Intake (Number of Infusions) session->cocaine_intake lever_presses Lever Presses session->lever_presses

Caption: Cocaine Self-Administration Experimental Workflow.

Reinstatement_Workflow cluster_triggers Reinstatement Triggers start Stable Cocaine Self-Administration extinction Extinction Phase (No Cocaine) start->extinction pretreatment Pre-treatment: This compound or Vehicle extinction->pretreatment cues Conditioned Cues pretreatment->cues cocaine_prime Cocaine Prime pretreatment->cocaine_prime stress Yohimbine (Stress) pretreatment->stress test Reinstatement Test cues->test cocaine_prime->test stress->test data Measure Lever Presses (Cocaine-Seeking) test->data

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of RTI-118

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of RTI-118, a novel small-molecule neuropeptide S receptor (NPSR) antagonist. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, the following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on its nature as a complex organic molecule, assume it may possess unknown toxicological properties.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Spill Response: Have a spill kit readily available that contains an inert absorbent material (e.g., vermiculite, sand). In case of a spill, avoid generating dust. Carefully collect the material and place it in a sealed container for disposal as hazardous waste.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3][4][5]

  • Hazard Assessment: Since specific hazard data is unavailable, treat this compound as a hazardous chemical. The first step in waste management is to prevent its generation through careful planning and ordering only the necessary quantities.[6]

  • Waste Identification and Segregation:

    • Collect all waste materials containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and used absorbent materials from spill cleanups.

    • This waste stream should be segregated from other chemical wastes to avoid potential incompatible reactions.[7][8] Do not mix with aqueous waste, acids, bases, or oxidizers.[7][9]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[4][10] A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be in good condition, free from cracks or deterioration.[10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[11]

    • The label must include the full chemical name: "This compound " and/or its chemical name "3-oxo-1,1-diphenyl-N-[2-(piperidin-1-yl)ethyl]-hexahydro-1H-[3][7]oxazolo[3,4-a]pyrazine-7-carboxamide ".

    • Indicate the approximate quantity or concentration of the waste.

    • Note the date when waste was first added to the container (accumulation start date).[11]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][7]

    • The storage area should be a cool, dry, and well-ventilated location away from heat sources or direct sunlight.[4][12]

    • Ensure the container is stored in secondary containment (e.g., a spill tray) to capture any potential leaks.[8][10]

  • Arranging for Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.[3][9]

    • Provide the EHS staff with all available information regarding the waste.

    • Follow all institutional procedures for waste transfer and documentation.

Quantitative Data Summary

While specific disposal-related quantitative data is not available, the following chemical properties of this compound are essential for its proper identification and handling.

PropertyValue
Chemical Formula C₂₆H₃₂N₄O₃
Molecular Weight 448.56 g/mol
CAS Number 847554-50-1
Appearance White to off-white solid
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months

Data compiled from chemical supplier information.

Experimental Protocols and Visualizations

Disposal Workflow for Research Chemicals with Limited Safety Data

The following diagram illustrates the logical workflow for the proper disposal of a research chemical such as this compound, for which a specific Safety Data Sheet is not available. This process emphasizes a precautionary approach, ensuring safety and regulatory compliance.

G cluster_prep Phase 1: Preparation & Assessment cluster_gen Phase 2: Waste Generation & Collection cluster_store Phase 3: Storage & Disposal start Start: New Experiment with this compound assess Assess Hazards (Treat as Hazardous due to lack of data) start->assess ppe Select & Don PPE (Gloves, Goggles, Lab Coat) assess->ppe setup Prepare Labeled Waste Container ('Hazardous Waste: this compound') ppe->setup generate Generate Waste (Unused compound, contaminated items) setup->generate collect Collect Waste in Designated Container generate->collect segregate Segregate from Incompatible Waste Streams collect->segregate seal Securely Seal Container When Not in Use segregate->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store contact Container Full? Contact EHS for Pickup store->contact dispose Transfer to EHS/ Licensed Waste Contractor contact->dispose end End: Disposal Complete dispose->end

References

Safeguarding Your Research: Essential Safety Protocols for Handling RTI-118

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the novel small-molecule neuropeptide S receptor (NPSR) antagonist, RTI-118. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its solid powder form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory where chemicals are handled.[1][2] Use chemical splash goggles when there is a risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common and effective choice for handling chemical powders.[3] Double gloving is recommended to minimize the risk of exposure due to tears or punctures.
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to protect the skin and clothing from contamination.[4]
Respiratory Protection N95 or Higher RespiratorWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is essential to prevent inhalation of airborne particles.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure the well-being of laboratory personnel. The following workflow outlines the key stages of handling, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup Proceed when ready handling_weigh Weigh this compound Powder prep_setup->handling_weigh Begin handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve As per protocol cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Segregate waste cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe Final step

Caption: This diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. As this compound is a research chemical with no specific disposal information available, it should be treated as a chemical waste product and disposed of according to institutional and local regulations.

General Disposal Guidelines:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain unless it has been explicitly identified as non-hazardous and permissible for sewer disposal by your institution's environmental health and safety (EHS) office.[5][6][7]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid chemical waste.

  • Segregation: Ensure that waste streams are properly segregated to avoid incompatible chemical reactions.[8]

Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: In the case of a small spill of the powder, carefully clean it up using a wet paper towel to avoid creating dust. For larger spills, or spills of a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. Ensure the area is well-ventilated during cleanup. Report all spills to your laboratory supervisor and EHS department.

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement. Always consult your institution's specific safety guidelines and EHS department for any questions or concerns.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.